Mycophenolic acid glucuronide
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[5-[(E)-5-carboxy-3-methylpent-2-enyl]-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O12/c1-9(5-7-13(24)25)4-6-11-18(32-3)10(2)12-8-33-22(31)14(12)19(11)34-23-17(28)15(26)16(27)20(35-23)21(29)30/h4,15-17,20,23,26-28H,5-8H2,1-3H3,(H,24,25)(H,29,30)/b9-4+/t15-,16-,17+,20-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFGTSAYQQIUCN-HGIHDBQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043388 | |
| Record name | Mycophenolic acid glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31528-44-6 | |
| Record name | Mycophenolic acid glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031528446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mycophenolic acid glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 31528-44-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYCOPHENOLIC ACID GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54TS5J9T0K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core of Mycophenolic Acid Metabolism: A Technical Guide to Glucuronide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Mycophenolic acid (MPA), the active metabolite of the immunosuppressant mycophenolate mofetil (MMF), is a cornerstone in preventing organ rejection and treating autoimmune diseases. Its therapeutic efficacy is intrinsically linked to its metabolic fate, primarily governed by the synthesis of mycophenolic acid glucuronide (MPAG). This technical guide provides an in-depth exploration of the MPA glucuronidation pathway, offering detailed experimental protocols, quantitative data, and visual representations of the core processes to support research and development in this field.
The Mycophenolic Acid Glucuronidation Pathway
The primary metabolic route for MPA is glucuronidation, a phase II biotransformation reaction catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[1][2] This process involves the covalent attachment of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the MPA molecule. This conjugation increases the water solubility of MPA, facilitating its excretion from the body, primarily through urine.[2]
Two major glucuronide metabolites of MPA have been identified:
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Mycophenolic acid 7-O-glucuronide (MPAG): This is the principal and pharmacologically inactive metabolite.[1]
-
Acyl-glucuronide (AcMPAG): A minor but pharmacologically active metabolite.[1]
The formation of these metabolites is tissue-specific and dependent on the expression of different UGT isoforms. The liver is the primary site of MPA glucuronidation, with significant contributions from the kidneys and the gastrointestinal tract.[1][2]
The key UGT isoforms involved in MPA glucuronidation are:
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UGT1A9: Highly expressed in the liver and kidneys and is the main enzyme responsible for the formation of MPAG.[1]
-
UGT2B7: Also found in the liver and is the primary enzyme for AcMPAG formation.
-
UGT1A1, UGT1A7, UGT1A8, and UGT1A10: These isoforms are mainly expressed in the gastrointestinal tract and also contribute to MPA glucuronidation.[1][2][3]
Quantitative Data on Mycophenolic Acid Glucuronidation
The kinetics of MPA glucuronidation vary depending on the UGT isoform and the tissue type. The following tables summarize key quantitative data from in vitro studies.
Table 1: Michaelis-Menten Constants (Km) for MPAG Formation
| Tissue/Enzyme | Km (μM) | Reference |
| Human Liver Microsomes | 180 | [1] |
| Human Liver Microsomes | 310 ± 60 | [4] |
| Human Kidney Microsomes | 280 ± 70 | [4] |
| Recombinant UGT1A9 | 160 | [1] |
| Recombinant UGT1A7 | 250 - 550 | [3] |
| Recombinant UGT1A8 | 250 - 550 | [3] |
| Recombinant UGT1A10 | 250 - 550 | [3] |
Table 2: Maximum Velocity (Vmax) for MPAG Formation
| Tissue | Vmax (nmol/mg/min) | Reference |
| Human Liver Microsomes | 5.2 ± 1.4 | [4] |
| Human Kidney Microsomes | 10.5 ± 1.2 | [4] |
Table 3: Pharmacokinetic Parameters of MPA and MPAG in Stable Renal Transplant Recipients
| Parameter | MPA | MPAG | Reference |
| AUC0-12h (mg·h/L) | 43.0 ± 17.4 | 653 ± 329 | |
| Cmax (μg/mL) | 13.0 ± 6.2 | - | |
| Tmax (h) | 1.2 ± 0.4 | - | |
| Cmin (μg/mL) | 1.4 ± 1.0 | - |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of MPA glucuronidation.
In Vitro MPA Glucuronidation Assay using Human Liver Microsomes
This protocol describes the procedure for measuring the formation of MPAG from MPA in human liver microsomes.
Materials:
-
Human liver microsomes (commercially available)
-
Mycophenolic acid (MPA)
-
Uridine 5'-diphospho-glucuronic acid (UDPGA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile
-
Formic acid
-
Internal standard (e.g., carboxybutoxy ether of MPA)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Microcentrifuge
-
HPLC-MS/MS system
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 7.4)
-
10 mM MgCl2
-
Human liver microsomes (e.g., 0.5 mg/mL protein concentration)
-
MPA (at various concentrations for kinetic studies, e.g., 1-500 μM)
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding a pre-warmed solution of UDPGA (e.g., 2 mM final concentration).
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Preparation for Analysis: Transfer the supernatant to a new tube for HPLC-MS/MS analysis.
HPLC-MS/MS Method for Quantification of MPA and MPAG
This protocol outlines a general method for the simultaneous quantification of MPA and MPAG in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A suitable gradient program to separate MPA and MPAG. For example:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
MPA: Precursor ion (m/z) 319.1 -> Product ion (m/z) 191.1
-
MPAG: Precursor ion (m/z) 495.2 -> Product ion (m/z) 319.1
-
Internal Standard (e.g., carboxybutoxy ether of MPA): Specific precursor and product ions.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for maximum sensitivity.
Data Analysis:
-
Quantification is performed by constructing a calibration curve using known concentrations of MPA and MPAG standards.
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Conclusion
The glucuronidation of mycophenolic acid is a critical determinant of its immunosuppressive activity and overall disposition in the body. A thorough understanding of this metabolic pathway, including the enzymes involved, their kinetics, and the factors that can influence their activity, is essential for optimizing MPA therapy and developing new immunosuppressive agents. The technical information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance the science in this important therapeutic area.
References
- 1. Identification of the UDP-glucuronosyltransferase isoforms involved in mycophenolic acid phase II metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Human UDP-glucuronosyltransferases show atypical metabolism of mycophenolic acid and inhibition by curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mycophenolic acid glucuronidation and its inhibition by non-steroidal anti-inflammatory drugs in human liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Mycophenolic acid glucuronide mechanism of action in vivo
An In-depth Technical Guide on the In Vivo Mechanism of Action of Mycophenolic Acid Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (MPAG) is the major metabolite of the immunosuppressive drug mycophenolic acid (MPA). While long considered pharmacologically inactive, a comprehensive understanding of its in vivo disposition and actions is critical for optimizing MPA therapy and managing its adverse effects. This technical guide elucidates the core mechanisms of MPAG's action in vivo, focusing on its limited direct pharmacological activity, its pivotal role in the enterohepatic recirculation of MPA, and its contribution to gastrointestinal toxicity. Detailed quantitative data on its interactions with key drug transporters are presented, alongside methodologies for the key experiments that form the basis of our current understanding.
Direct Pharmacological Activity of this compound
The primary mechanism of action of the parent drug, mycophenolic acid (MPA), is the potent, reversible, and non-competitive inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. This selectively depletes guanosine (B1672433) triphosphate (GTP) in proliferating T and B lymphocytes, leading to an anti-proliferative effect.[1][2]
This compound (MPAG) is the most abundant metabolite of MPA, formed by the glucuronidation of the phenolic hydroxyl group of MPA, primarily by UDP-glucuronosyltransferases (UGTs) in the liver.[3][4] In vivo, MPAG is largely considered to be pharmacologically inactive.[5][6][7] Studies evaluating its ability to inhibit IMPDH have consistently shown it to be a significantly weaker inhibitor than MPA.
Quantitative Data: Inhibition of IMPDH
The inhibitory potency of MPAG against purified recombinant human type II IMPDH is substantially lower than that of MPA.[5][8] This profound difference in potency underscores the general view that MPAG does not contribute significantly to the systemic immunosuppressive effects of mycophenolate mofetil.
| Compound | Target Enzyme | IC50 (MPAG vs. MPA) | Reference(s) |
| This compound (MPAG) | Recombinant Human IMPDH Type II | 532- to 1022-fold higher than MPA | [5][8] |
The Central Role of MPAG in Enterohepatic Recirculation
A primary in vivo function of MPAG is its participation in the enterohepatic recirculation of MPA.[3][9][10] This process significantly influences the pharmacokinetic profile of MPA, contributing to a secondary peak in plasma concentrations 6-12 hours after administration and extending the overall exposure to the active drug.[3][10]
The process can be summarized as follows:
-
Hepatic Glucuronidation: MPA is metabolized in the liver to form MPAG.[3]
-
Biliary Excretion: MPAG is actively transported from hepatocytes into the bile.[2]
-
Intestinal Hydrolysis: In the gut, bacterial β-glucuronidases hydrolyze MPAG back to the active MPA.[3][11][12]
-
Reabsorption: The liberated MPA is then reabsorbed into the systemic circulation.[3]
Transporter-Mediated Disposition of MPAG
The movement of MPAG into and out of hepatocytes and its excretion via the kidneys are mediated by several organic anion transporters. The efficiency of these transport processes is a key determinant of MPAG's pharmacokinetics and, consequently, the extent of MPA's enterohepatic recirculation.
Hepatic Uptake and Biliary Efflux
MPAG is taken up from the blood into hepatocytes by Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1 and OATP1B3.[2][5][13][14] Subsequently, it is effluxed into the bile by the Multidrug Resistance-Associated Protein 2 (MRP2).[2][3][15]
Renal Excretion
In the kidneys, MPAG is secreted into the urine via Organic Anion Transporters (OATs), with a notable affinity for OAT3.[9][16][17]
Quantitative Data: MPAG-Transporter Interactions
| Transporter | Location | Interaction Type | Kinetic Parameter | Reference(s) |
| OATP1B1 | Hepatocyte (Basolateral) | Substrate | - | [2][5][13][14] |
| OATP1B3 | Hepatocyte (Basolateral) | Substrate | A genetic variant showed similar Km but decreased Vmax | [5] |
| MRP2 | Hepatocyte (Canalicular) | Substrate | Km: 224.2 ± 42.7 µM | [3][15] |
| OAT1 | Renal Tubule (Basolateral) | Weak Inhibitor | IC50: 512.3 µM | [17] |
| OAT3 | Renal Tubule (Basolateral) | Substrate & Inhibitor | IC50: 15.2 - 69.1 µM | [9][17] |
Direct In Vivo Effect: Gastrointestinal Toxicity
While MPAG does not significantly contribute to systemic immunosuppression, evidence suggests it plays a role in the gastrointestinal (GI) side effects associated with mycophenolate mofetil therapy.[18][19][20] The high concentration of MPAG excreted into the bile leads to its accumulation in the intestinal lumen.[18] The subsequent deglucuronidation by gut bacteria releases high local concentrations of MPA, which can be toxic to the intestinal epithelium.[3][18]
One study in rats demonstrated that MPAG, but not MPA, significantly increased the release of lactate (B86563) dehydrogenase (LDH), a marker of cell damage, from the intestinal mucosa.[18] This suggests a direct irritant effect of MPAG on the gut lining, potentially exacerbating the toxicity from the locally regenerated MPA.
Conclusion
The in vivo mechanism of action of this compound is multifaceted. It is pharmacologically inactive in terms of systemic immunosuppression due to its profoundly weak inhibition of IMPDH. Its primary role is as a key intermediate in the enterohepatic recirculation of mycophenolic acid, a process that significantly impacts the pharmacokinetics of the active drug. Furthermore, emerging evidence points to a direct role for MPAG in the gastrointestinal toxicity of mycophenolate therapy, likely through a combination of direct mucosal irritation and the generation of high local concentrations of MPA in the gut. Understanding these mechanisms is essential for the continued development and optimization of mycophenolate-based immunosuppressive regimens.
Appendix: Experimental Protocols
A.1 In Vivo Enterohepatic Recirculation Study in Rats (Linked-Rat Model)
Methodology:
-
Animal Preparation: Two male Sprague-Dawley rats (a "donor" and a "recipient") are anesthetized.[9][10]
-
Surgical Cannulation: The bile duct of the donor rat is cannulated with polyethylene (B3416737) tubing. The other end of this tubing is inserted into the duodenum of the recipient rat. This creates a closed loop where bile from the donor flows directly into the recipient's intestine.[9][10] Jugular veins of both rats are cannulated for blood sampling.
-
Drug Administration: A defined dose of MPA is administered intravenously to the donor rat.[18]
-
Sample Collection: Serial blood samples are collected from both the donor and recipient rats at predetermined time points. Bile can also be collected from a separate cannulated rat (not linked) to quantify biliary excretion directly.[21]
-
Sample Analysis: Plasma and bile samples are processed, often by protein precipitation or liquid-liquid extraction.[21] The concentrations of MPA and MPAG are then quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[21]
-
Data Analysis: The appearance of MPA in the recipient rat's plasma is evidence of enterohepatic recirculation. Pharmacokinetic parameters, such as the Area Under the Curve (AUC), are calculated for both rats to quantify the extent of recirculation.[9]
A.2 In Vitro IMPDH Inhibition Assay
Methodology:
-
Reagents: Purified recombinant human IMPDH type II, Inosine Monophosphate (IMP), β-Nicotinamide adenine (B156593) dinucleotide (NAD+), and a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 0.5 mM EDTA).[8][22]
-
Assay Setup: The assay is typically performed in a 96-well microplate. The reaction mixture containing buffer, NAD+, and the IMPDH enzyme is pre-incubated with various concentrations of the inhibitor (MPAG or MPA).[1][23]
-
Reaction Initiation: The reaction is started by the addition of the substrate, IMP.[1]
-
Detection: The activity of IMPDH is determined by spectrophotometrically measuring the rate of NADH formation, which corresponds to an increase in absorbance at 340 nm.[23]
-
Data Analysis: The rate of reaction (change in absorbance per minute) is calculated for each inhibitor concentration. The 50% inhibitory concentration (IC50) is then determined by plotting the reaction rate against the inhibitor concentration.[8]
A.3 Assessment of Intestinal Mucosal Toxicity (LDH Release Assay)
Methodology:
-
Model System: In vivo, intestinal loops in anesthetized rats can be created. The loops are filled with a solution containing MPAG or a control vehicle.[18] In vitro, confluent monolayers of intestinal epithelial cells (e.g., Caco-2) can be used.[14]
-
Exposure: The intestinal loops or cell monolayers are exposed to clinically relevant concentrations of MPAG for a defined period.
-
Sample Collection: The fluid from the intestinal loop or the supernatant from the cell culture is collected.
-
LDH Measurement: The activity of lactate dehydrogenase (LDH) in the collected fluid/supernatant is measured using a commercial colorimetric or fluorometric assay kit. This assay is based on the reduction of a tetrazolium salt to a colored formazan (B1609692) product by LDH.[14]
-
Data Analysis: An increase in LDH activity in the MPAG-treated group compared to the control group indicates cell membrane damage and cytotoxicity.[18]
References
- 1. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 2. Mycophenolic Acid Differentially Impacts B Cell Function Depending on the Stage of Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycophenolic Acid Induces the Intestinal Epithelial Barrier Damage through Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycophenolic acid mediated disruption of the intestinal epithelial tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inosine Monophosphate Dehydrogenase (IMPDH) Activity as a Pharmacodynamic Biomarker of Mycophenolic Acid Effects in Pediatric Kidney Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo higher glucuronidation of mycophenolic acid in male than in female recipients of a cadaveric kidney allograft and under immunosuppressive therapy with mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on inosine monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enterohepatic Circulation and Pharmacokinetics of Genistin and Genistein in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The role of gut microbial beta-glucuronidases (gmGUS) in drug disposition and development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. keio.elsevierpure.com [keio.elsevierpure.com]
- 14. Documents download module [ec.europa.eu]
- 15. Comparative analysis of the single-molecule transport kinetics of OATP1B1 genetic variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glucuronidation associated with intrinsic resistance to mycophenolic acid in human colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mycophenolate mofetil directly modulates myeloid viability and pro-fibrotic activation of human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Assessment of Pharmacokinetics and Metabolism Profiles of SCH 58261 in Rats Using Liquid Chromatography–Mass Spectrometric Method | MDPI [mdpi.com]
- 20. Role of OATP-1B1 and/or OATP-1B3 in hepatic disposition of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Simultaneous determination of mycophenolic acid and its metabolites by HPLC and pharmacokinetic studies in rat plasma and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Population Pharmacokinetic Modeling of the Enterohepatic Recirculation of Fimasartan in Rats, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Performance of the new mycophenolate assay based on IMPDH enzymatic activity for pharmacokinetic investigations and setup of Bayesian estimators in different populations of allograft recipients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Activity of Mycophenolic Acid Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycophenolic acid (MPA), the active metabolite of the immunosuppressive drug mycophenolate mofetil (MMF), is primarily metabolized in the body to mycophenolic acid glucuronide (MPAG). Historically considered an inactive metabolite, a nuanced understanding of MPAG's pharmacological profile is crucial for a comprehensive assessment of MMF's therapeutic window and toxicity profile. This technical guide provides an in-depth analysis of the pharmacological activities of MPAG, focusing on its immunosuppressive potential, cellular transport, and other biological interactions. Quantitative data from key in vitro and in vivo studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.
Introduction
Mycophenolate mofetil (MMF) is a cornerstone of immunosuppressive therapy in solid organ transplantation and is increasingly used in the management of autoimmune diseases. Following oral administration, MMF is rapidly hydrolyzed to its active form, mycophenolic acid (MPA). MPA exerts its immunosuppressive effect primarily through the potent, non-competitive, and reversible inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides. This selective inhibition of IMPDH depletes guanosine (B1672433) and deoxyguanosine nucleotide pools, thereby suppressing the proliferation of T and B lymphocytes, which are critically dependent on this pathway for DNA and RNA synthesis[1][2].
The primary metabolic fate of MPA is glucuronidation, predominantly to mycophenolic acid 7-O-glucuronide (MPAG). While MPAG is the major metabolite, another minor but pharmacologically active metabolite, an acyl glucuronide (AcMPAG), is also formed. This guide focuses on the pharmacological characterization of MPAG, addressing its impact on the primary drug target, its interaction with cellular transport mechanisms, and its potential for off-target effects.
Immunosuppressive Activity of MPAG
The central question regarding the pharmacological activity of MPAG is its ability to contribute to the immunosuppressive effects of MMF. This has been primarily investigated through its interaction with IMPDH and its effect on lymphocyte proliferation.
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)
The immunosuppressive activity of MPA is directly linked to its potent inhibition of IMPDH. Studies have consistently demonstrated that MPAG is a significantly weaker inhibitor of IMPDH compared to MPA.
Table 1: Inhibitory Activity of MPA, MPAG, and AcMPAG on Human Recombinant IMPDH Type II
| Compound | IC50 (µg/L) | Fold-Difference vs. MPA | Ki for NAD (nmol/L) | Ki for IMP (nmol/L) | Inhibition Mechanism | Reference |
| MPA | 25.6 | 1x | 50.8 | 57.7 | Uncompetitive | [3] |
| MPAG | >1000 (up to 1022x higher than MPA) | 532-1022x | Not significant | Not significant | None | [3][4] |
| AcMPAG | 301.7 | ~12x | 382.0 | 511.0 | Uncompetitive | [3] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; NAD: Nicotinamide adenine (B156593) dinucleotide; IMP: Inosine monophosphate.
As shown in Table 1, the IC50 value for MPAG against IMPDH II is dramatically higher than that of MPA, indicating a substantially lower inhibitory potency[3][4]. The weak inhibition observed with MPAG preparations has been suggested to be attributable to trace contamination with the parent MPA[4]. In contrast, the acyl glucuronide metabolite, AcMPAG, retains some inhibitory activity, albeit at a level approximately 12-fold weaker than MPA[3].
Effect on Lymphocyte Proliferation
Consistent with its negligible activity against IMPDH, MPAG does not significantly inhibit lymphocyte proliferation, the key downstream cellular effect of MPA. In contrast, AcMPAG has been shown to inhibit the proliferation of human mononuclear leukocytes.
Table 2: Effect of MPA Metabolites on Lymphocyte Proliferation
| Compound | Effect on Lymphocyte Proliferation | Putative IC50 | Reference |
| MPA | Potent Inhibition | Varies by cell type and stimulus | [1][2] |
| MPAG | No significant inhibition | Not applicable | [5] |
| AcMPAG | Inhibition | Not explicitly quantified in direct comparison |
Cellular Transport and Disposition of MPAG
While MPAG may not be pharmacologically active at the primary target, its high plasma concentrations and its interactions with cellular transporters can have significant implications for the pharmacokinetics of MPA and other co-administered drugs. MPAG is a substrate for several organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs), which play a crucial role in its renal and biliary elimination.
Table 3: Interaction of MPAG with Cellular Transporters
| Transporter | Interaction | Kinetic Parameter | Reference |
| OAT1 (SLC22A6) | Weak Inhibition | IC50: 512.3 µM | [6] |
| OAT3 (SLC22A8) | Substrate, Competitive Inhibition | IC50: 69.1 µM | [6] |
| MRP2 (ABCC2) | Substrate | Km: 224.2 ± 42.7 µM | [7] |
| OATP1B1 (SLCO1B1) | Substrate | - | [8] |
| OATP1B3 (SLCO1B3) | Substrate | - | [8] |
The interaction of MPAG with these transporters, particularly OAT1 and OAT3 in the kidney, is important for its efficient renal clearance. Inhibition of these transporters by other drugs could potentially lead to an accumulation of MPAG, although the clinical significance of this is not fully established. Furthermore, the transport of MPAG into hepatocytes via OATP1B1 and OATP1B3 and its subsequent excretion into the bile by MRP2 are critical steps in the enterohepatic recirculation of MPA.
Other Potential Pharmacological Activities and Toxicities
Cytokine Production
There is limited direct evidence to suggest that MPAG significantly modulates cytokine production by immune cells. The primary driver of altered cytokine profiles following MMF administration is the profound anti-proliferative effect of MPA on lymphocytes. However, given that some drug metabolites can have off-target inflammatory effects, further investigation into the direct effects of MPAG on cytokine release from monocytes and macrophages is warranted.
In Vivo Toxicity
Direct in vivo toxicity studies on isolated MPAG are scarce. The majority of toxicological data is derived from studies with MMF or MPA. In rats, high doses of MMF have been associated with gastrointestinal toxicity, including diarrhea and villous atrophy[9]. Female rats were found to be more susceptible to MMF-induced gastrointestinal toxicity, which may be related to differences in MPA glucuronidation and biliary excretion of MPAG[4]. There is no clear evidence to suggest that MPAG itself is directly responsible for significant systemic toxicity. However, high concentrations of any organic anion have the potential to cause renal tubular cell injury, though this has not been specifically demonstrated for MPAG in vivo[10][11].
Experimental Protocols
IMPDH Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of a compound on recombinant human IMPDH type II.
Materials:
-
Recombinant human IMPDH type II
-
Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 150 mM KCl, 1 mM EDTA, 1 mM DTT
-
Substrate Stock Solution: 20 mM IMP, 50 mM NAD+
-
Test compounds (MPA, MPAG, AcMPAG) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the reaction buffer and equilibrate to 25°C.
-
In a cuvette, add the reaction buffer and the desired concentration of the test compound.
-
Add a pre-determined amount of IMPDH enzyme to the cuvette and mix.
-
Initiate the reaction by adding the substrate stock solution to final concentrations of 1 mM IMP and 2.5 mM NAD+.
-
Immediately monitor the increase in absorbance at 340 nm for 2 minutes, which corresponds to the formation of NADH.
-
Calculate the initial velocity of the reaction.
-
Determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations.
Lymphocyte Proliferation Assay using CFSE
This protocol outlines a flow cytometry-based method to assess the effect of a compound on lymphocyte proliferation using Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 complete medium (with 10% FBS, penicillin/streptomycin)
-
CFSE (5 mM stock in DMSO)
-
Phytohemagglutinin (PHA) or other mitogens
-
Test compounds (MPA, MPAG, AcMPAG)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold RPMI-1640 complete medium.
-
Wash the cells three times with RPMI-1640 complete medium.
-
Resuspend the CFSE-labeled cells in complete medium at 1 x 10^6 cells/mL.
-
Plate the cells in a 96-well plate and add the test compounds at various concentrations.
-
Stimulate the cells with a mitogen (e.g., PHA at 5 µg/mL). Include unstimulated and vehicle controls.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells, wash with FACS buffer, and acquire data on a flow cytometer.
-
Analyze the data by gating on the lymphocyte population and examining the CFSE fluorescence histogram. Each peak of reduced fluorescence intensity represents a cell division.
Cytokine Production Assay in PBMCs
This protocol describes a method to measure the effect of a compound on cytokine production by PBMCs using ELISA or a multiplex bead array.
Materials:
-
Human PBMCs
-
RPMI-1640 complete medium
-
Lipopolysaccharide (LPS) or other stimuli
-
Test compounds (MPA, MPAG, AcMPAG)
-
ELISA kits or multiplex bead array kits for target cytokines (e.g., TNF-α, IL-6, IL-1β, IL-2, IFN-γ)
-
Plate reader for ELISA or flow cytometer for bead array
Procedure:
-
Isolate and culture PBMCs as described in the lymphocyte proliferation assay protocol.
-
Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Add the test compounds at various concentrations.
-
Stimulate the cells with an appropriate stimulus (e.g., LPS at 100 ng/mL for monocyte-derived cytokines). Include unstimulated and vehicle controls.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and carefully collect the culture supernatants.
-
Measure the concentration of the target cytokines in the supernatants according to the manufacturer's instructions for the chosen ELISA or multiplex bead array kit.
Visualizations
Metabolic Pathway of Mycophenolic Acid
Caption: Metabolic conversion of Mycophenolate Mofetil (MMF).
Mechanism of IMPDH Inhibition by Mycophenolic Acid
Caption: MPA's inhibition of IMPDH and its downstream effects.
Experimental Workflow for IMPDH Inhibition Assay
Caption: Workflow for determining IMPDH inhibition.
Conclusion
This compound (MPAG) is the major metabolite of mycophenolic acid and is considered pharmacologically inactive with respect to the primary immunosuppressive mechanism of IMPDH inhibition. Its significantly higher IC50 for IMPDH and lack of effect on lymphocyte proliferation confirm its minimal contribution to the therapeutic efficacy of mycophenolate mofetil. However, the high circulating concentrations of MPAG and its interaction with various cellular transporters underscore its importance in the overall pharmacokinetics of MPA. While direct toxicity of MPAG has not been established, its role in drug-drug interactions via competition for transporters warrants consideration. This technical guide provides a comprehensive overview of the current understanding of MPAG's pharmacological profile and offers detailed methodologies to encourage further research into the subtle but potentially significant biological roles of this major drug metabolite.
References
- 1. PharmGKB summary: mycophenolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and toxicology of mycophenolate in organ transplant recipients: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autocrine activation of human monocyte/macrophages by monocyte-derived microparticles and modulation by PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gender-related differences in mycophenolate mofetil-induced gastrointestinal toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo higher glucuronidation of mycophenolic acid in male than in female recipients of a cadaveric kidney allograft and under immunosuppressive therapy with mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Empagliflozin Attenuates Renal and Urinary Markers of Tubular Epithelial Cell Injury in Streptozotocin-induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Renal protective effects of empagliflozin via inhibition of EMT and aberrant glycolysis in proximal tubules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gastrointestinal toxicity of mycophenolate mofetil in rats: Effect of administration time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Renal tubular epithelial cells injury induced by mannitol and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Mycophenolic Acid Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mycophenolic acid (MPA), the active moiety of the immunosuppressive drug mycophenolate mofetil (MMF), has a rich history spanning over a century, from its initial discovery as an antimicrobial agent to its current widespread use in preventing organ transplant rejection. The clinical efficacy and pharmacokinetic profile of MPA are intrinsically linked to its extensive metabolism, primarily through glucuronidation. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to the major metabolite of MPA, mycophenolic acid glucuronide (MPAG). We delve into the timeline of its identification, its pharmacokinetic properties in various transplant populations, and the detailed methodologies used for its study. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of pharmacology, drug metabolism, and transplantation medicine.
A Century-Long Journey: From Antibiotic to Immunosuppressant and the Discovery of its Major Metabolite
The story of mycophenolic acid begins in 1893, when the Italian scientist Bartolomeo Gosio first isolated it from the fungus Penicillium glaucum.[1] Initially noted for its antibacterial properties, MPA's potential as a therapeutic agent was explored for various applications, including as an antibiotic, antifungal, and even an antitumor agent over the subsequent decades.[1] However, it was not until the latter half of the 20th century that its potent immunosuppressive properties were fully recognized, leading to the development of the prodrug mycophenolate mofetil (MMF) to improve its oral bioavailability.[2]
The clinical development of MMF in the 1990s necessitated a thorough understanding of its metabolic fate. It was soon established that MPA undergoes extensive phase II metabolism, with the primary route of elimination being conjugation with glucuronic acid.[3] Seminal studies in the late 1990s, particularly around 1999, were crucial in definitively identifying and characterizing the major phenolic glucuronide of MPA, now known as this compound (MPAG).[4][5] These studies not only confirmed MPAG as the principal metabolite but also identified other minor metabolites, such as an acyl glucuronide (AcMPAG).[4][5] This discovery was pivotal in understanding the complete pharmacokinetic profile of MPA, including its enterohepatic circulation, and in refining therapeutic drug monitoring strategies for transplant patients.
The Metabolic Pathway of Mycophenolic Acid
Mycophenolic acid is primarily metabolized in the liver, with contributions from the kidneys and intestines, by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).[6][7] These enzymes catalyze the covalent attachment of glucuronic acid to MPA, forming the more water-soluble and pharmacologically inactive MPAG.[3] Several UGT isoforms are capable of metabolizing MPA, with UGT1A9 being the most prominent enzyme responsible for MPAG formation in the liver.[8]
Pharmacokinetics of Mycophenolic Acid and its Glucuronide Metabolite
The pharmacokinetic profiles of MPA and MPAG have been extensively studied in various transplant populations. A hallmark of MPA pharmacokinetics is its significant inter-individual variability.[9] Following oral administration of MMF, MPA is rapidly absorbed and then undergoes extensive glucuronidation to MPAG. MPAG concentrations in the plasma are typically 20 to 100 times higher than those of the parent drug, MPA.[9] Both MPA and MPAG are subject to enterohepatic circulation, where MPAG excreted in the bile is hydrolyzed back to MPA by gut bacteria and reabsorbed, leading to a secondary peak in MPA plasma concentrations 6-12 hours after dosing.[10]
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for MPA and MPAG in stable kidney, liver, and heart transplant recipients. These values represent a consolidation of findings from multiple studies and highlight the variability observed in clinical practice.
Table 1: Pharmacokinetic Parameters of MPA and MPAG in Stable Kidney Transplant Recipients
| Parameter | Mycophenolic Acid (MPA) | This compound (MPAG) |
| Cmax (µg/mL) | 4.26 - 38.4 | 75.8 - 150.1 |
| Tmax (h) | 0.5 - 6.0 | 1.0 - 8.0 |
| AUC₀₋₁₂ (µg·h/mL) | 10.03 - 135.4 | Varies significantly with renal function |
| t½ (h) | ~17 | Varies with renal function |
Data compiled from references:[10][11]
Table 2: Pharmacokinetic Parameters of MPA and MPAG in Stable Liver Transplant Recipients
| Parameter | Mycophenolic Acid (MPA) | This compound (MPAG) |
| Cmax (µg/mL) | ~10.6 (highly variable) | Not consistently reported |
| Tmax (h) | 0.5 - 5.0 | Not consistently reported |
| AUC₀₋₁₂ (µg·h/mL) | ~40 (highly variable) | MPAG/MPA ratio ~64 |
| t½ (h) | ~5.8 | Not consistently reported |
Data compiled from references:
Table 3: Pharmacokinetic Parameters of MPA and MPAG in Stable Heart Transplant Recipients
| Parameter | Mycophenolic Acid (MPA) | This compound (MPAG) |
| Cmax (µg/mL) | Highly variable | Highly variable |
| Tmax (h) | ~1-2 | ~2-4 |
| AUC₀₋₁₂ (µg·h/mL) | ~30 - 60 | Highly variable |
| t½ (h) | ~17 | Highly variable |
Data compiled from references:[9]
Experimental Protocols
The quantification of MPA and MPAG in biological matrices is crucial for both clinical therapeutic drug monitoring and research. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Quantification of MPA and MPAG in Human Plasma by HPLC-UV
This protocol outlines a common method for the simultaneous determination of MPA and MPAG in human plasma.
1. Materials and Reagents:
-
Mycophenolic acid and this compound reference standards
-
Internal standard (e.g., carboxybutoxy ether of MPA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid
-
Deionized water
-
Human plasma (drug-free for calibration standards)
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and phosphate (B84403) buffer (e.g., 20 mM, pH 3.0) with a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection: 215 nm or 254 nm
-
Run Time: Approximately 15-20 minutes
4. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentrations of MPA and MPAG in the unknown samples by interpolation from the calibration curve.
Quantification of MPA and MPAG in Human Plasma by LC-MS/MS
This protocol provides a more sensitive and specific method for MPA and MPAG quantification.
1. Materials and Reagents:
-
Mycophenolic acid and this compound reference standards
-
Deuterated internal standards (MPA-d3 and MPAG-d3)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Deionized water
-
Human plasma
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of methanol containing the deuterated internal standards.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
3. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray ionization (ESI), typically in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for MPA, MPAG, and their internal standards.
4. Data Analysis:
-
Quantification is based on the peak area ratios of the analytes to their respective deuterated internal standards.
In Vitro Glucuronidation Assay using Human Liver Microsomes
This assay is used to study the kinetics of MPA glucuronidation and to identify the UGT enzymes involved.
1. Materials and Reagents:
-
Human liver microsomes (HLMs)
-
Mycophenolic acid
-
UDP-glucuronic acid (UDPGA)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Alamethicin (optional, for membrane permeabilization)
-
Acetonitrile
-
Formic acid
2. Incubation Procedure:
-
Prepare an incubation mixture containing Tris-HCl buffer, MgCl₂, and HLMs. If using, pre-incubate with alamethicin.
-
Add MPA (at various concentrations for kinetic studies) to the mixture and pre-warm at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-warmed solution of UDPGA.
-
Incubate at 37°C for a specific time (e.g., 30-60 minutes). The reaction should be in the linear range with respect to time and protein concentration.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS for MPAG formation.
3. Data Analysis:
-
The rate of MPAG formation is calculated and used to determine kinetic parameters such as Km and Vmax by fitting the data to the Michaelis-Menten equation.
Conclusion
The discovery and characterization of this compound have been instrumental in advancing our understanding of the pharmacology of mycophenolate mofetil. From its initial identification as the major, inactive metabolite of MPA, our knowledge has expanded to encompass its complex pharmacokinetic profile, including its significant role in enterohepatic circulation, and the specific enzymes responsible for its formation. The development of robust analytical methods for the quantification of both MPA and MPAG has enabled effective therapeutic drug monitoring, contributing to improved outcomes for transplant recipients. This technical guide provides a consolidated resource on the history, metabolism, and analytical methodologies related to MPAG, serving as a valuable reference for researchers and clinicians working with this important immunosuppressive agent. Continued research in this area will further refine our ability to personalize mycophenolate therapy and optimize its efficacy and safety.
References
- 1. From mice to man: the preclinical history of mycophenolate mofetil | Semantic Scholar [semanticscholar.org]
- 2. Glucuronidation associated with intrinsic resistance to mycophenolic acid in human colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of glucoside and carboxyl-linked glucuronide conjugates of mycophenolic acid in plasma of transplant recipients treated with mycophenolate mofetil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of glucoside and carboxyl-linked glucuronide conjugates of mycophenolic acid in plasma of transplant recipients treated with mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucuronide and glucoside conjugation of mycophenolic acid by human liver, kidney and intestinal microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The glucuronidation of mycophenolic acid by human liver, kidney and jejunum microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the UDP-glucuronosyltransferase isoforms involved in mycophenolic acid phase II metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics and pharmacodynamics of mycophenolate in solid organ transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacokinetics of Mycophenolate Mofetil and Development of Limited Sampling Strategy in Early Kidney Transplant Recipients [frontiersin.org]
- 10. In vivo higher glucuronidation of mycophenolic acid in male than in female recipients of a cadaveric kidney allograft and under immunosuppressive therapy with mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Levels of mycophenolic acid and its glucuronide derivative in the plasma of liver, small bowel and kidney transplant patients receiving tacrolimus and cellcept combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Protein Binding Characteristics of Mycophenolic Acid Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolic acid (MPA), the active metabolite of the immunosuppressive drug mycophenolate mofetil (MMF), undergoes extensive metabolism to form its primary metabolite, mycophenolic acid glucuronide (MPAG). While initially considered inactive, MPAG's pharmacokinetic profile, particularly its high degree of protein binding, plays a crucial role in the overall disposition and potential drug-drug interactions of mycophenolic acid. This technical guide provides a comprehensive overview of the protein binding characteristics of MPAG, focusing on quantitative data, experimental methodologies, and the physiological and pathological factors influencing its binding.
Core Concepts in MPAG Protein Binding
This compound is significantly bound to plasma proteins, with albumin being the primary binding protein.[1] This binding is a reversible process that influences the free (unbound) fraction of MPAG, which is available for distribution and elimination. The extent of protein binding is a critical determinant of the pharmacokinetic and pharmacodynamic properties of both MPAG and, through competitive displacement, MPA.
Quantitative Protein Binding Parameters
The interaction between MPAG and human serum albumin (HSA) can be quantified by several key parameters. Understanding these values is essential for developing accurate pharmacokinetic models and predicting drug behavior in various clinical scenarios.
| Parameter | Value | Primary Binding Protein | Comments |
| Percentage Bound | ~82% | Human Serum Albumin (HSA) | This high percentage of binding significantly limits the free fraction of MPAG in plasma.[1] |
| Dissociation Constant (Kd) | ~7000 µmol/L | Human Serum Albumin (HSA) | The Kd represents the concentration of free ligand at which half of the binding sites on the protein are occupied. A higher Kd indicates lower binding affinity compared to MPA (Kd ≈ 1100 µmol/L). |
| Binding Capacity (Bmax) | Not explicitly defined for MPAG alone. | Human Serum Albumin (HSA) | A study modeling the competitive binding of MPA and MPAG estimated a combined maximum number of binding sites (Bmax) to be 35,100 µmol in a 3L plasma volume. This suggests multiple binding sites on albumin are available for both compounds. |
Factors Influencing MPAG Protein Binding
Several physiological and pathological conditions can alter the protein binding of MPAG, leading to changes in its free fraction and potential clinical consequences.
Renal Impairment
Patients with renal insufficiency often exhibit altered protein binding of MPAG. The accumulation of uremic toxins and MPAG itself in plasma can lead to a decrease in the binding of both MPA and MPAG to albumin. This results in an increased free fraction of both compounds. In cases of severe renal insufficiency, the accumulation of MPAG can lead to a marked increase in the free fraction of MPA, which may not be reflected in total MPA concentrations and could increase the risk of MMF-related toxicity.
Hepatic Impairment
Liver disease can impact protein binding primarily through a reduction in the synthesis of plasma proteins, particularly albumin. Hypoalbuminemia, a common feature of advanced liver disease, leads to a decrease in the number of available binding sites for drugs like MPAG. This results in a higher free fraction of the drug, which can alter its distribution and clearance. While specific quantitative data on the direct impact of hepatic impairment on MPAG binding is limited, the principles of protein binding suggest that reduced albumin levels in liver disease will lead to an increased unbound fraction of MPAG.
Competitive Binding with Mycophenolic Acid (MPA)
MPA and MPAG compete for the same binding sites on human serum albumin. Due to its higher concentration in plasma, MPAG can displace MPA from its binding sites, particularly in situations where MPAG levels are elevated, such as in renal impairment. This displacement increases the free fraction of MPA, the pharmacologically active form, which can enhance its immunosuppressive effect but also potentially increase its toxicity.
Experimental Protocols for Determining Protein Binding
The characterization of MPAG protein binding relies on established in vitro experimental techniques. The following are detailed methodologies for two commonly used methods.
Equilibrium Dialysis
Equilibrium dialysis is considered the gold standard for determining the unbound fraction of a drug.
Principle: This method involves a semi-permeable membrane that separates a compartment containing the drug and protein solution (plasma) from a protein-free buffer compartment. The membrane allows the passage of small molecules like free MPAG but retains the larger protein and protein-bound MPAG. At equilibrium, the concentration of free MPAG is equal on both sides of the membrane.
Protocol:
-
Apparatus: Utilize a multi-well equilibrium dialysis apparatus with dialysis membrane inserts (e.g., 8-12 kDa molecular weight cutoff).
-
Preparation:
-
Prepare a stock solution of MPAG in a suitable solvent (e.g., DMSO) and spike it into human plasma to achieve the desired final concentration. Ensure the final solvent concentration is low (e.g., <1%) to avoid effects on protein binding.
-
Prepare a protein-free dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Procedure:
-
Add a precise volume of the MPAG-spiked plasma to one chamber of the dialysis cell.
-
Add an equal volume of the dialysis buffer to the other chamber.
-
Seal the apparatus and incubate at 37°C with gentle agitation to facilitate equilibrium. The time to reach equilibrium should be predetermined (typically 4-24 hours).
-
-
Sample Analysis:
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Analyze the concentration of MPAG in both samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Calculation:
-
The concentration of MPAG in the buffer chamber represents the unbound (free) concentration.
-
The percentage of unbound MPAG is calculated as: % Unbound = (Concentration in Buffer / Concentration in Plasma) x 100
-
The percentage of bound MPAG is calculated as: % Bound = 100 - % Unbound
-
Ultrafiltration
Ultrafiltration is a faster alternative to equilibrium dialysis for determining the free fraction of a drug.
Principle: This technique uses a centrifugal device with a semi-permeable membrane that retains proteins and protein-bound drug while allowing the passage of free drug into the ultrafiltrate.
Protocol:
-
Apparatus: Use centrifugal ultrafiltration devices with a low-binding membrane (e.g., regenerated cellulose) and an appropriate molecular weight cutoff (e.g., 10-30 kDa).
-
Preparation:
-
Prepare MPAG-spiked human plasma as described for equilibrium dialysis.
-
Pre-condition the ultrafiltration device by rinsing with buffer to minimize non-specific binding of the drug to the membrane.
-
-
Procedure:
-
Add a precise volume of the MPAG-spiked plasma to the sample reservoir of the ultrafiltration device.
-
Centrifuge the device at a specified speed and temperature (e.g., 2000 x g at 37°C) for a predetermined time to collect a sufficient volume of ultrafiltrate. It is crucial to control the volume of ultrafiltrate to avoid disrupting the binding equilibrium.
-
-
Sample Analysis:
-
Collect the ultrafiltrate.
-
Analyze the concentration of MPAG in the ultrafiltrate and the initial plasma sample using a validated analytical method (e.g., LC-MS/MS).
-
-
Calculation:
-
The concentration of MPAG in the ultrafiltrate represents the unbound (free) concentration.
-
The percentage of unbound MPAG is calculated as: % Unbound = (Concentration in Ultrafiltrate / Total Concentration in Plasma) x 100
-
The percentage of bound MPAG is calculated as: % Bound = 100 - % Unbound
-
Visualizing MPAG Protein Binding Dynamics
The complex interplay between MPA, MPAG, and albumin, particularly under conditions of renal impairment, can be effectively visualized using a signaling pathway-style diagram.
Caption: Competitive binding of MPA and MPAG to albumin and the influence of renal impairment and low albumin levels.
Conclusion
The protein binding of this compound is a critical factor in the overall pharmacology of mycophenolate mofetil. Its high affinity for albumin and its competitive interaction with mycophenolic acid have significant implications for drug disposition, particularly in patient populations with renal or hepatic impairment. A thorough understanding of these binding characteristics, obtained through robust experimental methods, is essential for optimizing immunosuppressive therapy and minimizing the risk of adverse drug events. This guide provides a foundational understanding for researchers and clinicians working with this important therapeutic agent.
References
Biological Properties of Mycophenolic Acid Phenolic Glucuronide: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycophenolic acid (MPA) is a potent, reversible, and uncompetitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo synthesis of guanine (B1146940) nucleotides. This mechanism of action underlies its use as an immunosuppressive agent in solid organ transplantation to prevent rejection. Following administration of its prodrug, mycophenolate mofetil (MMF), MPA is rapidly formed and subsequently metabolized, primarily through glucuronidation. The major metabolite formed is the 7-O-phenolic glucuronide of MPA, known as mycophenolic acid phenolic glucuronide (MPAG). While initially considered an inactive metabolite, a comprehensive understanding of the biological properties of MPAG is crucial for optimizing MPA therapy and ensuring patient safety, particularly in specific patient populations. This technical guide provides an in-depth overview of the biological properties of MPAG, focusing on its metabolism, pharmacokinetics, pharmacodynamics, and potential toxicological implications.
Metabolism and Synthesis
MPAG is the primary metabolite of MPA, and its formation is a crucial step in the detoxification and elimination of the parent drug.
Glucuronidation Pathway
MPA is predominantly metabolized in the liver, but also in the kidney and intestine, via conjugation with glucuronic acid.[1][2][3] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A9 being the primary isoform responsible for the formation of MPAG in the liver.[2][3] UGT1A8 and UGT1A10 also contribute to MPA glucuronidation, particularly in the gastrointestinal tract.[2][3] The glucuronidation process attaches a glucuronic acid moiety to the phenolic hydroxyl group of MPA, resulting in the formation of the more water-soluble MPAG, which facilitates its excretion.
References
An In-depth Technical Guide on the Interaction of Mycophenolic Acid Glucuronide with Organic Anion Transporters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intricate interactions between mycophenolic acid glucuronide (MPAG), the major inactive metabolite of the immunosuppressant mycophenolic acid (MPA), and various organic anion transporters (OATs). Understanding these interactions is critical for predicting drug disposition, potential drug-drug interactions (DDIs), and optimizing therapeutic outcomes in transplant recipients and patients with autoimmune diseases.
Introduction to Mycophenolic Acid and its Transport
Mycophenolic acid (MPA), the active component of mycophenolate mofetil and mycophenolate sodium, is a cornerstone of immunosuppressive therapy. Following administration, MPA is extensively metabolized, primarily by UDP-glucuronosyltransferases (UGTs), to form this compound (MPAG).[1][2] A minor, yet pharmacologically active, acyl glucuronide metabolite (AcMPAG) is also formed.[1][3] The elimination of these compounds is heavily reliant on renal and hepatic transport systems, particularly organic anion transporters.
Organic anion transporters, a large group of membrane proteins, play a crucial role in the uptake and efflux of a wide array of endogenous and exogenous substances, including drugs and their metabolites.[4][5] Key transporters involved in the disposition of MPA and its metabolites include members of the Organic Anion Transporter (OAT/SLC22A) family, the Multidrug Resistance-Associated Protein (MRP/ABCC) family, and the Organic Anion-Transporting Polypeptide (OATP/SLCO) family.[6][7][8]
This guide will delve into the specific interactions of MPAG with these transporters, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying processes to facilitate a deeper understanding for researchers in the field.
Quantitative Analysis of MPAG Interaction with Organic Anion Transporters
The interaction of MPAG with various transporters has been quantified in several in vitro studies. The following tables summarize the key kinetic and inhibitory parameters, providing a basis for comparing the affinity and transport efficiency of MPAG across different transporter subtypes.
Table 1: Inhibition of Human Organic Anion Transporters (hOATs) by MPA and its Metabolites
| Compound | Transporter | Probe Substrate | IC50 (µM) | Inhibition Type | Reference |
| MPA | hOAT1 | p-aminohippurate | 1.24 | - | [1][3] |
| MPA | hOAT1 | p-aminohippurate | 10.7 | Noncompetitive | [9][10] |
| MPA | hOAT3 | Estrone sulfate (B86663) | 0.52 | - | [1][3] |
| MPA | hOAT3 | Estrone sulfate | 1.5 | Competitive | [9][10] |
| MPAG | hOAT1 | p-aminohippurate | >1000 | - | [1][3] |
| MPAG | hOAT1 | p-aminohippurate | 512.3 | Noncompetitive | [9][10] |
| MPAG | hOAT3 | Estrone sulfate | 15.2 | - | [1][3] |
| MPAG | hOAT3 | Estrone sulfate | 69.1 | Competitive | [9][10] |
| AcMPAG | hOAT3 | Estrone sulfate | 2.88 | - | [1][3] |
Data presented as mean values from cited literature.
Table 2: Transport Kinetics of MPAG by Human MRP2
| Transporter | System | Km (µM) | Vmax | Reference |
| hMRP2 | Sf9 membrane vesicles | 224.2 ± 42.7 | - | [11] |
Data presented as mean ± standard deviation from the cited literature.
Table 3: Substrate Specificity of Transporters for MPA and MPAG
| Compound | Transporter | Substrate Status | Experimental System | Reference |
| MPA | hOAT1 | No | HEK293 cells | [9][10] |
| MPA | hOAT3 | No | HEK293 cells | [9][10] |
| MPA | hMRP2 | No | MDCKII/MRP2 cells | [11] |
| MPA | hMRP2 / hMRP4 | Yes | HEK293 cells | [8] |
| MPAG | hOAT1 | No | HEK293 cells | [9][10] |
| MPAG | hOAT3 | Yes | HEK293 cells | [9][10] |
| MPAG | hMRP2 | Yes | MDCKII/MRP2 cells & Sf9 vesicles | [11] |
| MPAG | hOATP1B1 | Yes | HEK cells | [6] |
| MPAG | hOATP1B3 | Yes | HEK cells | [6] |
Experimental Protocols
The quantitative data presented above were generated using specific in vitro experimental systems. Below are detailed methodologies for the key assays used to characterize the interaction between MPAG and organic anion transporters.
Transporter Inhibition Assay (IC50 Determination)
This protocol describes a typical experiment to determine the 50% inhibitory concentration (IC50) of a compound against a specific transporter expressed in a mammalian cell line.
Objective: To determine the concentration of MPAG required to inhibit 50% of the transport activity of a specific OAT.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the gene for the transporter of interest (e.g., hOAT1 or hOAT3).[9][10][12] A mock-transfected cell line (not expressing the transporter) serves as a negative control.
-
Probe Substrate: A radiolabeled or fluorescent substrate specific for the transporter being studied (e.g., [¹⁴C]p-aminohippurate for hOAT1, [³H]estrone sulfate for hOAT3).[9][10]
-
Test Compound: this compound (MPAG).
-
Inhibitor: A known potent inhibitor of the transporter as a positive control (e.g., probenecid (B1678239) for OATs).[13][14]
-
Buffers: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Lysis Buffer: For cell lysis to measure intracellular radioactivity.
-
Scintillation Counter: For detection of radiolabeled substrates.
Procedure:
-
Cell Culture: Culture the stably transfected and mock-transfected HEK293 cells in appropriate medium until they reach a confluent monolayer in multi-well plates.[15]
-
Pre-incubation: Wash the cell monolayers with pre-warmed HBSS. Pre-incubate the cells for 10-15 minutes at 37°C with HBSS containing various concentrations of MPAG or the positive control inhibitor.
-
Initiation of Uptake: Start the transport assay by adding the radiolabeled probe substrate (at a concentration typically below its Km value) to the wells containing the different concentrations of MPAG.
-
Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C, during which uptake is in the linear range.
-
Termination of Uptake: Stop the reaction by rapidly aspirating the incubation medium and washing the cells multiple times with ice-cold HBSS to remove extracellular substrate.
-
Cell Lysis and Measurement: Lyse the cells with a suitable lysis buffer. Measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the uptake in mock-transfected cells from the uptake in transporter-expressing cells to determine the specific uptake.
-
Normalize the data to the protein concentration in each well.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the MPAG concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Vesicular Transport Assay (Km Determination)
This protocol outlines the use of inside-out membrane vesicles to determine the Michaelis-Menten constant (Km) for the transport of a substrate by an efflux transporter like MRP2.[16][17]
Objective: To determine the substrate concentration at which the transport rate of MPAG by MRP2 is at half of its maximum (Vmax).
Materials:
-
Membrane Vesicles: Inside-out vesicles prepared from Sf9 insect cells or other expression systems overexpressing the transporter of interest (e.g., hMRP2).[11][18] Vesicles from non-transfected cells serve as a control.
-
Substrate: Radiolabeled MPAG.
-
Buffers: Transport buffer containing ATP and an ATP-regenerating system (creatine kinase and creatine (B1669601) phosphate). A parallel set of experiments is run with AMP instead of ATP to measure non-specific binding and passive diffusion.
-
Filtration System: A rapid filtration device with appropriate filters (e.g., nitrocellulose) to separate vesicles from the incubation medium.[19]
-
Scintillation Counter: For radioactivity measurement.
Procedure:
-
Vesicle Preparation: Thaw the membrane vesicles on ice immediately before use.
-
Reaction Mixture: Prepare a reaction mixture containing the transport buffer, ATP (or AMP), and varying concentrations of radiolabeled MPAG.
-
Initiation of Transport: Initiate the transport by adding a small volume of the membrane vesicle suspension to the reaction mixture.
-
Incubation: Incubate at 37°C for a predetermined time within the linear range of uptake.
-
Termination of Transport: Stop the reaction by adding ice-cold stop buffer and rapidly filtering the mixture through a pre-wetted filter.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-transported substrate.
-
Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis:
-
Calculate the ATP-dependent transport by subtracting the uptake in the presence of AMP from that in the presence of ATP.
-
Plot the initial velocity of ATP-dependent transport against the MPAG concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Visualizing the Interactions: Diagrams and Workflows
To better illustrate the complex processes described, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Glucuronidation associated with intrinsic resistance to mycophenolic acid in human colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mycophenolic acid (MPA) and its glucuronide metabolites interact with transport systems responsible for excretion of organic anions in the basolateral membrane of the human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of organic anion-transporting polypeptides and their common genetic variants in mycophenolic acid pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. Interaction and transport characteristics of mycophenolic acid and its glucuronide via human organic anion transporters hOAT1 and hOAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (MPAG) is Transported by Multidrug Resistance-Associated Protein 2 (MRP2) and this Transport is not Inhibited by Cyclosporine, Tacrolimus or Sirolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Characterization of Renal Transporters OAT1, OAT3, and OCT2 | Springer Nature Experiments [experiments.springernature.com]
- 13. Investigation of Endogenous Compounds Applicable to Drug-Drug Interaction Studies Involving the Renal Organic Anion Transporters, OAT1 and OAT3, in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are OAT inhibitors and how do they work? [synapse.patsnap.com]
- 15. m.youtube.com [m.youtube.com]
- 16. The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bioivt.com [bioivt.com]
- 18. GenoMembrane ABC Transporter Vesicles | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. MRP2 PREDIVEZ™ Fluorescent Vesicular Transport Assay - News - Solvo Biotechnology [solvobiotech.com]
In Vitro Immunosuppressive Activity of Mycophenolic Acid Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycophenolic acid (MPA), the active metabolite of the immunosuppressive drug mycophenolate mofetil (MMF), is a cornerstone in preventing allograft rejection and treating autoimmune diseases. Its primary mechanism of action is the potent inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides, which is critical for the proliferation of T and B lymphocytes. MPA is extensively metabolized in the liver to mycophenolic acid glucuronide (MPAG), its major inactive metabolite, and to a lesser extent, an acyl glucuronide (AcMPAG) which retains some pharmacological activity. This technical guide provides an in-depth overview of the in vitro immunosuppressive activity of MPAG, summarizing quantitative data, detailing relevant experimental protocols, and illustrating key cellular and signaling pathways.
Comparative In Vitro Activity of MPA and its Metabolites
This compound is widely considered to be a pharmacologically inactive metabolite of MPA.[1] In vitro studies have consistently demonstrated that MPAG exhibits significantly weaker immunosuppressive properties compared to its parent compound, MPA. This is primarily attributed to its substantially lower potency in inhibiting the target enzyme, IMPDH.
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)
The primary mechanism of MPA-mediated immunosuppression is the inhibition of IMPDH, which depletes guanosine (B1672433) and deoxyguanosine nucleotide pools, thereby arresting DNA synthesis and cellular proliferation in lymphocytes.[2] Comparative studies on the inhibitory effects of MPA and MPAG on purified recombinant human type II IMPDH have revealed a vast difference in their potency.
| Compound | Target | IC50 (Relative to MPA) | Reference(s) |
| Mycophenolic Acid (MPA) | IMPDH Type II | 1 (Baseline) | [3] |
| This compound (MPAG) | IMPDH Type II | 532- to 1022-fold higher than MPA | [3] |
| Acyl this compound (AcMPAG) | IMPDH Type II | ~12-fold higher than MPA | [4] |
Table 1: Comparative IC50 values for the inhibition of IMPDH type II by MPA and its glucuronide metabolites.
Inhibition of Lymphocyte Proliferation
The differential inhibitory effects on IMPDH translate to a marked difference in the ability of these compounds to suppress lymphocyte proliferation in vitro. While MPA is a potent inhibitor of T and B cell proliferation, MPAG is considered inactive in this regard.[4] The acyl glucuronide, AcMPAG, has been shown to inhibit the proliferation of human mononuclear leukocytes.[4]
| Compound | Cell Type | Assay | IC50 | Reference(s) |
| Mycophenolic Acid (MPA) | T-cells (PHA-stimulated) | Proliferation Assay | 10-100 nmol/L | [5] |
| Mycophenolic Acid (MPA) | T-cells (Alloreactive) | Mixed Lymphocyte Reaction (MLR) | ~10 nmol/L | [5] |
| This compound (MPAG) | Lymphocytes | Proliferation Assay | Not typically active | [4] |
| Acyl this compound (AcMPAG) | Human Mononuclear Leukocytes | Proliferation Assay | Active, but less potent than MPA | [4] |
Table 2: Comparative immunosuppressive activity of MPA and its metabolites on lymphocyte proliferation.
Effects on Dendritic Cells
Dendritic cells (DCs) are potent antigen-presenting cells crucial for the initiation of T-cell responses. MPA has been shown to interfere with the maturation and function of human DCs. In vitro studies demonstrate that MPA inhibits the upregulation of co-stimulatory molecules such as CD40, CD80, CD86, and HLA-DR on DCs, which is a hallmark of their maturation.[1][5] This impairment of DC maturation leads to a reduced capacity to stimulate allogeneic T-cell proliferation.[6]
There is limited specific data on the direct effects of MPAG on dendritic cell maturation and function. However, given its significantly reduced activity against the primary molecular target, IMPDH, it is not expected to have a significant impact on DC biology.
Signaling Pathways and Mechanisms of Action
The primary signaling pathway affected by MPA is the de novo purine (B94841) synthesis pathway through the inhibition of IMPDH. This selectively targets lymphocytes, as they are more reliant on this pathway for their proliferation than other cell types which can utilize salvage pathways.
Experimental Protocols
Lymphocyte Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
This assay measures the ability of lymphocytes to proliferate in response to stimulation by allogeneic cells, mimicking the initial stages of an allograft rejection.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two unrelated healthy donors.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin.
-
Mitomycin C or irradiation source to create non-proliferating stimulator cells.
-
Mycophenolic acid (MPA) and this compound (MPAG) stock solutions.
-
96-well round-bottom culture plates.
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, BrdU, or MTT-based).
-
Cell harvester and liquid scintillation counter (for [³H]-thymidine) or flow cytometer/plate reader.
Procedure:
-
Isolate PBMCs from heparinized blood of two donors using Ficoll-Paque density gradient centrifugation.
-
Treat the "stimulator" PBMCs from one donor with mitomycin C (e.g., 50 µg/mL for 30 minutes at 37°C) or irradiate them to prevent their proliferation.
-
Wash the stimulator cells extensively to remove any residual mitomycin C.
-
Plate the "responder" PBMCs from the second donor at a concentration of 1 x 10⁵ cells/well in a 96-well plate.
-
Add the treated stimulator cells to the wells at a 1:1 ratio with the responder cells.
-
Add serial dilutions of MPA or MPAG to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 5-6 days at 37°C in a humidified 5% CO₂ incubator.
-
For [³H]-thymidine incorporation, pulse the cells with 1 µCi of [³H]-thymidine per well for the final 18-24 hours of culture.
-
Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter.
-
For non-radioactive methods, follow the manufacturer's protocol for staining and analysis.
-
Calculate the percentage of inhibition of proliferation for each drug concentration compared to the vehicle control.
In Vitro Dendritic Cell Maturation Assay
This protocol assesses the effect of MPAG on the maturation of monocyte-derived dendritic cells (mo-DCs).
Materials:
-
Human PBMCs.
-
RPMI-1640 medium with 10% FBS.
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4).
-
Maturation stimulus (e.g., Lipopolysaccharide (LPS) or a cytokine cocktail of TNF-α, IL-1β, IL-6, and PGE₂).
-
MPAG stock solution.
-
Fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD83, CD86, HLA-DR).
-
Flow cytometer.
Procedure:
-
Isolate monocytes from PBMCs by plastic adherence or using magnetic beads.
-
Culture the monocytes in RPMI-1640 with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 50 ng/mL) for 5-7 days to generate immature DCs (iDCs).
-
Harvest the iDCs and re-plate them.
-
Treat the iDCs with different concentrations of MPAG for 24-48 hours in the presence of a maturation stimulus. Include positive (maturation stimulus only) and negative (medium only) controls.
-
After incubation, harvest the cells and stain them with fluorescently labeled antibodies against CD80, CD83, CD86, and HLA-DR.
-
Analyze the expression of these markers by flow cytometry. Compare the mean fluorescence intensity (MFI) and the percentage of positive cells in the MPAG-treated groups to the controls.
IMPDH Activity Assay
This enzymatic assay directly measures the inhibition of IMPDH activity.
Materials:
-
Purified recombinant human IMPDH type II.
-
IMPDH assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT).
-
Substrates: Inosine monophosphate (IMP) and β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺).
-
MPA and MPAG stock solutions.
-
96-well UV-transparent plate.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
In a 96-well plate, add the IMPDH assay buffer.
-
Add serial dilutions of MPA or MPAG to the wells.
-
Add a fixed concentration of purified IMPDH enzyme to each well and incubate for a short period.
-
Initiate the reaction by adding the substrates IMP and NAD⁺.
-
Immediately measure the rate of NADH formation by monitoring the increase in absorbance at 340 nm over time in a kinetic mode.
-
Calculate the initial velocity (V₀) of the reaction for each drug concentration.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The available in vitro evidence strongly indicates that this compound (MPAG) possesses negligible immunosuppressive activity. Its potency in inhibiting the primary molecular target, IMPDH, is several hundred-fold lower than that of mycophenolic acid. Consequently, MPAG does not significantly inhibit lymphocyte proliferation or interfere with dendritic cell maturation. In contrast, the acyl glucuronide metabolite (AcMPAG) retains some pharmacological activity and may contribute to the overall immunosuppressive effect of mycophenolate mofetil, albeit to a much lesser extent than MPA itself. For researchers and drug development professionals, it is crucial to consider the distinct pharmacological profiles of MPA and its metabolites when designing and interpreting in vitro and in vivo studies. The experimental protocols detailed in this guide provide a framework for the continued investigation of the immunomodulatory properties of these and other compounds.
References
- 1. [Effect of mycophenolic acid on maturation, endocytotic capacity and allostimulatory properties of human myeloid dendritic cell] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Performance of the new mycophenolate assay based on IMPDH enzymatic activity for pharmacokinetic investigations and setup of Bayesian estimators in different populations of allograft recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Mycophenolic acid-treated human dendritic cells have a mature migratory phenotype and inhibit allogeneic responses via direct and indirect pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of mycophenolic acid glucuronide
An In-depth Technical Guide to Mycophenolic Acid Glucuronide
Introduction
Mycophenolic acid (MPA) is a potent, reversible, and non-competitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo pathway of guanosine (B1672433) nucleotide synthesis.[1][2] This mechanism of action grants it a selective cytostatic effect on T and B lymphocytes, which are critically dependent on this pathway for proliferation.[1][3] Consequently, MPA is a cornerstone immunosuppressive agent used to prevent organ rejection in transplant recipients.[2][3] Administered as the prodrug mycophenolate mofetil (MMF) or as enteric-coated mycophenolate sodium (EC-MPS) to enhance bioavailability, MPA undergoes extensive metabolism.[2][4]
The primary metabolic pathway is glucuronidation, leading to the formation of mycophenolic acid 7-O-glucuronide (MPAG), the principal metabolite of MPA.[5][6][7] Unlike its parent compound, MPAG is pharmacologically inactive with respect to IMPDH inhibition.[3][5][6] However, its high plasma concentrations, pharmacokinetic profile, and potential for indirect effects make a thorough understanding of its chemical and biological properties essential for drug development professionals and researchers in transplantation medicine. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacokinetics, and biological role of MPAG.
Chemical Structure and Physicochemical Properties
MPA is metabolized by UDP-glucuronosyltransferases (UGTs) to form MPAG.[4] This conjugation reaction involves the attachment of a glucuronic acid moiety to the phenolic hydroxyl group of MPA. A minor but pharmacologically active metabolite, the acyl glucuronide (AcMPAG), is also formed.[8][9][10]
Chemical Structure
Mycophenolic acid (MPA) is conjugated at its 7-hydroxy position with glucuronic acid to form the major and inactive metabolite, mycophenolic acid 7-O-glucuronide (MPAG).[8][11]
Physicochemical Data
The key physicochemical properties of MPA and its primary glucuronide metabolite, MPAG, are summarized for comparison.
| Property | Mycophenolic Acid (MPA) | This compound (MPAG) |
| Molecular Formula | C₁₇H₂₀O₆[12] | C₂₃H₂₈O₁₂[13][14] |
| Molecular Weight | 320.3 g/mol [12] | 496.5 g/mol [13][14] |
| CAS Number | 24280-93-1 | 31528-44-6[13][14] |
| pKa | 4.5[15] | Not available (expected to be acidic) |
| Solubility | Soluble in acetone, methanol; sparingly soluble in ethanol; almost insoluble in cold water.[15] | Soluble in DMSO (10 mg/ml), PBS (pH 7.2, 10 mg/ml).[16] |
| Synonyms | MPA | MPAG, Mycophenolic acid 7-O-glucuronide, Mycophenolic acid glucosiduronate.[13][14][16] |
Metabolism, Pharmacokinetics, and Biological Activity
Metabolism and Pharmacokinetics
Following administration, MMF is rapidly and completely hydrolyzed to its active form, MPA.[10] MPA is then primarily metabolized in the liver, intestine, and kidneys to MPAG.[4][10]
-
Glucuronidation: The conversion of MPA to MPAG is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A9 being the predominant isoform in the liver, and UGT1A8 and UGT1A10 playing a role in extrahepatic metabolism.[4][17] A minor metabolite, the pharmacologically active acyl glucuronide (AcMPAG), is formed by UGT2B7.[17][18]
-
Elimination: MPAG is mainly excreted through the kidneys via active tubular secretion and glomerular filtration.[4] The mean elimination half-life of MPAG is between 13 and 17 hours.[12]
-
Enterohepatic Circulation: A significant portion of MPAG is excreted into the bile.[2][4] In the gastrointestinal tract, gut bacteria deconjugate MPAG back to MPA, which is then reabsorbed.[2][4][17] This enterohepatic recycling process contributes substantially—up to 40%—to the total MPA exposure and is responsible for a characteristic secondary peak in plasma concentration observed 6 to 12 hours after oral administration.[2][17][19]
The metabolic conversion and circulation of MPA is a critical aspect of its pharmacology.
Pharmacodynamics and Biological Activity
The immunosuppressive effect of mycophenolate therapy is exerted by MPA through the inhibition of IMPDH.[1][5]
-
MPA (Active Drug): MPA selectively blocks the de novo synthesis of guanosine nucleotides, which is the dominant pathway in lymphocytes.[1] Other cell types can utilize a "salvage pathway" and are thus less affected.[1] This depletion of guanosine nucleotides leads to the inhibition of T and B cell proliferation, suppression of antibody formation, and a reduction in the recruitment of immune cells to sites of inflammation.[5][20]
-
MPAG (Inactive Metabolite): MPAG is considered pharmacologically inactive as it does not inhibit IMPDH.[3][6] Its plasma concentrations can be significantly higher than those of MPA, especially in patients with renal impairment.[6][7] While not directly immunosuppressive, very high levels of MPAG may compete with MPA for albumin binding sites, potentially increasing the free fraction of MPA, though this effect is debated.[7][21] Some studies suggest MPAG may exert a toxic effect on intestinal mucosa, potentially contributing to the gastrointestinal side effects of MMF therapy.[22]
-
AcMPAG (Active Metabolite): The acyl glucuronide metabolite, though minor, is pharmacologically active and has been shown to inhibit lymphocyte proliferation, potentially contributing to both the immunosuppressive and toxic effects of the drug.[11][18]
The mechanism of action of the parent drug, MPA, is a targeted inhibition of lymphocyte proliferation.
References
- 1. Mycophenolic acid - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. drugs.com [drugs.com]
- 4. ClinPGx [clinpgx.org]
- 5. siemens-healthineers.com [siemens-healthineers.com]
- 6. academic.oup.com [academic.oup.com]
- 7. In vivo higher glucuronidation of mycophenolic acid in male than in female recipients of a cadaveric kidney allograft and under immunosuppressive therapy with mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of mycophenolic acid and its phenolic-glucuronide and ACYl glucuronide metabolites in stable thoracic transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mycophenolic acid O-acyl-glucuronide | C23H28O12 | CID 10028772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Glucuronide and glucoside conjugation of mycophenolic acid by human liver, kidney and intestinal microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 12. Mycophenolic Acid | C17H20O6 | CID 446541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | C23H28O12 | CID 6442661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. Mycophenolic Acid [drugfuture.com]
- 16. caymanchem.com [caymanchem.com]
- 17. PharmGKB summary: mycophenolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Development of population PK model with enterohepatic circulation for mycophenolic acid in patients with childhood-onset systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mycophenolate Mofetil | C23H31NO7 | CID 5281078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Characterization of intestinal absorption and enterohepatic circulation of mycophenolic Acid and its 7-O-glucuronide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Mycophenolic Acid Glucuronide by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolic acid (MPA) is a potent immunosuppressant widely used in transplantation medicine to prevent organ rejection. Following administration, MPA is primarily metabolized in the liver to mycophenolic acid glucuronide (MPAG), its main inactive metabolite. Therapeutic drug monitoring (TDM) of both MPA and MPAG is crucial for optimizing immunosuppressive therapy, minimizing toxicity, and ensuring efficacy. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a robust, cost-effective, and widely accessible method for the simultaneous quantification of MPA and MPAG in biological matrices.
This document provides a detailed overview of the analytical methodologies and protocols for the quantification of MPAG, alongside MPA, using HPLC-UV.
Signaling Pathway: Metabolism of Mycophenolic Acid
Mycophenolate mofetil (MMF) or enteric-coated mycophenolate sodium (EC-MPS) are prodrugs that are rapidly hydrolyzed to the active compound, mycophenolic acid (MPA). MPA is then primarily metabolized by UDP-glucuronosyltransferases (UGTs) in the liver to form the inactive 7-O-phenolic glucuronide (MPAG). MPAG is excreted into the bile and can undergo enterohepatic recirculation, where it is converted back to MPA by gut bacteria. A minor, but pharmacologically active, acyl-glucuronide metabolite (AcMPAG) is also formed.
Caption: Metabolic pathway of mycophenolic acid.
Quantitative Data Summary
The following tables summarize the validation parameters for the quantification of MPAG and MPA from various published HPLC-UV methods. This allows for a direct comparison of the performance of different analytical approaches.
Table 1: Linearity and Limit of Quantification (LLOQ)
| Analyte | Linearity Range | LLOQ | Reference |
| MPAG | 25 - 500 µmol/L | 5 µmol/L | [1] |
| MPAG | 5 - 100 µg/mL | Not Specified | [2] |
| MPAG | Not Specified | 5.0 mg/L | [3] |
| MPAG | Up to 250 mg/L | 0.03 mg/L | [4] |
| MPAG | 1 - 200 mg/L | 1 mg/L | [5] |
| MPA | 0.5 - 25 µmol/L | 0.25 µmol/L | [1] |
| MPA | 0.5 - 5 µg/mL | Not Specified | [2] |
| MPA | 0.1 - 40 µg/mL | 0.1 µg/mL | [6][7][8] |
| MPA | 0.5 mg/L | 0.5 mg/L | [3] |
| MPA | Up to 50 mg/L | 0.01 mg/L | [4] |
| MPA | 0.1 - 16 mg/L | 0.1 mg/L | [5] |
Table 2: Precision (Relative Standard Deviation, RSD)
| Analyte | Intra-assay RSD (%) | Inter-assay RSD (%) | Reference |
| MPAG | < 4.4% | < 4.5% | [4] |
| MPA | 0.97 - 7.06% | 1.92 - 5.15% | [6][7][8] |
| MPA | < 5.0% | < 6.2% | [4] |
Table 3: Accuracy and Recovery
| Analyte | Accuracy/Inaccuracy | Recovery (%) | Reference |
| MPAG | Not Specified | 84% | [3] |
| MPAG | Not Specified | 95 - 103% | [4] |
| MPAG | Not Specified | 99% | [5] |
| MPA | -5.72% to +2.96% (Intra-assay) | 86.04 ± 3.54% | [6][7] |
| MPA | -8.82% to +5.31% (Inter-assay) | [6][7][8] | |
| MPA | Not Specified | 77% | [3] |
| MPA | Not Specified | 99 - 103% | [4] |
| MPA | Not Specified | 99% | [5] |
Experimental Protocols
The following protocols are generalized from several published methods. Researchers should validate the chosen method in their laboratory.
Reagents and Materials
-
Mycophenolic acid (MPA) reference standard
-
This compound (MPAG) reference standard
-
Internal Standard (IS), e.g., Fenbufen or Clonazepam
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
o-Phosphoric acid
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Human plasma (drug-free for calibration and quality control)
Instrumentation
A standard HPLC system equipped with:
-
Degasser
-
Binary or Quaternary Pump
-
Autosampler
-
Column Oven
-
UV-Vis Detector
Chromatographic Conditions (Example)
-
Column: Supelcosil LC-CN (150 x 4.6 mm, 5 µm) or a C8/C18 column.[6][7][8]
-
Mobile Phase: Isocratic mixture of acetonitrile, water, 0.5M KH2PO4, and phosphoric acid (e.g., 260:700:40:0.4, v/v/v/v).[6][7][8] An alternative is acetonitrile and 50 mmol/l o-phosphoric acid (50:50, V/V).[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
Experimental Workflow
Caption: General workflow for MPAG and MPA quantification by HPLC-UV.
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of MPA, MPAG, and the internal standard (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with the mobile phase or a suitable solvent.
-
Calibration Standards: Prepare a series of calibration standards by spiking drug-free human plasma with appropriate volumes of the working solutions to achieve a concentration range that covers the expected clinical concentrations (e.g., as specified in Table 1).
-
Quality Controls (QCs): Prepare at least three levels of QCs (low, medium, and high) in drug-free human plasma in the same manner as the calibration standards.
Sample Preparation Protocol (Protein Precipitation)
Protein precipitation is a common, simple, and rapid method for sample preparation.[6][7][8]
-
Pipette 200 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add a fixed volume of the internal standard working solution.
-
Add 400 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
Data Analysis
-
Integrate the peak areas of MPAG, MPA, and the internal standard.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis to determine the best-fit line and the correlation coefficient (r²).
-
Use the regression equation to calculate the concentration of MPAG and MPA in the unknown samples and QCs.
Conclusion
The HPLC-UV methods described provide a reliable and accessible approach for the simultaneous quantification of this compound and mycophenolic acid in human plasma. The presented protocols and data summaries offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate this important analytical technique in their laboratories for therapeutic drug monitoring and pharmacokinetic studies. It is essential to perform in-house validation to ensure the method's performance characteristics meet the specific requirements of the intended application.
References
- 1. A simple HPLC method for monitoring mycophenolic acid and its glucuronidated metabolite in transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic drug monitoring of mycophenolic acid and its glucuronide by HPLC/UV - Clinical Laboratory int. [clinlabint.com]
- 3. Determination of total mycophenolic acid and its glucuronide metabolite using liquid chromatography with ultraviolet detection and unbound mycophenolic acid using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the acyl glucuronide metabolite of mycophenolic acid in human plasma by HPLC and Emit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of mycophenolic acid and glucuronide metabolite in human serum by HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Mycophenolic Acid and its Glucuronide Metabolite in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycophenolic acid (MPA) is a potent immunosuppressant widely used in transplantation medicine to prevent organ rejection.[1][2][3] MPA is the active metabolite of the prodrug mycophenolate mofetil (MMF).[3] Therapeutic drug monitoring of MPA is crucial due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability.[1][2][4] The primary metabolic pathway of MPA is glucuronidation, forming the inactive 7-O-mycophenolic acid glucuronide (MPAG).[4][5] This application note describes a robust and sensitive LC-MS/MS method for the simultaneous quantification of MPA and MPAG in human plasma. The method utilizes a simple protein precipitation step followed by rapid chromatographic separation and detection by tandem mass spectrometry, making it suitable for high-throughput clinical research and pharmacokinetic studies.
Biotransformation of Mycophenolic Acid
Mycophenolic acid undergoes extensive metabolism in the liver, primarily through glucuronidation by UDP-glucuronosyltransferases (UGTs), to form its main metabolite, 7-O-mycophenolic acid glucuronide (MPAG).[4] A minor, but pharmacologically active, acyl glucuronide metabolite (AcMPAG) is also formed.[4]
Caption: Biotransformation of Mycophenolic Acid to its Glucuronide Metabolites.
Experimental Workflow
The analytical workflow is designed for efficiency and robustness, starting from sample receipt to final data analysis. The key stages include sample preparation, LC-MS/MS analysis, and data processing.
Caption: Experimental Workflow for LC-MS/MS Analysis of MPA and MPAG.
Methodology
This section provides a detailed protocol for the quantification of MPA and MPAG in human plasma.
Materials and Reagents
-
Mycophenolic Acid (MPA) reference standard
-
This compound (MPAG) reference standard
-
Mycophenolic Acid-d3 (MPA-d3) internal standard
-
This compound-d3 (MPAG-d3) internal standard[1]
-
LC-MS grade methanol (B129727) and acetonitrile (B52724)
-
LC-MS grade formic acid and ammonium (B1175870) acetate
-
Ultrapure water
-
Human plasma (drug-free)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of MPA, MPAG, MPA-d3, and MPAG-d3 in methanol.[4]
-
Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solutions with 50% acetonitrile for constructing calibration curves.
-
Internal Standard Working Solution: Prepare a working solution containing MPA-d3 and MPAG-d3 in methanol or acetonitrile.[4]
Sample Preparation
-
Pipette 50 µL of human plasma sample, calibrator, or quality control sample into a microcentrifuge tube.
-
Add 100 µL of the internal standard working solution (containing MPA-d3 and MPAG-d3) to each tube.
-
Add a protein precipitation reagent, such as acetonitrile or a zinc sulfate (B86663) solution in acetonitrile.[1][2]
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.[6]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of MPA and MPAG.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water or 5-10 mM Ammonium Acetate/Formate[1][4][7] |
| Mobile Phase B | Acetonitrile or Methanol[1][4] |
| Gradient | A gradient elution is typically used to separate MPA and MPAG from matrix components.[4][8] |
| Flow Rate | 0.2 - 0.6 mL/min[4][8] |
| Column Temperature | 40 - 65 °C[4][9] |
| Injection Volume | 5 µL[4] |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[1][3][4][8] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (m/z) | See Table 3 |
| Ion Source Temperature | 300 - 400 °C[7] |
| Collision Gas | Argon |
Table 3: MRM Transitions for Analytes and Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Mycophenolic Acid (MPA) | 319.0 | 191.0 | Negative[8] |
| MPA-d3 (IS) | 322.0 | 194.0 | Negative |
| This compound (MPAG) | 495.0 | 319.0 | Negative[5] |
| MPAG-d3 (IS) | 498.0 | 322.0 | Negative |
Note: Positive ionization mode can also be used. MRM transitions would need to be optimized accordingly.
Logical Steps of the Analytical Method
The success of this quantitative method relies on a series of logical and interconnected steps, from sample preparation to data interpretation.
Caption: Logical Flow of the LC-MS/MS Method for MPA and MPAG Quantification.
Method Validation and Performance
The described method has been validated according to regulatory guidelines and demonstrates excellent performance for the quantification of MPA and MPAG in human plasma.
Table 4: Method Validation Parameters
| Parameter | Typical Performance |
| Linearity Range (MPA) | 0.3 - 30.0 µg/mL[3][4] |
| Linearity Range (MPAG) | 2.6 - 300.0 µg/mL[3][4] |
| Correlation Coefficient (r²) | > 0.99[3][4] |
| Lower Limit of Quantification (LLOQ) - MPA | 0.25 - 0.5 µg/mL[3][4][8] |
| Lower Limit of Quantification (LLOQ) - MPAG | 2.61 - 5.0 mg/L[4][8] |
| Intra- and Inter-assay Precision (%CV) | < 15%[3][4] |
| Accuracy (%Bias) | Within ±15%[4] |
| Extraction Recovery (MPA) | > 77%[8] |
| Extraction Recovery (MPAG) | > 84%[8] |
Conclusion
The LC-MS/MS method presented provides a reliable, sensitive, and high-throughput solution for the simultaneous quantification of mycophenolic acid and its major glucuronide metabolite in human plasma. The simple sample preparation and rapid analysis time make it highly suitable for therapeutic drug monitoring and pharmacokinetic research in transplant recipients and patients with autoimmune diseases. The use of stable isotope-labeled internal standards ensures high accuracy and precision, meeting the requirements for clinical and research applications.
References
- 1. Quantitation of Mycophenolic Acid and this compound in Serum or Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Mycophenolic Acid and this compound Using Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for quantitation of mycophenolic acid, mycophenolic acid acyl-glucuronide, and 7-O-mycophenolic acid glucuronide in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of glucoside and carboxyl-linked glucuronide conjugates of mycophenolic acid in plasma of transplant recipients treated with mycophenolate mofetil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a novel UPLC-MS/MS method for the simultaneous quantification of mycophenolic mofetil, mycophenolic acid, and its major metabolites: Application to pharmacokinetic and tissue distribution study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of total mycophenolic acid and its glucuronide metabolite using liquid chromatography with ultraviolet detection and unbound mycophenolic acid using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Application Notes and Protocols for the Quantification of Mycophenolic Acid Glucuronide in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the accurate quantification of Mycophenolic Acid Glucuronide (MPAG), the major inactive metabolite of Mycophenolic Acid (MPA), in human plasma. The following methods are described: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These protocols are essential for therapeutic drug monitoring (TDM) and pharmacokinetic studies to ensure optimal immunosuppressive therapy while minimizing toxicity.[1][2]
Introduction
Mycophenolic acid (MPA) is a potent immunosuppressant widely used to prevent rejection in organ transplant recipients.[3][4] MPA is primarily metabolized in the liver to MPAG, which is then excreted in the urine.[5] Monitoring plasma concentrations of both MPA and MPAG is crucial due to the narrow therapeutic window and high inter-individual variability in drug metabolism.[2] While immunoassays are available, chromatographic methods like HPLC-UV and LC-MS/MS are preferred for their superior specificity and accuracy.[1][2]
Mechanism of Action of Mycophenolic Acid
MPA exerts its immunosuppressive effect by reversibly and non-competitively inhibiting inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanosine (B1672433) nucleotides.[3][4][6] Lymphocytes, particularly T and B cells, are highly dependent on this pathway for their proliferation. By depleting the guanosine nucleotide pool, MPA selectively inhibits lymphocyte proliferation, thereby suppressing the immune response.[3][7][8]
Figure 1: Mechanism of Action of Mycophenolic Acid.
Method 1: Quantification of MPAG by HPLC-UV
This method provides a simple and cost-effective approach for the simultaneous determination of MPA and MPAG in human plasma.[2]
Quantitative Data Summary
| Parameter | Result |
| Linearity Range (MPA) | 0.2 - 10 µg/mL[9] |
| Linearity Range (MPAG) | 5 - 100 µg/mL[2] |
| Limit of Quantification (LOQ) (MPA) | 0.2 µg/mL[9] |
| Recovery (MPA) | 86.04 ± 3.54%[10] |
| Inter-assay Precision (RSD) | 1.92 - 5.15%[10] |
| Intra-assay Precision (RSD) | 0.97 - 7.06%[10] |
Experimental Protocol
1. Materials and Reagents:
-
Mycophenolic Acid (MPA) and this compound (MPAG) standards
-
Acetonitrile (B52724) (HPLC grade)[10][11]
-
Methanol (B129727) (HPLC grade)[2][11]
-
Perchloric acid[9]
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)[10]
-
Phosphoric acid (H₃PO₄)[10]
-
Human plasma (drug-free)
-
0.22 µm syringe filters
2. Sample Preparation (Protein Precipitation):
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 600 µL of cold acetonitrile to precipitate plasma proteins.[10]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[10]
-
Filter the solution through a 0.22 µm syringe filter before injection.
3. HPLC-UV Conditions:
-
Column: Supelcosil LC-CN (150 x 4.6 mm, 5 µm)[10]
-
Mobile Phase: Acetonitrile:Water:0.5M KH₂PO₄:H₃PO₄ (260:700:40:0.4, v/v)[10]
-
Flow Rate: 1.5 mL/min[9]
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 305 nm[10]
-
Column Temperature: 30°C
4. Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of MPAG in the plasma samples from the calibration curve.
Figure 2: HPLC-UV Experimental Workflow.
Method 2: Quantification of MPAG by LC-MS/MS
This method offers higher sensitivity and specificity compared to HPLC-UV, making it the gold standard for therapeutic drug monitoring of MPA and its metabolites.[1]
Quantitative Data Summary
| Parameter | Result |
| Linearity Range (MPA) | 0.3 - 13.6 µg/mL[5] |
| Linearity Range (MPAG) | 2.6 - 232.9 µg/mL[5] |
| Lower Limit of Quantification (LLOQ) (MPA) | 15 ng/mL[12] |
| Recovery | >95%[12] |
| Within-run Imprecision | <5.8%[5] |
| Between-run Imprecision | <5.8%[5] |
Experimental Protocol
1. Materials and Reagents:
-
Mycophenolic Acid (MPA) and this compound (MPAG) standards
-
Deuterated internal standards (MPA-d3 and MPAG-d3)[1]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ammonium formate[12]
-
Zinc sulfate (B86663) solution[1]
-
Human plasma (drug-free)
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma in a microcentrifuge tube, add 100 µL of acetonitrile containing the deuterated internal standards.[1][12]
-
Optionally, for enhanced protein removal, a zinc sulfate solution can be used prior to the addition of acetonitrile.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
3. LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: Acquity UPLC C18 (100 mm × 2.1 mm, 1.7 µm)[12]
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid[12]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A suitable gradient to separate MPAG from MPA and other endogenous components.
-
Flow Rate: 0.4 mL/min[12]
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode
-
Multiple Reaction Monitoring (MRM) Transitions:
4. Data Analysis:
-
Quantification is achieved by comparing the peak area ratios of the analytes to their respective deuterated internal standards against a calibration curve.[1]
Figure 3: LC-MS/MS Experimental Workflow.
Alternative Sample Preparation Methods
While protein precipitation is a rapid and straightforward technique, other methods like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can provide cleaner extracts, which may be necessary to minimize matrix effects in LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE offers a more selective sample cleanup by utilizing a solid sorbent to retain the analytes of interest while interferences are washed away.
Protocol Outline:
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., phosphate buffer) to remove polar impurities.[13]
-
Elution: Elute MPAG with a stronger solvent (e.g., a mixture of acetonitrile and phosphate buffer).[13]
-
The eluate is then evaporated and reconstituted for analysis.
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
Protocol Outline:
-
Acidify the plasma sample to protonate MPAG.
-
Add an immiscible organic solvent (e.g., ethyl acetate).[14]
-
Vortex vigorously to facilitate the transfer of MPAG into the organic layer.
-
Centrifuge to separate the layers.
-
The organic layer is collected, evaporated, and the residue is reconstituted for analysis.
Conclusion
The choice of analytical method and sample preparation technique depends on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. For routine therapeutic drug monitoring, HPLC-UV with protein precipitation offers a robust and economical solution. For research applications and clinical trials requiring higher sensitivity and specificity, LC-MS/MS is the preferred method. Proper validation of the chosen method is essential to ensure reliable and accurate quantification of MPAG in human plasma.[15][16]
References
- 1. Quantitation of Mycophenolic Acid and this compound in Serum or Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic drug monitoring of mycophenolic acid and its glucuronide by HPLC/UV - Clinical Laboratory int. [clinlabint.com]
- 3. ClinPGx [clinpgx.org]
- 4. Mycophenolic acid - Wikipedia [en.wikipedia.org]
- 5. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PharmGKB summary: mycophenolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Simple and Sensitive High-Performance Liquid Chromatography (HPLC) Method with UV Detection for Mycophenolic Acid Assay in Human Plasma. Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of experimental design in optimization of solid phase extraction of mycophenolic acid and this compound from human urine and plasma and SPE-RP-HPLC method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. norlab.com [norlab.com]
- 15. clinmedjournals.org [clinmedjournals.org]
- 16. clinmedjournals.org [clinmedjournals.org]
Application Notes and Protocols for the Analysis of Mycophenolic Acid Glucuronide in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolic acid (MPA) is a widely used immunosuppressant critical in preventing rejection in organ transplantation.[1][2] The primary route of elimination of MPA is through metabolism to mycophenolic acid glucuronide (MPAG), its inactive metabolite, which is then predominantly excreted in the urine.[3][4][5] Monitoring MPAG levels in urine can provide valuable insights into the pharmacokinetics of MPA, aiding in therapeutic drug monitoring and dose adjustments to ensure efficacy and minimize toxicity.[1][2]
These application notes provide detailed protocols for the quantitative analysis of MPAG in human urine samples using high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
Metabolic Pathway of Mycophenolic Acid
Mycophenolate mofetil (MMF), a prodrug, is rapidly hydrolyzed to the active form, MPA.[5][6] MPA then undergoes extensive metabolism, primarily in the liver, kidney, and intestine, through glucuronidation by UDP-glucuronosyltransferases (UGTs) to form MPAG.[3][4][6][7] This inactive metabolite is then excreted mainly through the urine.[3][5] A minor, pharmacologically active metabolite, acyl-glucuronide (AcMPAG), is also formed.[2][4]
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the simultaneous determination of MPA and MPAG in urine.
a. Sample Preparation: Urine samples are typically diluted prior to analysis to bring the analyte concentrations within the linear range of the assay.[8] A simple dilution with the mobile phase or a suitable buffer is often sufficient.
b. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer (e.g., citric acid and sodium hydroxide), methanol, tetrahydrofuran, and acetone (B3395972) can be employed.[9]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.[9]
-
Detection: UV detection is set at a wavelength suitable for both MPA and MPAG, often around 305 nm.[10]
c. Calibration and Quantification: Calibration curves are generated using standards of known concentrations of MPA and MPAG prepared in a drug-free urine matrix. Linearity is typically observed over a wide concentration range.[8]
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This high-throughput method offers high sensitivity and specificity for the quantification of MPA, MPAG, and AcMPAG in urine.[1]
a. Sample Preparation: A simple protein precipitation step is typically performed. An aliquot of the urine sample is mixed with a protein precipitation reagent (e.g., acetonitrile), vortexed, and centrifuged.[7] The resulting supernatant is then diluted and injected into the UPLC-MS/MS system.[7]
b. UPLC Conditions:
-
Column: A reversed-phase column such as an Acquity UPLC C18 is suitable.[11]
-
Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., 5 mM ammonium (B1175870) formate (B1220265) and 0.03% formic acid) and an organic phase (e.g., methanol) is common.[7]
-
Flow Rate: A flow rate of approximately 0.5 mL/min is often used for the analytical column.[7]
-
Column Temperature: The column is typically maintained at an elevated temperature, for instance, 65°C.[7][12]
c. MS/MS Conditions:
-
Ionization: Positive electrospray ionization (ESI) is commonly used.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[7] Specific mass transitions for MPA and MPAG are monitored.
Quantitative Data Summary
The following tables summarize the quantitative performance characteristics of the described analytical methods for MPAG in urine.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Method | Analyte | Linearity Range (µg/mL) | LLOQ (µg/mL) | Reference |
| HPLC-UV | MPAG | 5 - 2000 | Not Specified | [8] |
| UPLC-MS/MS | MPAG | 0.097 - 200 | 0.097 | [1][12] |
| UPLC-MS/MS | MPAG | 2.6 - 232.9 | 2.61 | [7][13] |
Table 2: Accuracy and Precision (UPLC-MS/MS)
| Analyte | Inter-day Accuracy (%) | Inter-day Precision (%) | Reference |
| MPAG | 93.8 - 105.0 | 0.9 - 6.9 | [1][12] |
Analytical Method Validation
A thorough validation of the analytical method is crucial to ensure reliable and accurate results.[14] The validation process confirms that the method is suitable for its intended purpose.
Key Validation Parameters:
-
Accuracy: The closeness of the measured value to the true value.[14]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[14]
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[14]
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[14]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[14]
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.
Conclusion
The protocols and data presented provide a comprehensive guide for the quantitative analysis of this compound in urine samples. The choice between HPLC-UV and UPLC-MS/MS will depend on the specific requirements of the study, including the need for high throughput, sensitivity, and the simultaneous analysis of multiple metabolites. Proper method validation is paramount to ensure the quality and reliability of the generated data, which is essential for pharmacokinetic studies and effective therapeutic drug management of mycophenolic acid.
References
- 1. A high-throughput U-HPLC-MS/MS assay for the quantification of mycophenolic acid and its major metabolites this compound and mycophenolic acid acyl-glucuronide in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A short overview on mycophenolic acid pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Mycophenolic acid (MPA) and its metabolites in kidney transplant recipients: a semi-mechanistic enterohepatic circulation model to improve estimating exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PharmGKB summary: mycophenolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics and pharmacodynamics of mycophenolate in solid organ transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of mycophenolic acid and its phenol glucuronide metabolite in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A High-Throughput U-HPLC-MS/MS Assay for the Quantification of Mycophenolic Acid and its Major Metabolites this compound and Mycophenolic Acid Acyl-Glucuronide in Human Plasma and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in ren" by Yun-Fen Huang, Ya-Ching Huang et al. [jfda-online.com]
- 14. wjarr.com [wjarr.com]
Application Note & Protocol: Solid-Phase Extraction of Mycophenolic Acid Glucuronide
Introduction
Mycophenolic acid (MPA) is a potent immunosuppressant widely used in transplantation medicine to prevent organ rejection. The primary route of MPA metabolism is glucuronidation, leading to the formation of mycophenolic acid glucuronide (MPAG), the main metabolite found in plasma. Accurate quantification of MPAG is crucial for therapeutic drug monitoring and pharmacokinetic studies, as it can provide insights into the overall drug exposure and potential for enterohepatic recirculation of MPA. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively removes matrix interferences such as proteins and phospholipids (B1166683) from biological samples, ensuring high-quality data in subsequent analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]
This application note provides a detailed protocol for the solid-phase extraction of this compound from human plasma using a reversed-phase SPE cartridge. The method is optimized for high recovery and reproducibility.
Materials and Reagents
-
SPE Cartridge: Reversed-phase C18 or polymeric sorbent cartridges (e.g., RP18 Adsorbex, 100 mg)
-
This compound (MPAG) standard
-
Internal Standard (IS): Mycophenolic acid-d3 (MPA-d3) and/or this compound-d3 (MPAG-d3)
-
Human Plasma: Blank, collected in EDTA or heparin tubes
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric Acid
-
Sodium Phosphate (B84403)
-
SPE Vacuum Manifold
-
Centrifuge
-
Vortex Mixer
-
Evaporator (e.g., Nitrogen stream evaporator)
Experimental Protocol
This protocol is designed for the extraction of MPAG from human plasma samples prior to LC-MS/MS analysis.
Preparation of Solutions
-
Phosphate Buffer (0.056 M, pH 2.4): Prepare by dissolving the appropriate amount of sodium phosphate in water, and adjust the pH to 2.4 using phosphoric acid.
-
Washing Solution: Phosphate buffer (0.056 M, pH 2.4).[3]
-
Elution Solution: Acetonitrile and Phosphate Buffer (pH 2.4) in a 70:30 (v/v) ratio.[3]
-
Reconstitution Solution: 50:50 (v/v) Methanol:Water or initial mobile phase conditions for LC-MS/MS analysis.
Sample Pre-treatment
-
Thaw plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
Centrifuge the plasma sample at 10,000 x g for 5 minutes to pellet any particulates.
-
In a clean tube, pipette 200 µL of the plasma supernatant.
-
Add the internal standard solution (e.g., MPAG-d3) to the plasma sample.
-
Vortex briefly to mix.
Solid-Phase Extraction Procedure
The following steps should be performed using an SPE vacuum manifold.
-
Conditioning:
-
Pass 2 mL of methanol through the SPE cartridge.
-
Pass 2 mL of water through the cartridge. Do not allow the cartridge to dry out.
-
-
Equilibration:
-
Pass 2 mL of phosphate buffer (pH 2.4) through the cartridge.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent at a slow, consistent flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Pass 2 mL of the washing solution (phosphate buffer, pH 2.4) through the cartridge to remove interfering substances.[3]
-
Apply a high vacuum for 1-2 minutes to dry the cartridge bed completely.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Add 1 mL of the elution solution (70:30 Acetonitrile:Phosphate Buffer, pH 2.4) to the cartridge.[3]
-
Allow the solution to soak the sorbent for 30 seconds before applying a gentle vacuum to elute the analyte at a slow flow rate (approx. 1 mL/min).
-
Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Vortex the sample for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.
Data Presentation
The described SPE protocol demonstrates high efficiency for the extraction of MPAG from human plasma. The method yields high recovery rates and good reproducibility, which are essential for accurate quantification in clinical and research settings.
| Analyte | Sample Matrix | Recovery (%) | Relative Standard Deviation (RSD, %) |
| This compound (MPAG) | Human Plasma | ~100 | < 6% |
| Mycophenolic Acid (MPA) | Human Plasma | ~100 | < 8% |
Table 1: Representative recovery data for the solid-phase extraction of MPAG and MPA from human plasma based on optimized methods. Data adapted from published literature.[3]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for MPAG solid-phase extraction.
Signaling Pathway Diagram (Metabolism of Mycophenolate Mofetil)
Caption: Metabolic pathway of Mycophenolate Mofetil.
References
- 1. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of experimental design in optimization of solid phase extraction of mycophenolic acid and this compound from human urine and plasma and SPE-RP-HPLC method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Measurement of Mycophenolic Acid Glucuronide in Dried Blood Spots
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycophenolic acid (MPA) is the active metabolite of the immunosuppressive prodrug mycophenolate mofetil (MMF), widely used to prevent rejection in organ transplantation.[1][2] Therapeutic drug monitoring (TDM) of MPA is crucial to optimize dosing, minimizing the risks of rejection and toxicity. Mycophenolic acid is primarily metabolized in the liver to form the inactive 7-O-mycophenolic acid glucuronide (MPAG).[2][3][4] Monitoring MPAG levels can provide a more complete pharmacokinetic profile of MPA. Dried blood spot (DBS) sampling has emerged as a valuable alternative to conventional venous blood sampling for TDM.[5][6][7] This minimally invasive technique simplifies sample collection, storage, and transport, making it particularly advantageous for pediatric patients and for enabling home-based sample collection.[5][8] These application notes provide a detailed protocol for the quantitative analysis of MPAG in dried blood spots using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Mycophenolate Mofetil
Mycophenolate mofetil (MMF) is a prodrug that is rapidly hydrolyzed by esterases in the intestine and liver to its active form, mycophenolic acid (MPA).[1] MPA is a potent, non-competitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine (B1672433) nucleotides.[2][3] This inhibition selectively blocks the proliferation of T and B lymphocytes. MPA is then primarily metabolized via glucuronidation by UDP-glucuronosyltransferases (UGTs), mainly UGT1A9 in the liver, to form MPAG.[2][3][4] MPAG is pharmacologically inactive and is excreted in the urine.[2][4] A minor metabolite, an acyl glucuronide (AcMPAG), is also formed and has pharmacological activity comparable to MPA.[4] MPAG can undergo enterohepatic recirculation, where it is excreted in the bile and then hydrolyzed back to MPA by gut bacteria, leading to a secondary peak in MPA plasma concentration.[4][9]
References
- 1. researchgate.net [researchgate.net]
- 2. PharmGKB summary: mycophenolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Mycophenolic acid (MPA) and its metabolites in kidney transplant recipients: a semi-mechanistic enterohepatic circulation model to improve estimating exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dried Blood Spots—A Platform for Therapeutic Drug Monitoring (TDM) and Drug/Disease Response Monitoring (DRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dried Blood Spots-A Platform for Therapeutic Drug Monitoring (TDM) and Drug/Disease Response Monitoring (DRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic drug monitoring by dried blood spot: progress to date and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. labcorp.com [labcorp.com]
Application Notes and Protocols for In Vitro Mycophenolic Acid Glucuronide (MPAG) Transport Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolic acid (MPA), a widely used immunosuppressant, is primarily metabolized to its inactive 7-O-glucuronide metabolite, mycophenolic acid glucuronide (MPAG). The disposition and potential for drug-drug interactions (DDIs) of MPAG are significantly influenced by various drug transporters. Understanding the kinetics and mechanisms of MPAG transport is crucial for predicting its pharmacokinetics and assessing DDI risks. This document provides detailed application notes and protocols for common in vitro assays used to study MPAG transport, including membrane vesicle assays, cell-based transporter assays, and studies using sandwich-cultured hepatocytes.
Key Transporters in MPAG Disposition
MPAG is a substrate for several uptake and efflux transporters located in key organs like the liver and kidneys. These include:
-
ATP-binding cassette (ABC) transporters:
-
Solute carrier (SLC) transporters:
Data Presentation: Quantitative Parameters of MPAG Transport
The following tables summarize key quantitative data for MPAG transport and its interaction with various transporters, as determined by in vitro studies.
Table 1: Kinetic Parameters of MPAG Transport
| Transporter | In Vitro System | Substrate | K_m_ (μM) | V_max_ (nmol/mg protein/min) | Reference |
| MRP2 | Sf9 Membrane Vesicles | MPAG | 224.2 ± 42.7 | 0.54 ± 0.04 | [1][2] |
| MRP4 | Vesicles | MPAG | 233.9 ± 32.8 | Not Reported | [4] |
Table 2: Inhibition of Transporters by MPAG and MPA
| Transporter | Inhibitor | IC_50_ (μM) | In Vitro System | Reference |
| hOAT1 | MPAG | 512.3 | HEK293 cells | [8] |
| hOAT3 | MPAG | 69.1 | HEK293 cells | [8] |
| hOAT1 | MPA | 1.24 - 10.7 | Xenopus laevis oocytes, HEK293 cells | [6][8] |
| hOAT3 | MPA | 0.52 - 1.5 | Xenopus laevis oocytes, HEK293 cells | [6][8] |
| OATP1B1 | Cyclosporine A (on MPAG uptake) | 2.25 | HEK293 cells | [3] |
| OATP1B3 | Cyclosporine A (on MPAG uptake) | 0.906 | HEK293 cells | [3] |
Experimental Protocols and Methodologies
Vesicular Transport Assay for Efflux Transporters (e.g., MRP2, MRP4, BCRP)
This assay directly measures the ATP-dependent transport of a substrate into inside-out membrane vesicles prepared from cells overexpressing a specific transporter.[9][10]
Workflow Diagram:
Caption: Workflow for a vesicular transport assay.
Protocol:
-
Preparation of Reagents:
-
Transport Buffer: (e.g., 50 mM MOPS-Tris, pH 7.0, 70 mM KCl, 7.5 mM MgCl₂).[1]
-
ATP Solution: 4 mM in transport buffer.
-
AMP Solution: 4 mM in transport buffer (as a negative control for ATP-dependent transport).
-
Stop Solution: Ice-cold transport buffer.
-
Test Compound (MPAG) and Inhibitors: Prepare stock solutions in a suitable solvent (e.g., DMSO).
-
-
Vesicle Preparation:
-
Use commercially available inside-out membrane vesicles from Sf9 or HEK293 cells overexpressing the transporter of interest (e.g., MRP2).
-
Thaw vesicles on ice immediately before use.
-
-
Transport Assay:
-
Pre-warm the transport buffer, ATP, and AMP solutions to 37°C.
-
In a 96-well plate, add the following to each well on ice:
-
Transport buffer
-
Test inhibitor or vehicle control
-
MPAG at the desired concentration
-
-
Initiate the transport reaction by adding pre-warmed membrane vesicles (typically 10-50 µg protein per well).
-
Immediately add either pre-warmed ATP or AMP solution.
-
Incubate at 37°C for a predetermined time (e.g., 5 minutes).[1]
-
-
Termination and Filtration:
-
Stop the reaction by adding ice-cold stop solution.
-
Rapidly transfer the contents of each well to a filter plate (e.g., glass fiber) placed on a vacuum manifold.
-
Apply vacuum to separate the vesicles (retained on the filter) from the incubation medium.
-
Wash the filters multiple times with ice-cold stop solution to remove unbound MPAG.
-
-
Quantification:
-
Lyse the vesicles on the filter and extract MPAG using a suitable solvent (e.g., methanol).
-
Quantify the amount of MPAG in the lysate using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the ATP-dependent transport by subtracting the amount of MPAG transported in the presence of AMP from that transported in the presence of ATP.
-
For inhibition studies, calculate the percent inhibition relative to the vehicle control.
-
For kinetic studies, vary the concentration of MPAG and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
-
Cell-Based Assay for Uptake Transporters (e.g., OAT1, OAT3)
This assay measures the uptake of a substrate into cultured cells overexpressing a specific uptake transporter.
Workflow Diagram:
References
- 1. This compound (MPAG) is Transported by Multidrug Resistance-Associated Protein 2 (MRP2) and this Transport is not Inhibited by Cyclosporine, Tacrolimus or Sirolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is transported by multidrug resistance-associated protein 2 and this transport is not inhibited by cyclosporine, tacrolimus or sirolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro mechanistic study on mycophenolate mofetil drug interactions: effect of prednisone, cyclosporine, and others [frontiersin.org]
- 4. MRP4 is responsible for the efflux transport of mycophenolic acid β-d glucuronide (MPAG) from hepatocytes to blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of drug transporters and UGT polymorphisms on pharmacokinetics of phenolic glucuronide metabolite of mycophenolic acid in Japanese renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mycophenolic acid (MPA) and its glucuronide metabolites interact with transport systems responsible for excretion of organic anions in the basolateral membrane of the human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Interaction and transport characteristics of mycophenolic acid and its glucuronide via human organic anion transporters hOAT1 and hOAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mycophenolic Acid Glucuronide (MPAG) as a Biomarker in Transplantation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolic acid (MPA) is a cornerstone immunosuppressive agent utilized in solid organ transplantation to prevent allograft rejection. Administered as the prodrugs mycophenolate mofetil (MMF) or enteric-coated mycophenolate sodium (EC-MPS), it is rapidly hydrolyzed to its active form, MPA. The primary metabolic pathway for MPA is glucuronidation, predominantly forming the inactive metabolite 7-O-mycophenolic acid glucuronide (MPAG). While MPAG itself is not pharmacologically active, its concentration in plasma often exceeds that of the parent drug by 20- to 100-fold.[1][2] Due to its high concentrations and reliance on renal excretion, MPAG has emerged as a significant biomarker in the therapeutic drug monitoring (TDM) of transplant patients. These application notes provide a comprehensive overview of the clinical relevance of MPAG, and detailed protocols for its quantification.
Clinical Significance of MPAG Monitoring
Therapeutic drug monitoring of MPA is crucial due to its narrow therapeutic window and high inter-individual pharmacokinetic variability.[3] While MPA levels are directly correlated with immunosuppressive efficacy and toxicity, emerging evidence suggests that monitoring MPAG can provide additional clinical insights, particularly in specific patient populations.
High MPAG concentrations can be indicative of impaired renal function, as it is primarily cleared by the kidneys.[4][5] In patients with renal impairment, the accumulation of MPAG can displace MPA from its protein binding sites, leading to an increase in the free, pharmacologically active fraction of MPA.[1] This can potentially increase the risk of MPA-related toxicities.
Furthermore, the enterohepatic recirculation of MPA, where MPAG is deconjugated back to MPA in the gut, contributes significantly to the overall MPA exposure.[1][3] Monitoring MPAG may therefore offer a more complete picture of an individual's MPA metabolism and disposition. Although direct evidence linking routine MPAG monitoring to improved clinical outcomes is still evolving, its measurement alongside MPA can aid in personalizing immunosuppressive therapy to mitigate toxicity and maintain efficacy.[3][6]
Pharmacokinetic Parameters of MPA and MPAG
The pharmacokinetic profiles of MPA and MPAG exhibit significant inter-patient variability. The following table summarizes key pharmacokinetic parameters reported in transplant recipients.
| Parameter | Mycophenolic Acid (MPA) | Mycophenolic Acid Glucuronide (MPAG) | Reference |
| Therapeutic Range (Trough) | 1.0 - 3.5 µg/mL | 35 - 100 µg/mL | [7][8] |
| Plasma Concentration Range | 0.3 - 143 µg/mL | 1.2 - 457 µg/mL | [3] |
| Mean Plasma Concentration | 9.5 µg/mL | 62.3 µg/mL | [3] |
| MPAG:MPA Mole Ratio (Mean) | - | 13.5 | [3] |
| Protein Binding | 97-99% (primarily to albumin) | 82% | [1] |
| Elimination Half-life | 9 - 17 hours | - | [1] |
| Primary Route of Elimination | Hepatic metabolism (glucuronidation) | Renal excretion (active tubular secretion) | [1][9] |
Signaling Pathway: Mechanism of Action of Mycophenolic Acid
MPA exerts its immunosuppressive effect by selectively, reversibly, and non-competitively inhibiting the inosine (B1671953) monophosphate dehydrogenase (IMPDH) enzyme. This enzyme is critical for the de novo synthesis of guanosine (B1672433) nucleotides, a pathway on which T and B lymphocytes are highly dependent for their proliferation. The inhibition of IMPDH leads to the depletion of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), ultimately resulting in the suppression of lymphocyte proliferation and antibody production.
Experimental Protocols
Accurate and reliable quantification of MPA and MPAG is essential for effective therapeutic drug monitoring. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical methods.
Experimental Workflow for MPA and MPAG Quantification
Protocol 1: Simultaneous Determination of MPA and MPAG by HPLC-UV
This protocol provides a general method for the simultaneous quantification of MPA and MPAG in human plasma using HPLC with UV detection.
1. Materials and Reagents
-
Mycophenolic acid (MPA) and this compound (MPAG) reference standards
-
Internal Standard (e.g., carboxybutoxy ether of MPA)
-
Acetonitrile (HPLC grade)
-
Perchloric acid
-
Sodium tungstate (B81510)
-
Potassium dihydrogen phosphate (B84403)
-
Phosphoric acid
-
Human plasma (drug-free for calibration standards and quality controls)
2. Sample Preparation
-
To 200 µL of plasma sample (calibrator, control, or patient sample), add 100 µL of internal standard solution in acetonitrile.
-
Vortex for 5 seconds.
-
Add 20 µL of 150 g/L perchloric acid and vortex for 15 seconds.
-
Add 20 µL of 250 g/L sodium tungstate and vortex for 15 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer 50 µL of the supernatant for HPLC analysis.[10]
3. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient or isocratic elution with a mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted with phosphoric acid). A typical starting mobile phase could be a 35:65 (v/v) mixture of acetonitrile and buffer.
-
Flow Rate: 1.0 - 1.5 mL/min
-
Detection Wavelength: 215 nm or 254 nm
-
Injection Volume: 20 - 50 µL
-
Run Time: Approximately 15-20 minutes to ensure elution of both compounds and the internal standard.
4. Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration for the calibration standards.
-
Determine the concentration of MPA and MPAG in patient samples by interpolating their peak area ratios from the calibration curve.
Table of HPLC-UV Method Validation Parameters
| Parameter | Mycophenolic Acid (MPA) | This compound (MPAG) | Reference |
| Linearity Range | 0.1 - 40 µg/mL | 10 - 500 mg/L | [10][11] |
| Limit of Detection (LOD) | 0.01 mg/L | 0.03 mg/L | [10] |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 2.61 µg/mL | [12] |
| Recovery | 95 - 106% | 96 - 106% | [10] |
| Intra-day Precision (%CV) | < 8.4% | < 4.9% | [10] |
| Inter-day Precision (%CV) | < 9.2% | < 6.1% | [10] |
Protocol 2: Simultaneous Determination of MPA and MPAG by LC-MS/MS
This protocol outlines a general procedure for the highly sensitive and specific quantification of MPA and MPAG in human plasma using LC-MS/MS.
1. Materials and Reagents
-
MPA and MPAG reference standards
-
Deuterated internal standards (MPA-d3 and MPAG-d3)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ammonium (B1175870) acetate
-
Ultrapure water
-
Human plasma (drug-free)
2. Sample Preparation
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the deuterated internal standards.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
3. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 5 - 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for MPA, MPAG, and their deuterated internal standards.
Table of LC-MS/MS Method Validation Parameters
| Parameter | Mycophenolic Acid (MPA) | This compound (MPAG) | Reference |
| Linearity Range | 0.1 - 13.6 µg/mL | 0.8 - 232.9 µg/mL | [12] |
| Limit of Quantification (LOQ) | 0.1 mg/L | 1 mg/L | [13] |
| Accuracy (% Bias) | -6.4% to 13.6% | -4.4% to 7.8% | [14] |
| Intra-day Precision (%CV) | < 5.8% | < 5.8% | [12] |
| Inter-day Precision (%CV) | < 5.8% | < 5.8% | [12] |
Conclusion
The monitoring of MPAG, in conjunction with MPA, provides valuable information for the clinical management of transplant recipients. The detailed protocols and data presented in these application notes offer a foundation for researchers and clinicians to accurately quantify these compounds, contributing to the optimization of immunosuppressive therapy. The use of robust and validated analytical methods is paramount to ensure the quality and reliability of the data, ultimately aiding in personalized patient care.
References
- 1. The impact of UGT1A8, UGT1A9, and UGT2B7 genetic polymorphisms on the pharmacokinetic profile of mycophenolic acid after a single oral dose in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mycophenolic acid inhibits inosine 5'-monophosphate dehydrogenase and suppresses immunoglobulin and cytokine production of B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of UGT polymorphisms on pharmacokinetics and adverse reactions of mycophenolic acid in kidney transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mycophenolic Acid | MLabs [mlabs.umich.edu]
- 8. labcorp.com [labcorp.com]
- 9. [PDF] Consensus report on therapeutic drug monitoring of mycophenolic acid in solid organ transplantation. | Semantic Scholar [semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of liquid chromatography-tandem mass spectrometry with a commercial enzyme-multiplied immunoassay for the determination of plasma MPA in renal transplant recipients and consequences for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of an ultra-performance liquid chromatography mass spectrometry/mass spectrometry method for simultaneous quantification of total and free mycophenolic acid and its metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Pharmacokinetic Studies of Mycophenolic Acid Glucuronide (MPAG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolic acid (MPA), the active metabolite of the immunosuppressive prodrug mycophenolate mofetil (MMF), is primarily eliminated through glucuronidation to form mycophenolic acid glucuronide (MPAG). MPAG is a pharmacologically inactive metabolite that undergoes significant biliary excretion and enterohepatic recirculation, which can influence the overall pharmacokinetic profile of MPA.[1][2] Understanding the preclinical pharmacokinetics of MPAG is crucial for interpreting toxicokinetic studies, predicting drug-drug interactions, and extrapolating data to human clinical scenarios. These application notes provide a summary of key pharmacokinetic data and detailed protocols for conducting preclinical studies of MPAG.
Data Presentation
Table 1: Pharmacokinetic Parameters of Mycophenolic Acid (MPA) and this compound (MPAG) in Rats
While comprehensive pharmacokinetic parameters for MPAG are not always fully reported in literature, the following table summarizes key findings related to its disposition in rats. Much of the research focuses on biliary excretion as a primary endpoint.
| Parameter | Species/Strain | Dose (MPA) | Value | Reference |
| Biliary Excretion of MPAG (% of dose in 1 hr) | Wistar Rats | 5 mg/kg IV | 26% | [1] |
| Sprague-Dawley Rats | 5 mg/kg IV | 21% | [1] | |
| Eisai Hyperbilirubinemic Rats (EHBR) | 5 mg/kg IV | 0.5% | [1] | |
| Biliary Excretion of MPAG (% of dose in 4 hr) | Wistar Rats (as donor in linked-rat model) | IV | 1.2% (excreted in receiver rat's bile) |
Note: Specific plasma pharmacokinetic parameters for MPAG such as AUC, Cmax, and Tmax in rats are not consistently reported in the reviewed literature, as the focus is often on the parent compound (MPA) and the extent of biliary excretion of the metabolite.
Table 2: Pharmacokinetic Parameters of Mycophenolic Acid (MPA) and this compound (MPAG) in Non-Human Primates
Experimental Protocols
Animal Models and Husbandry
-
Species: Male Wistar or Sprague-Dawley rats are commonly used for pharmacokinetic studies of MPAG.[1]
-
Weight: Rats typically weigh between 200-300g.
-
Housing: Animals should be housed in temperature- and humidity-controlled conditions with a 12-hour light/dark cycle. They should have free access to standard laboratory chow and water.
-
Acclimatization: Animals should be allowed to acclimatize to the laboratory conditions for at least one week prior to the experiment.
Drug Administration
-
Formulation: Mycophenolic acid can be dissolved in a suitable vehicle such as a mixture of polyethylene (B3416737) glycol 400, ethanol, and saline. The final concentration should be prepared to deliver the desired dose in a volume appropriate for the administration route.
-
Intravenous (IV) Administration:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Place the rat on a homeothermic blanket to maintain body temperature.
-
Isolate the femoral or jugular vein.
-
Administer the MPA solution as a bolus injection over a period of 1-2 minutes.
-
-
Oral (PO) Gavage Administration:
-
Gently restrain the rat.
-
Use a ball-tipped gavage needle of appropriate size for the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Administer the drug formulation slowly.
-
Observe the animal for any signs of distress after administration.
-
Blood Sample Collection
-
Route: Blood samples can be collected from the tail vein, saphenous vein, or via a surgically implanted cannula in the jugular or carotid artery for serial sampling.
-
Procedure (Tail Vein):
-
Warm the rat's tail using a heat lamp or warm water to dilate the vein.
-
Make a small nick in the lateral tail vein with a sterile scalpel blade or needle.
-
Collect blood into heparinized or EDTA-containing tubes.
-
Apply gentle pressure to the site to stop the bleeding.
-
-
Sampling Time Points: A typical sampling schedule for a pharmacokinetic study would be pre-dose (0), and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Bile Collection (for Biliary Excretion Studies)
-
Surgical Procedure (Bile Duct Cannulation):
-
Anesthetize the rat and maintain anesthesia throughout the surgery.
-
Make a midline abdominal incision to expose the common bile duct.
-
Carefully ligate the bile duct close to the duodenum.
-
Make a small incision in the bile duct and insert a polyethylene cannula (e.g., PE-10) towards the liver.
-
Secure the cannula in place with surgical silk.
-
Exteriorize the cannula through a subcutaneous tunnel to the back of the neck.
-
Close the abdominal incision.
-
-
Bile Collection:
-
House the rat in a metabolic cage to allow for free movement and collection of bile.
-
Collect bile in pre-weighed tubes at specified intervals (e.g., every 30 or 60 minutes) for up to 24 hours.
-
Store bile samples at -80°C until analysis.
-
Bioanalytical Method for MPA and MPAG Quantification
-
Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the simultaneous quantification of MPA and MPAG.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 200 µL of acetonitrile (B52724) (containing an internal standard, e.g., indomethacin) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase and inject a portion onto the HPLC system.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 20 mM, pH 3.0) in a suitable ratio (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Retention Times: MPA typically elutes before the more polar MPAG.
-
-
Quantification: Create a calibration curve using standards of known concentrations of MPA and MPAG in blank plasma. The concentration of the analytes in the study samples is determined by comparing their peak areas to the calibration curve.
Visualizations
Metabolic Pathway of Mycophenolic Acid
Caption: Metabolic pathway and enterohepatic circulation of mycophenolic acid.
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: General workflow for a preclinical pharmacokinetic study of MPAG.
References
Application Notes and Protocols for the Analysis of Mycophenolic Acid Glucuronide in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolic acid (MPA) is a potent immunosuppressant widely used in transplantation medicine to prevent organ rejection. The primary route of MPA metabolism is glucuronidation to form mycophenolic acid glucuronide (MPAG), a pharmacologically inactive metabolite.[1] Understanding the tissue distribution of MPAG is crucial for comprehensive pharmacokinetic and toxicokinetic studies, as tissue-specific accumulation may provide insights into drug disposition and potential off-target effects. This document provides detailed application notes and protocols for the extraction and quantification of MPAG in various tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Mycophenolic Acid
Mycophenolate mofetil (MMF), the prodrug of MPA, is rapidly hydrolyzed by esterases in the gut wall, blood, liver, and other tissues to the active moiety, MPA.[1] MPA is then primarily metabolized in the liver, kidney, and gastrointestinal tract by uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs) to form MPAG.[1] MPAG is the major metabolite and is predominantly excreted in the urine.[1]
Experimental Protocols
This section details the procedures for tissue homogenization, sample preparation (protein precipitation and solid-phase extraction), and LC-MS/MS analysis for the quantification of MPAG.
Tissue Homogenization
This protocol is a general procedure adaptable to various tissue types such as liver, kidney, intestine, lung, and heart.
Materials:
-
Tissue sample (fresh or frozen)
-
Chilled phosphate-buffered saline (PBS), pH 7.4
-
Homogenization buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4)
-
Protease inhibitors (optional, but recommended for prolonged storage)
-
Homogenizer (e.g., Potter-Elvehjem homogenizer, bead beater)
-
Centrifuge
Procedure:
-
Excise the tissue of interest and place it on ice.
-
Weigh the tissue and wash it with chilled PBS to remove any blood or external contaminants.
-
Mince the tissue into small pieces on an ice-cold surface.
-
Add the minced tissue to a pre-chilled homogenization tube.
-
Add homogenization buffer at a specific ratio, typically 1:3 to 1:9 (w/v) (e.g., 100 mg of tissue in 900 µL of buffer).
-
Homogenize the tissue on ice until a uniform consistency is achieved. For bead beaters, use appropriate beads and settings for the specific tissue type.
-
Centrifuge the homogenate at approximately 13,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (tissue homogenate) and transfer it to a clean tube.
-
The supernatant can be used immediately for sample preparation or stored at -80°C.
Sample Preparation
Two common methods for sample preparation are protein precipitation and solid-phase extraction (SPE).
Method A: Protein Precipitation (PPT)
This is a rapid and straightforward method suitable for high-throughput analysis.
Materials:
-
Tissue homogenate
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Precipitating solvent (e.g., methanol (B129727):acetonitrile (B52724), 2:1 v/v)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of tissue homogenate, add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold precipitating solvent.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the clear supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Method B: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract by removing more interfering matrix components, which can improve assay sensitivity and robustness. A generic protocol for an acidic drug like MPAG using a polymeric reversed-phase SPE sorbent is provided below.
Materials:
-
Tissue homogenate
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., polymeric reversed-phase)
-
SPE vacuum manifold or positive pressure processor
-
Reagents: Methanol, acetonitrile, water (HPLC grade), formic acid
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To 100 µL of tissue homogenate, add 10 µL of the internal standard and 200 µL of 2% formic acid in water. Vortex to mix. Centrifuge to pellet any precipitated proteins and use the supernatant for loading.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the MPAG and IS with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Final Centrifugation: Centrifuge the reconstituted sample before transferring to an autosampler vial.
UPLC-MS/MS Analysis
The following is a representative UPLC-MS/MS method for the analysis of MPAG.[2]
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Reversed-phase C18 or Biphenyl column (e.g., 100 x 2.1 mm, 1.7-5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 - 0.5 mL/min
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramp up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
MPAG: The specific precursor and product ions for MPAG should be optimized by direct infusion of a standard solution.
-
Internal Standard: MRM transition for the chosen IS.
-
-
Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.
Experimental Workflow Diagram
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of MPAG in tissue homogenates using a UPLC-MS/MS method.[2]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Matrix | Linear Range (nM) | Correlation Coefficient (r²) | LLOQ (nM) |
| MPAG | Rat Liver Homogenate | 1.22 – 1,250 | ≥ 0.99 | 1.22 |
| MPAG | Rat Intestine Homogenate | 1.22 – 1,250 | ≥ 0.99 | 1.22 |
Table 2: Accuracy and Precision
| Matrix | Spiked Concentration (nM) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| Rat Liver Homogenate | 4.88 (Low) | 95.3 ± 7.2 | 7.5 | 98.1 ± 5.9 | 6.0 |
| 500 (Medium) | 102.5 ± 4.1 | 4.0 | 101.7 ± 3.6 | 3.5 | |
| 625.55 (High) | 98.9 ± 3.5 | 3.5 | 99.8 ± 2.8 | 2.8 | |
| Rat Intestine Homogenate | 4.88 (Low) | 92.8 ± 8.1 | 8.7 | 96.4 ± 6.3 | 6.5 |
| 500 (Medium) | 105.1 ± 5.3 | 5.0 | 103.2 ± 4.5 | 4.4 | |
| 625.55 (High) | 101.3 ± 4.2 | 4.1 | 102.1 ± 3.7 | 3.6 |
Data adapted from a study quantifying MPAG in rat tissue homogenates.[2]
Table 3: Tissue Distribution of MPAG in Rats
While specific concentrations can vary significantly based on dose, time point, and individual animal metabolism, studies have shown that MPAG is a major metabolite found in various tissues following administration of mycophenolate mofetil.
| Tissue | Relative MPAG Levels | Reference |
| Liver | High | [2] |
| Intestine | High | [2] |
| Kidney | Present | [1] |
| Lung | Present | |
| Heart | Present |
Note: Quantitative data for MPAG in kidney, lung, and heart tissue homogenates is less commonly reported than for liver and intestine. However, its presence in these tissues is expected due to systemic circulation.
Conclusion
The protocols and data presented provide a robust framework for the analysis of this compound in tissue homogenates. The choice between protein precipitation and solid-phase extraction for sample preparation will depend on the specific requirements of the study, including throughput needs and the complexity of the tissue matrix. The detailed UPLC-MS/MS method offers the sensitivity and selectivity required for accurate quantification of MPAG, enabling researchers to gain valuable insights into the tissue disposition of mycophenolic acid. Careful validation of the method in the specific tissue matrix of interest is essential to ensure reliable and reproducible results.
References
- 1. Pharmacodynamics of mycophenolate mofetil after heart transplantation: new mechanisms of action and correlations with histologic severity of graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a novel UPLC-MS/MS method for the simultaneous quantification of mycophenolic mofetil, mycophenolic acid, and its major metabolites: Application to pharmacokinetic and tissue distribution study in rats - PMC [pmc.ncbi.nlm.nih.gov]
Development of Immunoassays for Mycophenolic Acid Glucuronide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolic acid (MPA) is a potent immunosuppressive agent widely used in transplantation medicine to prevent organ rejection. The therapeutic efficacy and safety of MPA are dependent on maintaining optimal drug exposure, which necessitates therapeutic drug monitoring (TDM). MPA is extensively metabolized in the body, primarily to mycophenolic acid glucuronide (MPAG), a pharmacologically inactive metabolite, and to a lesser extent, the active acyl-glucuronide (AcMPAG). The accumulation of these metabolites, particularly MPAG due to its high plasma concentrations, can interfere with immunoassays designed to measure the parent drug, MPA, leading to an overestimation of the active drug concentration.[1][2][3] Therefore, the development of highly specific immunoassays for the accurate quantification of MPAG is crucial for understanding its pharmacokinetic profile and for the development of more precise TDM strategies for MPA.
These application notes provide a comprehensive overview of the methodologies and protocols for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of MPAG.
Metabolic Pathway of Mycophenolate Mofetil
Mycophenolate mofetil (MMF) is a prodrug that is rapidly hydrolyzed in vivo to the active compound, mycophenolic acid (MPA). MPA is then metabolized, primarily in the liver, through glucuronidation. The major metabolic pathway involves the conjugation of MPA with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form the inactive phenolic glucuronide, MPAG. A minor pathway leads to the formation of the pharmacologically active acyl glucuronide, AcMPAG.
Caption: Metabolic conversion of Mycophenolate Mofetil to its metabolites.
Immunoassay Development Workflow
The development of a competitive immunoassay for MPAG involves several key stages, from the preparation of immunogens to the validation of the final assay. A typical workflow is outlined below.
Caption: Workflow for the development of an MPAG-specific immunoassay.
Experimental Protocols
Preparation of MPAG-Protein Conjugate (Immunogen)
To elicit an immune response against the small molecule MPAG (a hapten), it must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for assay development. The following is a general protocol based on the activated ester method, which would need to be optimized for MPAG.
Materials:
-
This compound (MPAG)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Protocol:
-
Activation of MPAG:
-
Dissolve MPAG in anhydrous DMF.
-
Add NHS and DCC in a molar excess (e.g., 1.2 equivalents of each relative to MPAG).
-
Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C to form the NHS-ester of MPAG.
-
-
Conjugation to Carrier Protein:
-
Dissolve KLH or BSA in PBS (pH 7.4).
-
Slowly add the activated MPAG-NHS ester solution to the protein solution while gently stirring. The molar ratio of hapten to carrier protein should be optimized, but a starting point of 20:1 to 50:1 is common.[4]
-
Continue stirring the reaction mixture at room temperature for 4 hours or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Remove the unconjugated hapten and byproducts by dialysis against PBS (pH 7.4) at 4°C.
-
Change the PBS buffer several times over 48 hours.
-
Determine the protein concentration and conjugation efficiency using appropriate methods (e.g., spectrophotometry).
-
Store the purified MPAG-KLH or MPAG-BSA conjugate at -20°C.
-
Production of MPAG-Specific Monoclonal Antibodies
Materials:
-
BALB/c mice
-
MPAG-KLH immunogen
-
Freund's complete and incomplete adjuvant
-
Myeloma cell line (e.g., Sp2/0-Ag14)
-
Polyethylene glycol (PEG)
-
HAT (hypoxanthine-aminopterin-thymidine) medium
-
HT (hypoxanthine-thymidine) medium
-
96-well cell culture plates
-
ELISA plates coated with MPAG-BSA
Protocol:
-
Immunization:
-
Emulsify the MPAG-KLH immunogen with Freund's complete adjuvant for the primary immunization.
-
Inject female BALB/c mice (6-8 weeks old) intraperitoneally with the emulsion (e.g., 50-100 µg of conjugate per mouse).
-
Administer booster injections with MPAG-KLH emulsified in Freund's incomplete adjuvant every 2-3 weeks.
-
Monitor the antibody titer in the serum of the mice by ELISA using MPAG-BSA coated plates.
-
-
Hybridoma Production:
-
Three days before cell fusion, give a final booster injection of MPAG-KLH in saline.
-
Euthanize the mouse with the highest antibody titer and aseptically remove the spleen.
-
Prepare a single-cell suspension of splenocytes.
-
Fuse the splenocytes with myeloma cells using PEG.
-
Plate the fused cells in 96-well plates and select for hybridomas by growing in HAT medium.
-
-
Screening and Cloning:
-
Screen the supernatants from the hybridoma cultures for the presence of MPAG-specific antibodies using an ELISA with plates coated with MPAG-BSA.
-
To ensure specificity, perform counter-screening against plates coated with BSA alone and with an MPA-BSA conjugate to identify and discard clones that show significant cross-reactivity with the carrier protein or with MPA.
-
Select the hybridoma clones that produce antibodies with high affinity for MPAG and low cross-reactivity with MPA.
-
Clone the selected hybridomas by limiting dilution to ensure monoclonality.
-
-
Antibody Production and Purification:
-
Expand the selected monoclonal hybridoma cell lines in vitro in cell culture flasks or in vivo by inducing ascites in mice.
-
Purify the monoclonal antibodies from the cell culture supernatant or ascites fluid using protein A or protein G affinity chromatography.
-
Competitive ELISA for MPAG Quantification
Materials:
-
MPAG-BSA conjugate
-
MPAG-specific monoclonal antibody
-
MPAG standard solutions
-
Goat anti-mouse IgG-HRP conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween 20)
-
96-well ELISA plates
Protocol:
-
Plate Coating:
-
Dilute the MPAG-BSA conjugate in coating buffer to an optimal concentration (to be determined by checkerboard titration, e.g., 1-10 µg/mL).
-
Add 100 µL of the diluted conjugate to each well of a 96-well ELISA plate.
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the MPAG standard and the unknown samples in assay buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of the standard or sample with 50 µL of the diluted MPAG-specific monoclonal antibody for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the MPAG-BSA coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted goat anti-mouse IgG-HRP conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding MPAG concentrations.
-
The concentration of MPAG in the unknown samples is inversely proportional to the absorbance.
-
Calculate the concentration of MPAG in the samples by interpolating their absorbance values from the standard curve.
-
Data Presentation: Performance Characteristics of a Hypothetical MPAG-Specific ELISA
Table 1: Assay Precision
| Level | Mean Conc. (ng/mL) | Intra-Assay CV (%) (n=10) | Inter-Assay CV (%) (n=10 days) |
| LLOQ | 1.0 | < 15% | < 20% |
| Low QC | 3.0 | < 10% | < 15% |
| Mid QC | 30 | < 10% | < 15% |
| High QC | 300 | < 10% | < 15% |
Table 2: Assay Sensitivity and Linearity
| Parameter | Value |
| Lower Limit of Detection (LOD) | 0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL |
| Linearity (r²) | > 0.99 |
Table 3: Cross-Reactivity
| Compound | % Cross-Reactivity |
| This compound (MPAG) | 100% |
| Mycophenolic Acid (MPA) | < 1% |
| Mycophenolic Acid Acyl-Glucuronide (AcMPAG) | < 5% |
| Mycophenolate Mofetil (MMF) | < 0.1% |
Table 4: Recovery (Accuracy)
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Recovery (%) |
| 5.0 | 4.8 | 96% |
| 50 | 52 | 104% |
| 250 | 240 | 96% |
Conclusion
The development of a specific and sensitive immunoassay for this compound is a critical step towards improving the therapeutic drug monitoring of mycophenolic acid. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists in the field of drug development and clinical diagnostics. By following these methodologies, it is possible to develop a robust and reliable competitive ELISA for the accurate quantification of MPAG in biological samples, which will ultimately contribute to a better understanding of MPA pharmacology and improved patient outcomes.
References
- 1. Investigation of the crossreactivity of this compound metabolites and of mycophenolate mofetil in the Cedia MPA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the acyl glucuronide metabolite of mycophenolic acid in human plasma by HPLC and Emit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and application of monoclonal antibodies against the mycotoxin mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput UPLC-MS/MS for the Simultaneous Quantification of Mycophenolic Acid and Its Glucuronide Metabolite in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycophenolic acid (MPA) is a potent immunosuppressant widely used in transplantation medicine to prevent organ rejection. Therapeutic drug monitoring (TDM) of MPA is crucial due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability.[1][2][3] MPA is primarily metabolized in the liver to form mycophenolic acid glucuronide (MPAG), its main inactive metabolite. The simultaneous quantification of both MPA and MPAG is essential for a comprehensive pharmacokinetic assessment and to optimize dosing strategies for transplant patients.[1][2]
This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of MPA and MPAG in human plasma. The method utilizes a simple protein precipitation step for sample preparation, ensuring high throughput and rapid analysis, making it suitable for clinical research and pharmacokinetic studies.
Experimental Protocols
Materials and Reagents
-
Mycophenolic acid (MPA) reference standard
-
This compound (MPAG) reference standard
-
Mycophenolic acid-d3 (MPA-d3) internal standard (IS)
-
This compound-d3 (MPAG-d3) internal standard (IS)
-
LC-MS grade methanol (B129727), acetonitrile, water, and formic acid
-
Human plasma (drug-free)
Sample Preparation
A protein precipitation method is employed for the extraction of MPA and MPAG from plasma samples.[4][5]
-
Allow all samples (calibrators, quality controls, and unknown samples) and reagents to thaw to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of methanol containing the internal standards (e.g., MPA-d3 and MPAG-d3).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 12,000 rpm for 15 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant directly into the UPLC-MS/MS system.
Alternatively, a supported liquid extraction (SLE) can be used for sample clean-up.[6][7]
UPLC Conditions
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution: A typical gradient starts at a low percentage of mobile phase B, increases linearly to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
MS/MS Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for MPA and negative mode for MPAG, though positive mode can be used for both.[8]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 120°C[1]
-
Desolvation Temperature: 400°C[1]
-
Desolvation Gas Flow: 800 L/h[1]
-
Cone Gas Flow: 150 L/h[1]
Data Presentation
The following tables summarize the quantitative data for the UPLC-MS/MS analysis of MPA and MPAG, compiled from various validated methods.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Retention Time (min) |
| MPA | 321.1 | 207.1 | 40 | 30 | ~3.5 - 4.5 |
| MPAG | 497.1 | 207.1 | 40 | 30 | ~3.9 |
| MPA-d3 | 324.1 | 210.1 | - | - | Co-elutes with MPA |
| MPAG-d3 | 500.1 | 210.1 | - | - | Co-elutes with MPAG |
Note: Ion transitions and optimal voltages/energies may vary depending on the specific mass spectrometer used. In some cases, an in-source fragment of MPAG (m/z 321.1) is monitored.[6]
Table 2: Method Validation Parameters
| Parameter | MPA | MPAG |
| Linearity Range (µg/mL) | 0.05 - 13.6 | 0.5 - 232.9 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.05 - 0.3 | 0.5 - 2.6 |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | 85% - 115% | 85% - 115% |
| Extraction Recovery | > 85% | > 85% |
Data compiled from multiple sources.[1][2][3][4]
Visualizations
Experimental Workflow
Caption: Workflow for MPA and MPAG analysis.
Logical Relationship of Analytes
Caption: Metabolic pathway of Mycophenolate Mofetil.
References
- 1. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in ren" by Yun-Fen Huang, Ya-Ching Huang et al. [jfda-online.com]
- 3. jfda-online.com [jfda-online.com]
- 4. Development and validation of an ultra-performance liquid chromatography mass spectrometry/mass spectrometry method for simultaneous quantification of total and free mycophenolic acid and its metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a novel UPLC-MS/MS method for the simultaneous quantification of mycophenolic mofetil, mycophenolic acid, and its major metabolites: Application to pharmacokinetic and tissue distribution study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. Liquid chromatography–tandem mass spectrometry method for mycophenolic acid and its glucuronide determination in saliva samples from children with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mycophenolic Acid Glucuronide (MPAG) Stability in Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of mycophenolic acid glucuronide (MPAG) in plasma samples. Adherence to proper sample handling and storage protocols is critical for accurate quantification of MPAG and its parent drug, mycophenolic acid (MPA).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of MPAG in plasma samples?
A1: The stability of MPAG in plasma is influenced by several factors, including temperature, storage duration, pH, and the presence of enzymes.[1][2][3] Improper handling can lead to the deconjugation of MPAG back to MPA, resulting in an underestimation of MPAG and an overestimation of MPA concentrations.[4][5]
Q2: What is the recommended short-term storage condition for plasma samples intended for MPAG analysis?
A2: For short-term storage, it is recommended to keep plasma samples at 4°C for no longer than 18-24 hours.[6][7] If analysis is not performed within this timeframe, samples should be frozen to ensure stability.
Q3: How should plasma samples be stored for long-term analysis of MPAG?
A3: For long-term storage, plasma samples should be kept at -20°C or -80°C.[4][5] Studies have shown that MPA and its glucuronide metabolites are stable in acidified plasma for up to 5 months when stored at these temperatures.[4][5]
Q4: Is acidification of plasma samples necessary for MPAG stability?
A4: Yes, acidification of plasma to a pH of 2.5 is recommended to improve the stability of MPAG and its acyl glucuronide metabolite (AcMPAG), particularly to prevent hydrolysis.[4][6] Acidified samples have demonstrated stability for up to 30 days at -20°C.[6]
Q5: How many freeze-thaw cycles can plasma samples undergo without affecting MPAG concentrations?
A5: It is best to minimize freeze-thaw cycles. While some studies indicate stability for up to three freeze-thaw cycles, it is advisable to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.[7][8]
Troubleshooting Guide
Issue: Inconsistent or unexpected MPAG/MPA ratios in study samples.
| Possible Cause | Troubleshooting Step |
| In-vitro deconjugation of MPAG to MPA | 1. Review sample handling procedures. Ensure plasma was separated from whole blood promptly. 2. Verify that samples were acidified if required by the protocol. 3. Check storage temperatures and duration. Prolonged storage at room temperature or 4°C can lead to degradation.[4][6] |
| Improper sample deproteinization | 1. The choice of deproteinization agent can impact results. Metaphosphoric acid has been shown to be more effective in preventing deconjugation compared to perchloric acid.[4][5] 2. Ensure the deproteinization protocol was followed precisely. |
| Analytical method cross-reactivity | 1. If using an immunoassay (e.g., EMIT), be aware of potential cross-reactivity with MPAG and AcMPAG, which can lead to an overestimation of MPA.[6][9] 2. Consider using a more specific method like LC-MS/MS for quantification.[9] |
Issue: Low recovery of MPAG during sample preparation.
| Possible Cause | Troubleshooting Step |
| Suboptimal extraction method | 1. Review the extraction protocol. Simple protein precipitation with methanol (B129727) is a commonly used and effective method.[10] 2. Ensure proper mixing and centrifugation steps are followed to maximize analyte recovery. |
| Adsorption to labware | 1. Use low-binding polypropylene (B1209903) tubes and pipette tips for sample collection and processing. |
Quantitative Data Summary
Table 1: Stability of MPAG in Human Plasma under Various Storage Conditions
| Storage Temperature | Duration | Sample Type | Stability Outcome | Reference |
| Room Temperature | 2-5 hours | Non-acidified Plasma | Significant decrease in AcMPAG | [4][5] |
| Room Temperature | Up to 24 hours | Non-acidified Plasma | AcMPAG undergoes hydrolysis | [6] |
| 4°C | Up to 30 days | Non-acidified Plasma | AcMPAG undergoes hydrolysis | [6] |
| -20°C | Up to 30 days | Acidified Plasma (pH 2.5) | Stable | [6] |
| -20°C | Up to 5 months | Acidified Plasma | Stable | [4][5] |
| -80°C | Up to 5 months | Acidified Plasma | Stable | [4][5] |
Experimental Protocols
1. Plasma Sample Collection and Processing Protocol
This protocol outlines the key steps for collecting and processing plasma samples to ensure the stability of MPAG.
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Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifugation: Within one hour of collection, centrifuge the blood samples at 1,000-2,000 x g for 10 minutes in a refrigerated centrifuge to separate the plasma.[11]
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) without disturbing the cell pellet and transfer it to a clean polypropylene tube.[11]
-
Acidification (Recommended): For enhanced stability, acidify the plasma to pH 2.5 by adding a small volume of a suitable acid (e.g., perchloric acid or metaphosphoric acid).
-
Storage: If not analyzed immediately, store the plasma samples at ≤ -20°C. For long-term storage, -80°C is preferred.[4][5]
2. Protein Precipitation Method for MPAG Analysis
This protocol describes a common method for preparing plasma samples for analysis by LC-MS/MS.
-
Sample Thawing: Thaw frozen plasma samples on ice or at 4°C.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold methanol.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.
Visualizations
Caption: Workflow for plasma sample handling and analysis of MPAG.
Caption: Decision tree for troubleshooting inconsistent MPAG results.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability of mycophenolic acid and glucuronide metabolites in human plasma and the impact of deproteinization methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the acyl glucuronide metabolite of mycophenolic acid in human plasma by HPLC and Emit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography–tandem mass spectrometry method for mycophenolic acid and its glucuronide determination in saliva samples from children with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human plasma stability during handling and storage: impact on NMR metabolomics. - Biospecimen Research Database [brd.nci.nih.gov]
- 9. Comparison of liquid chromatography-tandem mass spectrometry with a commercial enzyme-multiplied immunoassay for the determination of plasma MPA in renal transplant recipients and consequences for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an ultra-performance liquid chromatography mass spectrometry/mass spectrometry method for simultaneous quantification of total and free mycophenolic acid and its metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Mycophenolic Acid Glucuronide (MPAG)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Mycophenolic Acid Glucuronide (MPAG).
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the LC-MS/MS analysis of MPAG due to matrix effects.
Q1: I am observing poor reproducibility and high variability in my quality control (QC) samples for MPAG. What could be the cause?
A1: Poor reproducibility and high variability are common indicators of inconsistent matrix effects. This can arise from differences in the composition of the biological matrix between samples or lots, leading to variable ion suppression or enhancement.[1][2] Endogenous components, such as phospholipids (B1166683), are often the culprits.[3]
Troubleshooting Steps:
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Assess Matrix Effects: Quantify the matrix effect to confirm it as the source of variability. A post-extraction spike experiment is the standard method for this.
-
Evaluate Sample Preparation: Your current sample preparation method may not be sufficiently cleaning up the samples. Protein precipitation, while simple, is often less effective at removing phospholipids compared to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3] Consider switching to a more rigorous technique.
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for MPAG is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Optimize Chromatography: Adjust your chromatographic method to separate MPAG from the co-eluting matrix components. This can involve modifying the mobile phase gradient, changing the pH, or using a different column chemistry.
Q2: My MPAG signal intensity is significantly lower than expected, even in high-concentration standards. What is causing this loss of sensitivity?
A2: A significant loss in signal intensity, particularly ion suppression, is a hallmark of matrix effects.[2] Co-eluting endogenous compounds from the sample matrix can interfere with the ionization of MPAG in the mass spectrometer's ion source, leading to a reduced signal.
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This qualitative experiment can help identify the retention times at which ion suppression is occurring. You can then adjust your chromatography to ensure MPAG elutes in a "cleaner" region of the chromatogram.
-
Enhance Sample Cleanup: As mentioned previously, improving your sample preparation is crucial. Techniques like SPE are generally better at removing interfering substances than protein precipitation.[4][5]
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Check for Phospholipid Co-elution: Phospholipids are a major cause of ion suppression in plasma and serum samples.[3] Consider using a sample preparation method specifically designed to remove phospholipids, such as HybridSPE or certain mixed-mode SPE cartridges.
-
Dilute the Sample: If the assay has sufficient sensitivity, a simple dilution of the sample can reduce the concentration of matrix components and thereby lessen the matrix effect.
Q3: My calibration curve for MPAG is non-linear and has poor accuracy at the lower limits of quantification (LLOQ). How can I address this?
A3: Non-linearity and poor accuracy at the LLOQ are often due to matrix effects being more pronounced at lower analyte concentrations.
Troubleshooting Steps:
-
Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to ensure that the standards and samples are affected by the matrix in the same way.
-
Employ a More Effective Extraction Technique: A cleaner extract will lead to a more linear and accurate response. Evaluate LLE or SPE to minimize interferences.
-
Optimize the Internal Standard: Ensure you are using an appropriate internal standard. A stable isotope-labeled internal standard for MPAG is highly recommended for optimal correction of matrix effects.
-
Review Chromatographic Peak Shape: Poor peak shape can also contribute to non-linearity. Ensure that your chromatographic conditions are optimized for MPAG.
Frequently Asked Questions (FAQs)
Q4: What are matrix effects in LC-MS/MS analysis?
A4: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[2] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and reproducibility of quantitative results.[2]
Q5: How can I assess the extent of matrix effects in my MPAG assay?
A5: The most common method for quantitatively assessing matrix effects is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated, with a value less than 1 indicating ion suppression and a value greater than 1 indicating ion enhancement.
Q6: Which sample preparation technique is best for minimizing matrix effects for MPAG?
A6: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity of the assay.
-
Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing matrix components, especially phospholipids.[3]
-
Liquid-Liquid Extraction (LLE): LLE offers a better degree of cleanup than PPT by separating the analyte based on its solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences, as it can be highly selective for the analyte of interest.[4][5] On-line SPE has been shown to be effective for MPAG analysis, with some studies reporting no observed ion suppression.
Q7: Can I just use a generic internal standard for MPAG analysis?
A7: While a generic internal standard is better than none, the ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., MPAG-d3). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, meaning it will be subjected to the same matrix effects. This allows for the most accurate correction of any signal suppression or enhancement.
Quantitative Data Summary
The following table summarizes validation data for an LC-MS/MS method for MPAG using a protein precipitation sample preparation method.
| Analyte | Parameter | Concentration (µg/mL) | Value |
| MPAG | Mean Recovery | Low QC | 85.54% |
| Mid QC | 90.12% | ||
| High QC | 94.76% | ||
| MPAG | Matrix Factor | Low QC | 1.06 |
| High QC | 0.95 |
Data adapted from a study utilizing a protein precipitation method.[6] A matrix factor close to 1 indicates minimal matrix effect.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
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To 100 µL of plasma sample, add 300 µL of ice-cold methanol (B129727) (or acetonitrile) containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
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To 100 µL of plasma sample, add the internal standard and 50 µL of a buffering agent if necessary to adjust the pH.
-
Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex the mixture for 5 minutes to facilitate the extraction of MPAG into the organic phase.
-
Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 100 µL of the plasma sample (pre-treated as necessary, e.g., diluted or acidified) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the MPAG and internal standard from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute the residue in 100 µL of the mobile phase for injection.
Visualizations
Caption: Experimental workflow for MPAG analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix Effect | PPT [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Immunoassay cross-reactivity with mycophenolic acid glucuronide
This technical support center provides troubleshooting guidance and frequently asked questions regarding immunoassay cross-reactivity with mycophenolic acid glucuronide metabolites. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why are the mycophenolic acid (MPA) concentrations measured by our immunoassay consistently higher than those reported by a reference method like HPLC or LC-MS/MS?
A1: This is a commonly observed phenomenon and is primarily due to the cross-reactivity of the immunoassay antibodies with metabolites of mycophenolic acid, particularly the acyl-glucuronide metabolite (AcMPAG).[1][2][3] Immunoassays, while rapid and easy to use, can sometimes lack the specificity of chromatographic methods, leading to an overestimation of the true MPA concentration.[2][3]
Q2: What is this compound (MPAG), and does it interfere with MPA immunoassays?
A2: Mycophenolic acid is primarily metabolized in the body into two main glucuronide conjugates: the phenolic glucuronide (MPAG) and the acyl glucuronide (AcMPAG).[4][5][6] MPAG is the major metabolite and is pharmacologically inactive.[4][5] Most modern immunoassays, such as the EMIT and CEDIA systems, have been designed to have minimal to no cross-reactivity with MPAG.[1][7][8]
Q3: What is acyl-glucuronide (AcMPAG) and what is its impact on MPA measurement?
A3: Acyl-glucuronide (AcMPAG) is a minor but pharmacologically active metabolite of MPA.[4] It has been identified as the primary source of significant cross-reactivity in many commercial immunoassays for MPA.[4][9][10] This cross-reactivity can lead to a considerable positive bias in the measured MPA concentrations, meaning the immunoassay reports a higher concentration than is actually present.[4][11]
Q4: How significant is the overestimation of MPA due to AcMPAG cross-reactivity?
A4: The degree of overestimation is variable and depends on several factors, including the specific immunoassay used, the concentration of AcMPAG in the sample, and individual patient metabolism.[4] Studies have shown that the positive bias can range from a small percentage to over 50% in some cases, particularly in certain patient populations like liver transplant recipients.[11] Some assays have reported AcMPAG cross-reactivity to be as high as 158% to 215%.[4][11]
Q5: Are all MPA immunoassays affected by AcMPAG cross-reactivity to the same extent?
A5: No, the extent of cross-reactivity can differ between various immunoassay kits and methodologies. For example, both the EMIT and CEDIA assays are known to be affected by AcMPAG cross-reactivity.[4][9] It is crucial to consult the package insert for the specific assay you are using for information on cross-reactivity with MPA metabolites.
Troubleshooting Guide
Issue: Discrepancy between Immunoassay and HPLC/LC-MS/MS Results for MPA
If you observe a significant and consistent positive bias in your immunoassay results compared to a reference chromatographic method, consider the following troubleshooting steps:
1. Acknowledge the Likelihood of Metabolite Cross-Reactivity:
-
The most probable cause for this discrepancy is the cross-reactivity of the immunoassay with the AcMPAG metabolite.[4][9][11]
2. Review Assay-Specific Information:
-
Consult the manufacturer's package insert for your specific immunoassay kit to understand the documented level of cross-reactivity with AcMPAG and other metabolites.
3. Consider the Patient Population:
-
Be aware that the degree of bias can be more pronounced in certain patient populations, such as liver transplant recipients, who may have altered drug metabolism.[4][11]
4. Serial Dilution:
-
Performing a serial dilution of the patient sample can sometimes help in identifying interference. If a non-linear dilution recovery is observed, it may suggest the presence of an interfering substance.[12][13]
5. Utilize a Reference Method for Confirmation:
-
For critical samples or in cases of significant clinical discrepancy, it is advisable to confirm the immunoassay results with a more specific method like HPLC-UV or LC-MS/MS.[2][11]
6. Establish Method-Specific Therapeutic Ranges:
-
If your laboratory primarily uses an immunoassay for therapeutic drug monitoring of MPA, it is important to recognize that the established therapeutic range might need to be adjusted to account for the inherent positive bias of the assay.[4]
Quantitative Data on Cross-Reactivity
The following tables summarize the cross-reactivity of different MPA immunoassays with its glucuronide metabolites as reported in various studies.
Table 1: Cross-Reactivity of CEDIA Mycophenolic Acid Assay
| Compound | Concentration Tested (µg/mL) | Cross-Reactivity (%) | Reference |
| 7-O-Glucuronide MPA (MPAG) | 1000 | 0.0 | [14] |
| Acyl glucuronide MPA (AcMPAG) | 10.0 | 164.0 | [14] |
| Acyl glucuronide MPA (AcMPAG) | 3.0 | 170.0 | [14] |
| Acyl glucuronide MPA (AcMPAG) | 1.8 | 144.4 | [14] |
| Acyl glucuronide MPA (AcMPAG) | 0.9 | 177.8 | [14] |
| Acyl glucuronide MPA (AcMPAG) | 0.3 | 133.3 | [14] |
| Average AcMPAG Cross-Reactivity | ~158% | [14] |
Note: Another study reported concentration-dependent cross-reactivity with AcMPAG reaching up to 215% for the CEDIA assay.[4]
Table 2: Cross-Reactivity of EMIT Mycophenolic Acid Assay
| Compound | Finding | Reference |
| This compound (MPAG) | No cross-reactivity found. | [1][7] |
| Acyl glucuronide MPA (AcMPAG) | Concentration-dependent cross-reactivity ranging from 135% to 185% (for concentrations of 1-10 mg/L). | [9] |
| Acyl glucuronide MPA (AcMPAG) | Cross-reacts with the assay. | [10][15] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for MPA and its Metabolites
A common reference method for the specific quantification of MPA and its glucuronide metabolites involves reverse-phase HPLC with UV detection.
-
Sample Preparation: Simple protein precipitation is often employed. This typically involves adding a precipitating agent like acetonitrile (B52724) to the plasma sample, followed by vortexing and centrifugation to pellet the proteins. The clear supernatant is then injected into the HPLC system.
-
Chromatographic Separation:
-
Column: A C8 or C18 reverse-phase column is typically used. For example, a Zorbax Eclipse-XDB-C8 column has been reported.[9]
-
Mobile Phase: A gradient elution is commonly used to effectively separate MPA from its metabolites and other endogenous plasma components. The mobile phase often consists of a mixture of an acidic aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: MPA and its metabolites are detected using a UV detector, typically at a wavelength of 254 nm.[16]
-
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of a calibration curve constructed using standards of known concentrations.
Visualizations
Metabolism of Mycophenolate Mofetil (MMF) and Mycophenolic Acid (MPA)
The following diagram illustrates the metabolic pathway of MMF to MPA and its subsequent conversion to the major glucuronide metabolites.
Caption: Metabolic pathway of Mycophenolate Mofetil (MMF) to Mycophenolic Acid (MPA) and its glucuronide metabolites.
Troubleshooting Workflow for Immunoassay Discrepancies
This diagram outlines a logical workflow for investigating discrepancies between MPA immunoassay results and reference methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. Investigation of the crossreactivity of this compound metabolites and of mycophenolate mofetil in the Cedia MPA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Performance of the new mycophenolate assay based on IMPDH enzymatic activity for pharmacokinetic investigations and setup of Bayesian estimators in different populations of allograft recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AcylMPAG plasma concentrations and mycophenolic acid-related side effects in patients undergoing renal transplantation are not related to the UGT2B7-840G>A gene polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the EMIT Mycophenolic Acid Assay from Dade Behring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn0.scrvt.com [cdn0.scrvt.com]
- 9. Determination of the acyl glucuronide metabolite of mycophenolic acid in human plasma by HPLC and Emit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of glucoside and carboxyl-linked glucuronide conjugates of mycophenolic acid in plasma of transplant recipients treated with mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Positive Bias in Mycophenolic Acid Concentrations Determined by the CEDIA Assay Compared to HPLC‐UV Method: Is CEDIA Assay Suitable for Therapeutic Drug Monitoring of Mycophenolic Acid? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating Immunoassay Interferences [en.nobellab.com]
- 13. myadlm.org [myadlm.org]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Identification of glucoside and carboxyl-linked glucuronide conjugates of mycophenolic acid in plasma of transplant recipients treated with mycophenolate mofetil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of an immunoassay (EMIT) for mycophenolic acid in plasma from renal transplant recipients compared with a high-performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Mycophenolic Acid (MPA) and its Glucuronide Metabolite (MPAG)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of mycophenolic acid (MPA) and its primary metabolite, mycophenolic acid glucuronide (MPAG).
Troubleshooting Guide
This section addresses common issues encountered during the chromatographic analysis of MPA and MPAG.
Question: Why am I seeing poor peak shape (tailing or fronting) for MPA and/or MPAG?
Answer:
Poor peak shape can arise from several factors related to the column, mobile phase, or sample preparation.
-
Secondary Interactions: Active silanol (B1196071) groups on silica-based columns can interact with the analytes, causing peak tailing.
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the amount of sample injected or use a column with a larger internal diameter.[1]
-
-
Insufficient Buffering: Inadequate buffering of the mobile phase can lead to inconsistent ionization of the analytes, resulting in peak tailing.
-
Solution: Ensure the buffer concentration is sufficient, typically in the 10-25 mM range, to maintain a stable pH.[1]
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve and reconstitute your sample in the initial mobile phase.
-
Question: My retention times are shifting between injections. What is causing this variability?
Answer:
Retention time variability is a common issue in HPLC and can be attributed to several factors.[2]
-
Mobile Phase Composition: Inaccurate mobile phase preparation or changes in composition due to evaporation of the more volatile solvent can lead to shifts in retention time.[2]
-
Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. Ensure accurate and consistent mixing of mobile phase components.
-
-
Column Temperature: Fluctuations in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a stable temperature throughout the analytical run.[2]
-
-
Flow Rate Instability: Inconsistent flow from the pump will cause retention times to vary.
-
Solution: Check for leaks in the system, ensure proper pump maintenance, and degas the mobile phase to prevent air bubbles in the pump heads.[2]
-
-
Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to flush the column with 10-20 column volumes of the initial mobile phase.
-
Question: I am having difficulty achieving baseline separation between MPA and MPAG. How can I improve the resolution?
Answer:
Achieving baseline resolution is critical, especially when using MS/MS detection, as in-source fragmentation of MPAG can create a pseudo-isobar of MPA, interfering with accurate quantification.[3]
-
Optimize Mobile Phase Strength: Adjusting the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase can significantly impact selectivity and resolution. A shallower gradient or isocratic elution with a lower percentage of organic solvent will generally increase retention and improve separation.[4]
-
Change Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727), or vice versa, can alter selectivity due to different solvent properties.
-
Adjust pH: The retention of MPA and MPAG can be pH-dependent. Modifying the mobile phase pH can change the ionization state of the analytes and thus their interaction with the stationary phase, improving separation.[4]
-
Select a Different Stationary Phase: If optimizing the mobile phase is insufficient, trying a different column chemistry (e.g., C8, CN, or Phenyl) can provide the necessary selectivity for separation.[5]
A logical workflow for troubleshooting poor resolution is outlined in the diagram below.
Frequently Asked Questions (FAQs)
Q1: What are the most common sample preparation techniques for MPA and MPAG analysis from plasma or serum?
A1: The two most prevalent methods are protein precipitation (PPT) and solid-phase extraction (SPE).
-
Protein Precipitation: This is a simple and rapid technique. It typically involves adding a precipitating agent like acetonitrile or methanol (often containing an acid like phosphoric, perchloric, or trifluoroacetic acid) to the plasma sample.[5][6][7] After vortexing and centrifugation, the supernatant is injected into the LC system. While fast, it may be less clean than SPE, potentially leading to matrix effects.
-
Solid-Phase Extraction (SPE): This method provides a cleaner extract, reducing matrix interference. It involves loading the sample onto a cartridge, washing away interferences, and then eluting the analytes of interest.[8]
-
Supported Liquid Extraction (SLE): This is another efficient technique for sample cleanup, where the aqueous sample is absorbed onto a diatomaceous earth support, and the analytes are eluted with a water-immiscible organic solvent.[3][9]
The general workflow for sample preparation and analysis is depicted below.
Q2: Which type of chromatographic column is best suited for separating MPA and MPAG?
A2: Reversed-phase columns are the standard for MPA and MPAG separation. The most commonly used stationary phases are:
-
C18: Provides good hydrophobic retention for both MPA and the more polar MPAG. Many validated methods utilize C18 columns.[10]
-
C8: Slightly less retentive than C18, which can be useful for reducing run times if resolution is adequate.[8]
-
Cyanopropyl (CN): Offers different selectivity compared to alkyl chains and has been successfully used for separating MPA from MPAG and an internal standard.[5]
Q3: What are typical mobile phase compositions for MPA and MPAG separation?
A3: Most methods employ a gradient elution using a combination of an aqueous phase and an organic phase.
-
Aqueous Phase: Typically water containing an acid (0.1% formic acid or phosphoric acid) or a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) to control pH and improve peak shape.[6][7][10]
-
Organic Phase: Acetonitrile or methanol are the most common organic modifiers.[5][6]
The choice between acetonitrile and methanol can affect selectivity, and the gradient profile is optimized to ensure baseline separation.
Q4: Why is mass spectrometry (MS/MS) preferred over UV detection for MPA and MPAG?
A4: While UV detection is possible and has been used, MS/MS offers superior specificity and sensitivity.[8][10] This is particularly important because:
-
Specificity: MS/MS can distinguish between MPA and co-eluting matrix components, which is crucial for accurate quantification in complex biological samples like plasma.
-
Sensitivity: MS/MS provides the low limits of quantification required for therapeutic drug monitoring, especially for trough level measurements.[3]
-
Interference: A significant issue in MS analysis is the in-source fragmentation of the MPAG metabolite, which can lose its glucuronide moiety and generate an ion with the same mass-to-charge ratio as MPA.[3] Chromatographic separation to baseline is therefore essential to prevent this from causing an overestimation of the MPA concentration.[3]
Experimental Protocols
Below are examples of detailed methodologies for the analysis of MPA and MPAG.
Method 1: UPLC-MS/MS with Protein Precipitation
This method is adapted from protocols for rapid analysis in clinical settings.
-
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add internal standards (e.g., MPA-d3 and MPAG-d3).
-
Add 300 µL of a protein precipitation solution (e.g., acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds to mix thoroughly.
-
Centrifuge at >10,000 g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
Chromatographic Conditions
-
System: UPLC coupled to a tandem mass spectrometer
-
Column: C18, 1.9 µm particle size, 100 x 2.1 mm
-
Mobile Phase A: 0.1% Formic acid in water[6]
-
Mobile Phase B: Methanol[6]
-
Flow Rate: 0.2 mL/min[6]
-
Column Temperature: 30°C[6]
-
Injection Volume: 5 µL[6]
-
Elution: Isocratic elution with 20% A and 80% B has been reported.[6] Alternatively, a gradient can be used to optimize separation.
-
Method 2: HPLC-UV with Solid-Phase Extraction
This method is based on a robust protocol for separating MPA and its metabolites, including the acyl glucuronide (AcMPAG).[8]
-
Sample Preparation (Solid-Phase Extraction)
-
Condition an SPE cartridge (e.g., C8) according to the manufacturer's instructions.
-
Pre-treat plasma sample (e.g., 500 µL) by adding an internal standard and acidifying.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute MPA and its metabolites with a stronger solvent (e.g., methanol).
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions
-
System: HPLC with UV detector
-
Column: Zorbax Rx C8, 5 µm, 150 x 4.6 mm[8]
-
Mobile Phase A: 0.1% Phosphoric acid in water[8]
-
Mobile Phase B: Methanol[8]
-
Flow Rate: 1 mL/min[8]
-
Detection: 254 nm[8]
-
Run Time: ~14 minutes[8]
-
Elution: Gradient elution is typically used to separate MPA, MPAG, and AcMPAG.[8]
-
Quantitative Data Summary
The following tables summarize typical chromatographic parameters from published methods.
Table 1: Example HPLC/UPLC Methods for MPA and MPAG Separation
| Parameter | Method A (HPLC-UV)[5] | Method B (UPLC-MS/MS)[6] | Method C (HPLC-UV)[8] |
| Column | Supelcosil LC-CN (150 x 4.6 mm, 5 µm) | Hypersil GOLD (100 x 2.1 mm, 1.9 µm) | Zorbax Rx C8 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | CH₃CN:H₂O:0.5M KH₂PO₄:H₃PO₄ | A: 0.1% Formic Acid in Water; B: Methanol | A: 0.1% Phosphoric Acid; B: Methanol |
| (260:700:40:0.4, v/v) | |||
| Elution Type | Isocratic | Isocratic (20:80, A:B) | Gradient |
| Flow Rate | Not specified, typical ~1 mL/min | 0.2 mL/min | 1 mL/min |
| Detection | UV at 305 nm | MS/MS (ESI+) | UV at 254 nm |
| Retention Time (MPA) | ~5.6 min | Not specified | Not specified |
| Retention Time (MPAG) | ~2.2 min | Not specified | Not specified |
Table 2: Linearity Ranges from Validated Methods
| Analyte | Concentration Range | Reference |
| MPA | 0.2 to 50 mg/L | [8] |
| MPAG | 2 to 500 mg/L | [8] |
| AcMPAG | 0.5 to 25 mg/L | [8] |
| MPA | 0.1 to 40 µg/mL | [5] |
References
- 1. hplc.eu [hplc.eu]
- 2. jetir.org [jetir.org]
- 3. biotage.com [biotage.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Utility of salivary mycophenolic acid concentration monitoring: Modeling and Monte Carlo validation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-performance liquid chromatography method for the determination of mycophenolic acid and its acyl and phenol glucuronide metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. Quantitation of Mycophenolic Acid and this compound in Serum or Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mycophenolic Acid Glucuronide (MPAG) Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Mycophenolic acid glucuronide (MPAG) during sample deproteinization.
Frequently Asked Questions (FAQs)
Q1: Which deproteinization method generally yields the highest recovery for MPAG?
Based on available data, both protein precipitation with a combination of acid and organic solvent (e.g., phosphoric acid/acetonitrile) and certain solid-phase extraction (SPE) methods can achieve high recoveries for MPAG, often exceeding 95%.[1][2] The optimal method can be matrix-dependent, and it is advisable to perform a validation study for your specific application.
Q2: Can the choice of acid in protein precipitation affect MPAG stability and recovery?
Yes, the choice of acid is critical. For acyl glucuronides, a class of metabolites that includes a related compound to MPAG, metaphosphoric acid has been shown to provide better recovery and stability compared to perchloric acid.[3] Acidification of plasma samples to approximately pH 2.5 has also been shown to improve the stability of MPA metabolites, especially when samples are stored at -20°C.[4]
Q3: Is MPAG stable during sample handling and storage?
MPAG is generally more stable than its acyl-glucuronide counterpart (AcMPAG). However, its stability can be affected by temperature and pH. Studies have shown that MPA and MPAG are stable for at least one week at 25°C and 4°C in heparin- and EDTA-plasma, and for one month at -20°C.[5] For long-term storage (up to 3 months), acidified EDTA-plasma at -80°C is recommended to ensure the stability of all analytes.[5] It is crucial to avoid prolonged storage at room temperature, as degradation can occur.[4]
Q4: What are the common causes of low MPAG recovery with Solid-Phase Extraction (SPE)?
Low recovery in SPE can result from several factors:
-
Improper Sorbent Selection: The choice of sorbent material is critical for retaining MPAG.
-
Incorrect pH: The pH of the sample and wash solutions can significantly impact the binding of MPAG to the sorbent.
-
Inappropriate Wash Solvent: Using a wash solvent that is too strong can lead to the premature elution of MPAG.
-
Insufficient Elution Solvent Volume: The volume of the elution solvent may not be adequate to completely recover the bound MPAG.
-
Drying of the Sorbent Bed: Allowing the sorbent to dry out before sample loading can lead to inconsistent results.
Q5: Can matrix effects interfere with MPAG quantification after deproteinization?
Yes, matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of MPAG, particularly after protein precipitation.[6][7][8] These effects are caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the target analyte. While protein precipitation is a simple and rapid method, it may not provide as clean a sample as SPE, potentially leading to more significant matrix effects.[9]
Troubleshooting Guides
Low MPAG Recovery after Protein Precipitation
| Potential Cause | Troubleshooting Steps |
| Incomplete Protein Precipitation | - Increase the ratio of organic solvent to sample. - Ensure thorough vortexing to facilitate protein denaturation. - Perform precipitation at a lower temperature (e.g., on ice or at 4°C). |
| Co-precipitation of MPAG | - Optimize the pH of the precipitation solution. - Try a different precipitating agent (e.g., switch from acetonitrile (B52724) to methanol, or from perchloric acid to metaphosphoric acid). |
| Analyte Degradation | - Work with samples on ice to minimize enzymatic activity. - Acidify samples prior to storage and analysis. - Analyze samples as quickly as possible after preparation. |
| Adsorption to Labware | - Use low-retention polypropylene (B1209903) tubes and pipette tips. - Pre-rinse tips with the sample matrix. |
Low MPAG Recovery after Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Steps |
| Analyte Breakthrough during Loading | - Decrease the sample loading flow rate. - Ensure the sample is pre-treated to the correct pH for optimal binding. - Check if the sorbent capacity has been exceeded and consider using a larger SPE cartridge. |
| Premature Elution during Washing | - Use a weaker wash solvent (i.e., lower percentage of organic solvent). - Optimize the pH of the wash solution to ensure MPAG remains bound. |
| Incomplete Elution | - Use a stronger elution solvent. - Increase the volume of the elution solvent. - Perform a second elution step to ensure complete recovery. |
| Inconsistent Flow Rate | - Use a vacuum or positive pressure manifold for consistent flow. - Ensure there are no clogs in the SPE cartridge. |
Quantitative Data Summary
The following tables summarize reported MPAG recovery data for different deproteinization methods.
Table 1: Protein Precipitation Methods
| Method | Recovery of MPAG (%) | Reference |
| Phosphoric Acid / Acetonitrile | >95% | [1] |
| Gradient HPLC Method | 96-106% | [2] |
| Acetonitrile | >95% (for MPA) | [10] |
Table 2: Solid-Phase Extraction (SPE) Methods
| Method | Recovery of MPAG (%) | Reference |
| Isolute C2 SPE | 84% | [11] |
| C18 SPE (for free MPAG) | 64.1 ± 6.9% | [12] |
Experimental Protocols
Protocol 1: Protein Precipitation using Phosphoric Acid and Acetonitrile
This protocol is adapted from a method reporting >95% recovery for MPAG.[1]
-
Sample Preparation: To 50 µL of plasma, add an internal standard.
-
Deproteinization: Add 150 µL of a solution containing 0.1 M phosphoric acid in acetonitrile.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for analysis.
Protocol 2: Deproteinization using Perchloric Acid (PCA)
This is a general protocol for PCA precipitation.[13]
-
Sample Preparation: Keep samples on ice.
-
PCA Addition: Add an equal volume of ice-cold 1 M perchloric acid to the sample.
-
Vortex: Vortex briefly to ensure thorough mixing.
-
Incubation: Incubate the samples on ice for 5-10 minutes.
-
Centrifugation: Centrifuge at 13,000 rpm for 2 minutes in a cold centrifuge.
-
Supernatant Collection: Transfer the supernatant to a fresh tube.
-
Neutralization: Neutralize the supernatant by adding 2 M KOH. Check the pH to ensure it is between 6.5 and 8.0.
-
Final Centrifugation: Centrifuge to remove the precipitated potassium perchlorate. The supernatant is ready for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This is a general workflow for SPE. The specific sorbent, wash, and elution solvents should be optimized for MPAG.
-
Conditioning: Condition the SPE cartridge with an appropriate solvent (e.g., methanol) to activate the sorbent.
-
Equilibration: Equilibrate the cartridge with a solution that mimics the sample matrix (e.g., water or a weak buffer).
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances while retaining MPAG.
-
Elution: Elute the MPAG from the cartridge using a strong organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Diagrams
Caption: Protein Precipitation Workflow for MPAG Analysis.
Caption: General Solid-Phase Extraction (SPE) Workflow.
Caption: Troubleshooting Logic for Low MPAG Recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of mycophenolic acid and its glucuronide in human plasma using a simple high-performance liquid chromatography procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of mycophenolic acid and glucuronide metabolites in human plasma and the impact of deproteinization methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the acyl glucuronide metabolite of mycophenolic acid in human plasma by HPLC and Emit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bme.psu.edu [bme.psu.edu]
- 8. nebiolab.com [nebiolab.com]
- 9. Clinical mycophenolic acid monitoring in liver transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of total mycophenolic acid and its glucuronide metabolite using liquid chromatography with ultraviolet detection and unbound mycophenolic acid using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of free mycophenolic acid and its glucuronide in serum of patients under mycophenolate mophetil therapy by ion-pair reversed-phase liquid chromatography with diode array UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PCA Deproteinization protocol | Abcam [abcam.com]
Long-term storage and stability of mycophenolic acid glucuronide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the long-term storage and stability of mycophenolic acid glucuronide (MPAG).
Frequently Asked Questions (FAQs)
Q1: What is this compound (MPAG)?
This compound (MPAG) is the major inactive metabolite of mycophenolic acid (MPA), an immunosuppressant drug widely used in transplantation medicine to prevent graft rejection. MPA is conjugated in the liver to form MPAG, which is then primarily eliminated through the urine.
Q2: What are the main stability concerns for MPAG during sample handling and storage?
The primary stability concerns for MPAG are deglucuronidation (hydrolysis back to MPA) and, for its isomer acyl-glucuronide (AcMPAG), acyl migration and hydrolysis. These degradation processes can be influenced by temperature, pH, and the biological matrix. Inaccurate measurements of MPA and its metabolites can result from improper sample handling and storage.
Q3: How should I store plasma or serum samples for MPAG analysis?
For long-term storage, it is recommended to store plasma or serum samples at -20°C or -80°C.[1] Studies have shown that MPA and its glucuronide metabolites are stable in acidified plasma for at least 5 months when stored at these temperatures.[1] For short-term storage, samples can be kept at 4°C for up to 96 hours.[2] It is crucial to separate plasma from whole blood as soon as possible after collection.[2]
Q4: What is the stability of MPAG in urine?
MPAG is the major urinary excretion product of MPA. While specific long-term stability data in urine is less abundant than in plasma, it is recommended to store urine samples frozen, preferably at -20°C or lower, to minimize the potential for degradation.
Q5: Why is the stability of the acyl glucuronide (AcMPAG) metabolite a particular concern?
The acyl glucuronide of MPA (AcMPAG) is known to be less stable than the phenolic glucuronide (MPAG). AcMPAG can undergo hydrolysis and intramolecular acyl group migration, especially at physiological pH.[3] This instability can lead to an underestimation of AcMPAG concentrations and an overestimation of MPA if deglucuronidation occurs.
Q6: Does pH affect the stability of MPAG?
Yes, pH is a critical factor in the stability of MPAG and especially its acyl isomer, AcMPAG. Acidification of plasma samples (e.g., to pH 2.5) has been shown to significantly improve the stability of AcMPAG by inhibiting hydrolysis.[1] While MPAG is generally more stable, extremes of pH should be avoided to prevent hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Increased MPA concentrations over time in stored samples. | Deglucuronidation of MPAG back to MPA. | Ensure samples are stored at appropriate low temperatures (-20°C or -80°C).[1][2] Minimize freeze-thaw cycles. For AcMPAG, consider sample acidification. |
| Low or undetectable AcMPAG levels. | Degradation of the unstable AcMPAG metabolite due to improper storage temperature or pH. | Process and freeze samples as quickly as possible after collection. Acidify plasma samples to a pH of approximately 2.5 to enhance AcMPAG stability.[1] |
| High variability in MPAG concentrations between replicate analyses of the same sample. | Inconsistent sample handling, multiple freeze-thaw cycles, or degradation during sample preparation. | Standardize sample handling and storage procedures. Aliquot samples to avoid multiple freeze-thaw cycles. Ensure consistent timing and temperature during sample preparation. |
| Poor recovery of MPAG during sample extraction. | Suboptimal extraction methodology or protein precipitation. | Optimize the protein precipitation and extraction method. Ensure the pH of the extraction solvent is appropriate for MPAG. |
Data on MPAG Stability
Table 1: Long-Term Stability of MPAG in Human Plasma
| Storage Temperature | Duration | Stability | Comments |
| -20°C | Up to 5 months | Stable in acidified plasma[1] | Acidification improves the stability of the acyl glucuronide metabolite. |
| -80°C | Up to 5 months | Stable in acidified plasma[1] | Considered the optimal temperature for long-term storage. |
| -20°C | Up to 28 days | Stable[2] | A subsequent increase in MPA concentration was noted at day 96, suggesting some deglucuronidation over extended periods.[2] |
| -80°C | 2 years | Stable | MPA and MPAG concentrations remained within ±15% of the initial value. |
Table 2: Short-Term Stability of MPAG in Human Plasma
| Storage Temperature | Duration | Stability | Comments |
| 4°C | Up to 96 hours | Stable[2] | Recommended for short-term storage prior to analysis. |
| Room Temperature | 2-5 hours | Significant decrease in AcMPAG[1] | Not recommended for storage. Process samples promptly. |
| 21°C | > 7 days | Progressive increase in MPA concentration[2] | Indicates deglucuronidation of MPAG. |
| 35°C | > 3 days | Significant increase in MPA concentration[2] | Indicates accelerated deglucuronidation of MPAG. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Determination of MPAG Stability
This protocol outlines a general procedure for assessing the stability of MPAG in plasma using High-Performance Liquid Chromatography with UV detection.
1. Sample Preparation and Spiking:
-
Obtain drug-free human plasma.
-
Prepare a stock solution of MPAG in a suitable solvent (e.g., methanol).
-
Spike the drug-free plasma with the MPAG stock solution to achieve a known concentration.
-
Aliquot the spiked plasma into multiple cryovials for storage at different conditions.
2. Storage Conditions:
-
Store aliquots at various temperatures: -80°C, -20°C, 4°C, and room temperature.
-
For each temperature, have designated time points for analysis (e.g., 0, 24h, 72h, 1 week, 1 month, 3 months, 6 months).
3. Sample Extraction (at each time point):
-
Thaw the sample aliquot.
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile (B52724) or perchloric acid) to the plasma sample. A common ratio is 3 volumes of acetonitrile to 1 volume of plasma.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
4. HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 50 mM o-phosphoric acid) and an organic solvent (e.g., acetonitrile). A common isocratic mixture is a 50:50 (v/v) ratio.[4]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 214 nm or 254 nm.[4]
-
Injection Volume: 20-50 µL.
-
Quantification: Create a calibration curve using freshly prepared standards of MPAG in drug-free plasma. Calculate the concentration of MPAG in the stored samples by comparing their peak areas to the calibration curve.
5. Data Analysis:
-
Compare the measured MPAG concentration at each time point to the initial (time 0) concentration.
-
Stability is often defined as the concentration remaining within ±15% of the initial concentration.
Protocol 2: LC-MS/MS Method for High-Sensitivity MPAG Stability Analysis
This protocol provides a more sensitive and specific method for MPAG stability assessment using Liquid Chromatography-Tandem Mass Spectrometry.
1. Sample Preparation and Storage:
-
Follow steps 1 and 2 from Protocol 1.
2. Sample Extraction:
-
Follow step 3 from Protocol 1. The use of an internal standard (e.g., a stable isotope-labeled MPAG) is highly recommended for LC-MS/MS analysis. The internal standard should be added before the protein precipitation step.
3. LC-MS/MS Analysis:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reverse-phase column suitable for LC-MS (e.g., shorter length and smaller particle size than for HPLC).
-
Mobile Phase: A gradient of an aqueous solution with a volatile modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for MPAG and the internal standard. For MPAG, a common transition is m/z 495 -> m/z 319.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
4. Data Analysis:
-
Follow step 5 from Protocol 1.
Visualizations
Caption: Metabolic pathway of Mycophenolate Mofetil and degradation of MPAG.
Caption: Workflow for assessing the stability of MPAG in biological samples.
Caption: Recommended sample handling workflow for MPAG stability.
References
- 1. Stability of mycophenolic acid and glucuronide metabolites in human plasma and the impact of deproteinization methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimal storage temperature and matrix before analyzing mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of glucoside and carboxyl-linked glucuronide conjugates of mycophenolic acid in plasma of transplant recipients treated with mycophenolate mofetil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple HPLC method for monitoring mycophenolic acid and its glucuronidated metabolite in transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Mycophenolic Acid Glucuronide (MPAG)
Welcome to the technical support center for the HPLC analysis of Mycophenolic acid glucuronide (MPAG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor peak shape in their chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape in the HPLC analysis of MPAG?
Poor peak shape in the HPLC analysis of MPAG, such as peak tailing, fronting, or splitting, can arise from a variety of factors. These can be broadly categorized as issues related to the chemical properties of MPAG, the HPLC method parameters, the column condition, or the instrument itself. As an acidic and polar molecule, MPAG is particularly sensitive to mobile phase pH and interactions with the stationary phase.
Q2: What is the pKa of Mycophenolic Acid (MPA), and why is it important for MPAG analysis?
Q3: What is the recommended mobile phase pH for MPAG analysis?
To ensure consistent ionization and minimize undesirable secondary interactions with the stationary phase, it is recommended to use a mobile phase pH that is at least 1.5 to 2 pH units away from the pKa of the analyte.[2][3] For MPAG, an acidic mobile phase with a pH in the range of 2.5 to 4.0 is commonly used. This low pH suppresses the ionization of the carboxylic acid group of MPAG and also minimizes the ionization of residual silanol (B1196071) groups on the silica-based column packing, which can cause peak tailing.[4][5]
Q4: Can the stability of MPAG affect peak shape?
Yes, the stability of MPAG can influence peak shape. Glucuronide conjugates, particularly acyl glucuronides, can be susceptible to hydrolysis. While MPAG is a more stable phenolic glucuronide, its stability can be affected by pH and temperature. Degradation of MPAG during sample preparation or analysis can lead to the appearance of shoulder peaks or a distorted primary peak. It is crucial to handle samples appropriately and consider the stability of MPAG under the chosen analytical conditions.[6][7][8]
Troubleshooting Guides
Problem 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | MPAG's acidic nature can lead to interactions with residual silanol groups on the HPLC column's stationary phase.[9] Solution: Lower the mobile phase pH to 2.5-3.5 to suppress silanol activity. Use a modern, high-purity, end-capped C18 column.[4] |
| Mobile Phase pH Too High | If the mobile phase pH is close to or above the pKa of MPAG, a mixture of ionized and non-ionized forms will exist, leading to tailing.[3] Solution: Adjust the mobile phase pH to be at least 1.5-2 units below the pKa of MPAG. Use a buffer (e.g., phosphate (B84403) or formate) to maintain a stable pH. |
| Column Overload | Injecting too much sample can saturate the column, causing peak tailing. Solution: Reduce the injection volume or dilute the sample. |
| Column Contamination or Degradation | Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing. Solution: Flush the column with a strong solvent. If the problem persists, replace the column. |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing. Solution: Use tubing with a smaller internal diameter and minimize its length. |
Troubleshooting Workflow for Peak Tailing:
Problem 2: Peak Fronting
Peak fronting is characterized by an asymmetrical peak where the front half of the peak is broader than the latter half.
Possible Causes and Solutions:
| Cause | Solution |
| Sample Overload | Injecting a highly concentrated sample can lead to peak fronting. Solution: Dilute the sample or reduce the injection volume. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, resulting in fronting. Solution: Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Poor Column Packing | A poorly packed column or a void at the column inlet can lead to an uneven flow path and peak fronting. Solution: Replace the column. |
| Low Temperature | In some cases, low column temperature can contribute to peak fronting. Solution: Increase the column temperature (e.g., to 30-40 °C) to improve mass transfer. |
Troubleshooting Workflow for Peak Fronting:
Problem 3: Split Peaks
Split peaks appear as two or more peaks for a single analyte.
Possible Causes and Solutions:
| Cause | Solution |
| Clogged Inlet Frit | Particulate matter from the sample or mobile phase can block the column inlet frit, causing the sample flow to be disturbed. Solution: Reverse-flush the column (if the manufacturer allows). If the problem persists, replace the frit or the column. Use in-line filters and ensure proper sample filtration. |
| Void at Column Inlet | A void or channel in the packing material at the head of the column can cause the sample to travel through two different paths. Solution: Replace the column. |
| Sample Solvent Incompatibility | Injecting a sample in a solvent that is immiscible with the mobile phase or significantly different in composition can cause peak splitting. Solution: Dissolve the sample in the mobile phase. |
| Co-elution | What appears to be a split peak may actually be two different, closely eluting compounds. Solution: Modify the mobile phase composition (e.g., organic solvent ratio, pH) or gradient to improve resolution. |
| Analyte Degradation | Degradation of MPAG in the sample vial or on the column can result in the appearance of an additional peak. Solution: Ensure proper sample storage and handling. Prepare fresh samples. |
Troubleshooting Workflow for Split Peaks:
Experimental Protocols
Recommended HPLC Method for MPAG Analysis:
This is a general starting method that may require optimization for specific applications.
-
Column: High-purity, end-capped C18, 100-150 mm length, 4.6 mm internal diameter, 3.5-5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water or 20 mM Potassium phosphate buffer, pH adjusted to 3.0.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A typical starting gradient would be to start with a low percentage of B (e.g., 10-20%), hold for a short period, then ramp up to a higher percentage (e.g., 70-80%) over several minutes to elute MPAG. The gradient should be optimized to achieve good resolution from other matrix components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV at 215 nm or 254 nm.
-
Injection Volume: 5-20 µL.
Sample Preparation Protocol (from Plasma):
-
To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
It is recommended to filter the supernatant through a 0.22 µm syringe filter before injection to protect the HPLC column.
Disclaimer: These troubleshooting guides and protocols are intended for informational purposes only. Specific experimental conditions may need to be optimized for your particular application and instrumentation. Always refer to your instrument and column manufacturer's guidelines.
References
- 1. Mycophenolic Acid [drugfuture.com]
- 2. moravek.com [moravek.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. uhplcs.com [uhplcs.com]
- 5. biotage.com [biotage.com]
- 6. Glucuronide conjugates of 4-aminobiphenyl and its N-hydroxy metabolites. pH stability and synthesis by human and dog liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gmpinsiders.com [gmpinsiders.com]
Technical Support Center: Minimizing In-Source Fragmentation of MPAG in Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of N-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)acetamide (MPAG). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize in-source fragmentation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF)?
A1: In-source fragmentation is a phenomenon in mass spectrometry where precursor ions fragment within the ion source of the mass spectrometer before they reach the mass analyzer.[1][2] This occurs in the intermediate pressure region between the atmospheric pressure of the ion source and the high vacuum of the mass analyzer.[2][3] Collisions between ions and neutral gas molecules, accelerated by applied voltages, impart sufficient energy to cause fragmentation.[1]
Q2: Why is minimizing in-source fragmentation of MPAG important?
A2: Minimizing in-source fragmentation is crucial for accurate and reliable quantification of MPAG. Excessive fragmentation can lead to an underestimation of the intact molecule's abundance and potentially misidentification of fragment ions as other analytes, compromising the integrity of experimental results.[2][3]
Q3: What are the primary instrument parameters that influence in-source fragmentation?
A3: The primary instrument parameters influencing in-source fragmentation are the voltages applied in the ion source, such as the cone voltage, fragmentor voltage, or declustering potential.[1][4] Higher voltages in these regions increase the energy of ion-molecule collisions, leading to more fragmentation.[1][4] The temperature of the ion source can also play a role, with higher temperatures potentially promoting thermal degradation of the analyte.[1]
Q4: Can the mobile phase composition affect in-source fragmentation?
A4: Yes, the mobile phase composition can influence the extent of in-source fragmentation. The use of certain additives, like trifluoroacetic acid (TFA), can sometimes suppress the ion signal and may indirectly affect the observation of in-source fragments.[4] Conversely, additives that promote efficient and "soft" ionization, such as formic acid, are generally preferred.[5]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues related to the in-source fragmentation of MPAG.
Diagram: Troubleshooting Workflow for MPAG In-Source Fragmentation
A flowchart outlining the steps to troubleshoot and resolve high in-source fragmentation of MPAG.
Table: Common Issues and Solutions for MPAG In-Source Fragmentation
| Problem | Potential Cause | Recommended Solution |
| High abundance of fragment ions relative to the precursor ion | Cone voltage/Fragmentor voltage/Declustering potential is too high. | Gradually reduce the cone/fragmentor/declustering potential in small increments and monitor the ratio of the precursor to fragment ions.[1][4] |
| Ion source temperature is too high. | Optimize the source temperature by lowering it to a point where efficient desolvation is maintained without causing thermal degradation of MPAG.[1] | |
| Inconsistent fragmentation across a sample batch | Fluctuations in instrument parameters. | Ensure the mass spectrometer is properly calibrated and tuned before starting the analytical run.[6] |
| Matrix effects from complex sample compositions. | Employ matrix-matched calibration standards or use a stable isotope-labeled internal standard to compensate for matrix effects.[5] | |
| Presence of unexpected fragment ions | Co-elution with an interfering compound. | Improve chromatographic separation by optimizing the gradient, changing the column, or adjusting the mobile phase composition.[3] |
| Contamination in the LC-MS system. | Flush the LC system and clean the ion source to remove any potential contaminants. |
Experimental Protocols
This section provides a detailed methodology for the analysis of MPAG with a focus on minimizing in-source fragmentation.
Diagram: Experimental Workflow for MPAG Analysis
A schematic of the key steps involved in the LC-MS/MS analysis of MPAG.
Detailed Methodologies
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing a suitable internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[7]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Parameters (Example for a Triple Quadrupole Instrument)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: Start with a low value (e.g., 20 V) and optimize.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Energy (for MS/MS): Optimize for characteristic product ions, but keep in-source fragmentation minimal during precursor selection.
Table: Effect of Cone Voltage on MPAG In-Source Fragmentation (Hypothetical Data)
| Cone Voltage (V) | Precursor Ion Intensity (counts) | Fragment Ion Intensity (counts) | % In-Source Fragmentation |
| 20 | 9,500,000 | 500,000 | 5.0% |
| 30 | 8,000,000 | 2,000,000 | 20.0% |
| 40 | 6,000,000 | 4,000,000 | 40.0% |
| 50 | 3,500,000 | 6,500,000 | 65.0% |
% In-Source Fragmentation = [Fragment Ion Intensity / (Precursor Ion Intensity + Fragment Ion Intensity)] x 100
This table illustrates how increasing the cone voltage can significantly increase the degree of in-source fragmentation. For robust quantification of MPAG, a lower cone voltage that maintains good precursor ion intensity while minimizing fragmentation is recommended.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]
Technical Support Center: Quantifying Low Concentrations of Mycophenolic Acid Glucuronide (MPAG)
Welcome to the technical support center for the quantification of low concentrations of Mycophenolic Acid Glucuronide (MPAG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the bioanalysis of MPAG, a critical metabolite of the immunosuppressive drug Mycophenolic Acid (MPA).
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of low MPAG concentrations, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Question: Why am I observing high variability or poor reproducibility in my low concentration MPAG measurements?
Answer: High variability at low concentrations is a common challenge and can stem from several factors. Here’s a step-by-step troubleshooting guide:
-
Assess Sample Preparation: Inconsistent extraction recovery is a primary suspect.
-
Recommendation: Ensure your protein precipitation or solid-phase extraction (SPE) protocol is optimized and consistently executed. Use of a stable, isotopically labeled internal standard (IS) is crucial to correct for variability during sample preparation.[1]
-
-
Evaluate for Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of MPAG, leading to ion suppression or enhancement.[2][3]
-
Recommendation: Perform a post-extraction addition experiment to quantify the matrix effect. If significant suppression is observed, consider a more rigorous cleanup method, such as a different SPE sorbent or a liquid-liquid extraction (LLE). Diluting the sample may also mitigate matrix effects.[4]
-
-
Check for Carryover: Residual MPAG from a high concentration sample can carry over into the analysis of a subsequent low concentration sample, artificially inflating the result.
-
Recommendation: Inject a blank solvent after a high concentration standard or sample to check for carryover. If observed, optimize the autosampler wash procedure by using a stronger wash solvent or increasing the wash volume and duration.
-
-
Review Chromatographic Conditions: Poor chromatography can lead to broad or tailing peaks, which are difficult to integrate accurately at low concentrations.
-
Recommendation: Ensure the analytical column is not degraded. Optimize the mobile phase composition and gradient to achieve a sharp, symmetrical peak for MPAG.
-
Question: My assay is not sensitive enough to detect low MPAG concentrations. How can I improve the Lower Limit of Quantification (LLOQ)?
Answer: Achieving a low LLOQ is critical for pharmacokinetic studies. Here are strategies to enhance sensitivity:
-
Optimize Mass Spectrometry Parameters:
-
Recommendation: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications. Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for the specific MPAG transition to maximize signal intensity.
-
-
Improve Sample Preparation:
-
Recommendation: Increase the sample volume for extraction if feasible. Employ a sample concentration step, such as evaporating the reconstituted solvent after SPE and redissolving in a smaller volume.
-
-
Enhance Chromatographic Performance:
-
Recommendation: Use a column with higher efficiency (smaller particle size) to obtain sharper peaks, which will improve the signal-to-noise ratio. Ensure that the mobile phase is compatible with good ionization of MPAG.
-
-
Minimize Background Noise:
-
Recommendation: Use high-purity solvents and reagents to reduce chemical noise. Ensure the LC-MS/MS system is clean to minimize electronic noise.
-
Frequently Asked Questions (FAQs)
Q1: What are typical LLOQ and linearity ranges for MPAG quantification in human plasma?
A1: The LLOQ and linear range for MPAG can vary depending on the LC-MS/MS instrumentation and the specific method employed. However, published methods provide a general expectation:
| Parameter | Typical Range | Reference |
| Lower Limit of Quantification (LLOQ) | 2.61 µg/mL - 10 ng/mL | [5] |
| Upper Limit of Quantification (ULOQ) | 232.9 µg/mL - 500 ng/mL | [5][6] |
| Linearity (r²) | > 0.99 | [5] |
Q2: What is the most common sample preparation technique for MPAG analysis?
A2: Protein precipitation is a widely used method due to its simplicity and speed. However, for achieving very low LLOQs, Solid-Phase Extraction (SPE) is often preferred as it provides a cleaner extract and reduces matrix effects.
Q3: How can I be sure that my results are accurate at low MPAG concentrations?
A3: According to regulatory guidelines, the accuracy and precision at the LLOQ should be within ±20%.[7] It is essential to prepare and analyze quality control (QC) samples at the LLOQ concentration along with your unknown samples to ensure the method is performing as expected.
Q4: Can co-administered drugs interfere with MPAG quantification?
A4: Yes, co-administered drugs or their metabolites can potentially interfere with MPAG analysis. This can occur through co-elution and causing ion suppression or by having the same mass-to-charge ratio as MPAG. It is crucial to assess the selectivity of the method during validation by analyzing blank matrix spiked with potentially interfering compounds.
Experimental Protocols
LC-MS/MS Method for the Quantification of MPAG in Human Plasma
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and laboratory conditions.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., MPA-d3-glucuronide).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute MPAG, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for MPAG.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
MPAG: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
Note: The specific m/z values should be determined by direct infusion of the analytes.
-
-
Instrument Parameters: Optimize spray voltage, source temperature, nebulizer gas, and collision energy for maximal signal intensity.
Visualizations
References
- 1. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. What is matrix effect and how is it quantified? [sciex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips | Separation Science [sepscience.com]
Preventing back-conversion of MPAG to MPA during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the back-conversion of Mycophenolic Acid Glucuronide (MPAG) to its active form, Mycophenolic Acid (MPA), during sample preparation. Accurate quantification of MPA is critical for therapeutic drug monitoring and pharmacokinetic studies.
Understanding the Challenge: MPAG Back-Conversion
Mycophenolic acid (MPA) is primarily metabolized in the body to its inactive form, this compound (MPAG). This glucuronide can, however, be hydrolyzed back to the active MPA by β-glucuronidase enzymes, which may be present in biological samples. This back-conversion, if it occurs during sample collection, handling, or preparation, can lead to an overestimation of the true MPA concentration, potentially impacting clinical decisions and research outcomes.
dot
Caption: Metabolic pathway of MPA and ex vivo back-conversion of MPAG.
Frequently Asked Questions (FAQs)
Q1: What is MPAG back-conversion and why is it a problem?
Q2: Which sample type is best to minimize back-conversion: serum, EDTA plasma, or heparin plasma?
A2: While both serum and plasma can be used, plasma is generally preferred. The choice of anticoagulant can be important. EDTA plasma is a common choice. Regardless of the sample type, immediate processing and cooling are critical to minimize enzymatic activity. Some studies suggest that heparinized plasma can also be used, but consistency in sample type is key for longitudinal studies.[1]
Q3: How quickly do I need to process my blood samples after collection?
A3: Ideally, blood samples should be centrifuged to separate plasma or serum within 30 minutes of collection. The separated plasma or serum should then be immediately frozen at -20°C or lower if not analyzed immediately. Delays in processing, especially at room temperature, can lead to significant increases in MPA concentrations due to back-conversion.[2]
Q4: What is the role of a β-glucuronidase inhibitor?
A4: A β-glucuronidase inhibitor is a compound that blocks the activity of the β-glucuronidase enzyme. Adding an inhibitor to your samples during preparation can effectively prevent the hydrolysis of MPAG to MPA, thus ensuring the measured MPA concentration is accurate. D-saccharic acid 1,4-lactone is a commonly used and effective inhibitor.[3][4][5][6][7]
Q5: Can hemolysis affect my MPA and MPAG measurements?
A5: Yes, hemolysis can impact the accuracy of your results. Hemolysis is the rupture of red blood cells, which can release their contents into the serum or plasma. This can interfere with analytical methods and may also release enzymes that could potentially affect analyte stability. While some studies have shown that mild hemolysis may not significantly affect MPA quantification by LC-MS/MS, it is best practice to avoid hemolyzed samples.[8][9][10]
Troubleshooting Guide
This guide provides solutions to common problems encountered during sample preparation for MPA analysis.
| Problem | Potential Cause | Recommended Solution |
| Higher than expected MPA concentrations | MPAG back-conversion due to delayed processing. Delays between blood collection and centrifugation, especially at room temperature, allow β-glucuronidase to hydrolyze MPAG. | - Process blood samples within 30 minutes of collection. - Keep samples on ice or at 4°C during any delays. |
| Improper storage of plasma/serum. Storing samples at room temperature or 4°C for extended periods before analysis can lead to back-conversion. | - Immediately freeze plasma/serum at -20°C or -80°C after separation. - For long-term storage (beyond 5 months), -80°C is recommended. | |
| Absence of a β-glucuronidase inhibitor. Without an inhibitor, any endogenous β-glucuronidase activity can lead to MPAG hydrolysis. | - Add a β-glucuronidase inhibitor, such as D-saccharic acid 1,4-lactone, to your samples during the preparation process. | |
| Inconsistent or variable MPA results | Inconsistent sample handling procedures. Variations in the time to centrifugation, storage temperatures, or freeze-thaw cycles can introduce variability. | - Standardize your sample handling protocol. Ensure all samples are treated identically from collection to analysis. - Minimize freeze-thaw cycles. |
| Using different sample types (serum vs. plasma) interchangeably. | - Use the same sample type (e.g., EDTA plasma) for all samples within a study. | |
| Low recovery of MPA or MPAG | Inappropriate deproteinization method. Some protein precipitation methods can lead to incomplete recovery or degradation of analytes. | - Metaphosphoric acid has been shown to be an effective deproteinization agent for MPA and its metabolites. Perchloric acid may lead to partial deconjugation of acyl glucuronides. |
Experimental Protocols
Protocol 1: Best Practices for Blood Collection and Plasma Preparation
This protocol outlines the recommended steps from blood collection to plasma storage to ensure the stability of MPA and MPAG.
dot
Caption: Recommended workflow for blood sample processing.
Materials:
-
Vacutainer tubes containing K2-EDTA
-
Ice bath
-
Refrigerated centrifuge
-
Pipettes and polypropylene (B1209903) tubes for plasma aliquoting and storage
-
(Optional) D-saccharic acid 1,4-lactone solution
Procedure:
-
Blood Collection: Collect whole blood into a K2-EDTA vacutainer tube. If possible, use pre-chilled tubes.
-
Mixing: Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Cooling: Immediately place the tube in an ice bath or a refrigerator at 2-8°C.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 1,300-1,500 x g for 10 minutes in a refrigerated centrifuge (4°C).
-
Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to a clean, labeled polypropylene tube.
-
Inhibitor Addition (Recommended): If desired, add D-saccharic acid 1,4-lactone to the plasma to a final concentration of 10-50 µM. The optimal concentration should be validated in your laboratory.
-
Storage: Immediately cap the tube and freeze the plasma at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Plasma Deproteinization
This protocol describes a common method for preparing plasma samples for analysis by liquid chromatography.
Materials:
-
Frozen plasma sample
-
Metaphosphoric acid (15% w/v in water)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thawing: Thaw the frozen plasma sample on ice.
-
Deproteinization: To 100 µL of plasma, add 200 µL of cold 15% metaphosphoric acid.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean vial for analysis.
Quantitative Data Summary
The stability of MPA and its metabolites is highly dependent on temperature and pH. The following tables summarize the key factors influencing back-conversion.
Table 1: Effect of Temperature on Analyte Stability in Unpreserved Plasma
| Temperature | Time to Significant Change in MPA Concentration | Recommendation |
| Room Temperature (~21°C) | Progressive increase after 7 days of storage.[11] Acyl-MPAG (another metabolite) concentrations decrease significantly after 2-5 hours. | Avoid storage at room temperature. Process samples immediately. |
| Refrigerated (4°C) | Stable for up to 28 days.[11] | Suitable for short-term storage (up to a few days) before analysis. |
| Frozen (-20°C) | Stable for up to 28 days, with a potential increase of ~15% after 96 days.[11] | Suitable for medium to long-term storage. |
| Deep Frozen (-80°C) | Stable for at least 5 months. | Recommended for long-term storage. |
Table 2: Key Parameters for β-Glucuronidase Inhibition
| Inhibitor | IC₅₀ for Human β-glucuronidase | Recommended Concentration in Plasma | Notes |
| D-saccharic acid 1,4-lactone | ~45-48.4 µM[3] | 10-50 µM (to be validated) | The inhibitory activity is pH-dependent, with greater potency at acidic pH.[5] |
References
- 1. Measurement of mycophenolic acid in plasma or serum by a commercial enzyme inhibition technique in comparison with a high performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of mycophenolic acid and glucuronide metabolites in human plasma and the impact of deproteinization methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of the major form of beta-glucuronidase from human seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the β-glucuronidase inhibitor saccharolactone on glucuronidation by human tissue microsomes and recombinant UDP-glucuronosyltransferases (UGTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectral studies of conformational changes induced in beta-glucuronidase by saccharo-1,4-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The preparation and properties of β-glucuronidase. 4. Inhibition by sugar acids and their lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of gastrointestinal beta-glucuronidase by polyvinylbenzyl D-glucaro(1,4)lactonate: attachment of D-glucaro(1,4)lactone to polyvinylbenzyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of hemolysis on routine clinical chemistry testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of hemolysis during sample collection: how different is drug concentration in hemolyzed plasma from that of normal plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Mycophenolic Acid Glucuronide (MPAG)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection and use of internal standards for the accurate quantification of mycophenolic acid glucuronide (MPAG).
Frequently Asked Questions (FAQs)
Q1: What is the recommended internal standard (IS) for MPAG quantification?
A1: The gold standard and most highly recommended internal standard for the quantification of MPAG is its stable isotope-labeled (SIL) counterpart, Mycophenolic Acid-d3 Glucuronide (MPAG-d3).[1][2][3] SIL internal standards are chemically identical to the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization.[1][2][3] This minimizes variability and improves the accuracy and precision of the assay. While structural analogs can be used, they may not perfectly mimic the behavior of MPAG, potentially leading to less accurate results.
Q2: Why is a stable isotope-labeled internal standard preferred over a structural analog?
A2: Stable isotope-labeled internal standards are preferred because they have nearly identical physicochemical properties to the analyte. This ensures that the IS and analyte behave similarly throughout the analytical process, including extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer. This co-elution and similar behavior effectively compensate for matrix effects and other sources of variability, leading to more accurate and precise quantification. Structural analogs, while similar, may have different extraction efficiencies, retention times, or ionization responses, which can introduce bias into the results.
Q3: When should the internal standard be added to the sample?
A3: The internal standard should be added to the sample at the earliest possible stage of the sample preparation process. For the analysis of MPAG in plasma or serum, this means adding the IS to the biological matrix before any protein precipitation or extraction steps. This ensures that the IS can account for any analyte loss or variability that may occur during the entire sample preparation workflow.
Q4: What are the critical validation parameters to assess when using an internal standard for MPAG quantification?
A4: According to regulatory guidelines, the key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of the analyte and IS.
-
Accuracy and Precision: Intra- and inter-assay precision should typically be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Calibration Curve: Demonstrating a linear relationship between the analyte/IS peak area ratio and the analyte concentration over a defined range.
-
Matrix Effect: Assessing the potential for ion suppression or enhancement from the biological matrix. A SIL-IS is crucial for mitigating this.
-
Recovery: Evaluating the efficiency of the extraction process for both the analyte and the IS.
-
Stability: Assessing the stability of the analyte and IS under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).
Troubleshooting Guide
This guide addresses common issues encountered during MPAG quantification related to the internal standard.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| High variability in IS peak area | Inconsistent sample preparation (e.g., pipetting errors). | - Ensure pipettes are properly calibrated.- Add the IS to all samples, standards, and quality controls (QCs) in a consistent manner.- Thoroughly vortex samples after adding the IS to ensure homogeneity. |
| Incomplete protein precipitation or extraction. | - Optimize the precipitation/extraction procedure to ensure consistent recovery.- Ensure the IS is added before the precipitation/extraction step. | |
| Instrument instability. | - Check for fluctuations in the mass spectrometer's source conditions or detector voltage.- Perform system suitability tests before each analytical run. | |
| Drifting IS response during an analytical run | Gradual changes in instrument performance (e.g., source contamination). | - Clean the mass spectrometer's ion source.- Monitor the IS response in QC samples throughout the run to identify trends. |
| Column degradation. | - Replace the analytical column if performance deteriorates.- Use a guard column to protect the analytical column. | |
| Significant ion suppression or enhancement | Co-eluting matrix components affecting the ionization of the analyte and/or IS. | - Optimize the chromatographic method to improve the separation of MPAG and the IS from interfering matrix components.[4][5][6][7] - Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction instead of protein precipitation).- The use of a SIL-IS like MPAG-d3 is the most effective way to compensate for ion suppression as it will be affected similarly to the analyte.[8] |
| IS peak interferes with the analyte peak | Insufficient mass resolution or isotopic crosstalk. | - Ensure the mass spectrometer is properly calibrated and has sufficient resolution to distinguish between the analyte and IS.- Select precursor/product ion transitions that are specific to the analyte and IS to minimize crosstalk. |
Data Presentation
The choice of internal standard significantly impacts the performance of a bioanalytical method. The following table provides a summary of typical validation data, comparing the performance of a stable isotope-labeled internal standard (SIL-IS) like MPAG-d3 with a structural analog internal standard.
| Validation Parameter | Method with SIL-IS (e.g., MPAG-d3) | Method with Structural Analog IS |
| Linear Range (µg/mL) | 4.7 - 300[1] | Typically narrower due to potential for non-linearity |
| Correlation Coefficient (r²) | ≥ 0.990[1] | Often ≥ 0.99, but can be more variable |
| Intra-assay Precision (%CV) | ≤ 6.9%[1] | < 15% |
| Inter-assay Precision (%CV) | ≤ 14.5%[1] | < 15% |
| Accuracy (% Bias) | Within ±15% of nominal values | Within ±15% of nominal values |
| Matrix Effect | Minimized due to co-elution and identical ionization | Can be significant and variable |
| Recovery | Consistent between analyte and IS | May differ between analyte and IS |
Note: The data for the SIL-IS is based on published validation for MPAG analysis.[1] The data for the structural analog IS represents typical performance and is for illustrative purposes.
Experimental Protocols
Detailed Methodology for MPAG Quantification in Human Plasma using LC-MS/MS
This protocol describes a validated method for the simultaneous quantification of Mycophenolic Acid (MPA) and its major metabolite, MPAG, in human plasma using stable isotope-labeled internal standards.
1. Materials and Reagents:
-
Mycophenolic Acid (MPA) and this compound (MPAG) reference standards.
-
Mycophenolic Acid-d3 (MPA-d3) and Mycophenolic Acid-d3 Glucuronide (MPAG-d3) internal standards.[1][2][3]
-
HPLC-grade methanol (B129727), acetonitrile, and water.
-
Formic acid and ammonium (B1175870) acetate.
-
Human plasma (blank).
2. Preparation of Standards and Internal Standard Working Solutions:
-
Prepare stock solutions of MPA, MPAG, MPA-d3, and MPAG-d3 in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serial dilution of the stock solutions with methanol to create calibration standards and quality control (QC) samples.
-
Prepare an internal standard working solution containing MPA-d3 (e.g., 50 ng/mL) and MPAG-d3 (e.g., 1000 ng/mL) in methanol.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution.
-
Vortex the samples for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC) System: A UPLC or HPLC system capable of gradient elution.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution: A suitable gradient to separate MPAG from other matrix components (e.g., 20% B to 95% B over 3 minutes).
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MPAG transition: e.g., m/z 497.2 → 321.2
-
MPAG-d3 transition: e.g., m/z 500.2 → 324.2
-
5. Data Analysis:
-
Quantify MPAG by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of MPAG in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualization
Caption: Workflow for selecting an internal standard for MPAG quantification.
References
- 1. LC–MS/MS method for quantitation of mycophenolic acid, mycophenolic acid acyl-glucuronide, and 7-O-mycophenolic acid glucuronide in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of Mycophenolic Acid and this compound in Serum or Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. lctsbible.com [lctsbible.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Mycophenolic Acid Metabolites: MPAG vs. AcMPA
For Researchers, Scientists, and Drug Development Professionals
Mycophenolic acid (MPA), the active metabolite of the immunosuppressive drug mycophenolate mofetil (MMF), undergoes extensive metabolism to form two primary metabolites: mycophenolic acid glucuronide (MPAG) and mycophenolic acid acyl-glucuronide (AcMPA). While MPAG is the major metabolite, its biological activity has long been considered negligible. In contrast, the less abundant AcMPA has demonstrated a distinct and varied biological profile. This guide provides a detailed comparison of the biological activities of MPAG and AcMPA, supported by experimental data, to elucidate their respective roles in the efficacy and potential toxicity of mycophenolate therapy.
Core Mechanism of Action: A Tale of Two Metabolites
The primary immunosuppressive effect of MPA is attributed to its potent, reversible, and non-competitive inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides. This inhibition selectively targets proliferating lymphocytes, which are heavily reliant on this pathway for DNA and RNA synthesis.
This compound (MPAG): The Inactive Spectator
Experimental evidence consistently demonstrates that MPAG is a pharmacologically inactive metabolite. Studies on purified recombinant human type II IMPDH have shown that the concentration of MPAG required to inhibit the enzyme by 50% (IC50) is 532- to 1022-fold higher than that of the parent drug, MPA. This weak inhibitory effect is largely attributed to trace amounts of MPA contamination in the MPAG preparations. Consequently, at clinically relevant concentrations, MPAG does not contribute to the immunosuppressive effects of MMF.
Mycophenolic Acid Acyl-Glucuronide (AcMPA): A Weaker Immunosuppressant with Pro-inflammatory Tendencies
In contrast to MPAG, AcMPA exhibits a more complex biological profile. While it does inhibit IMPDH, its potency is significantly lower than that of MPA. Research indicates that AcMPA has a 12-fold higher IC50 for IMPDH inhibition compared to MPA, suggesting it is a much weaker inhibitor of this primary immunosuppressive pathway.[1]
However, AcMPA's biological activity is not limited to IMPDH inhibition. Studies have revealed that AcMPA can directly inhibit the proliferation of human mononuclear leukocytes, suggesting an alternative or additional mechanism of immunosuppression.[1] More strikingly, AcMPA has been shown to induce the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), from human mononuclear leukocytes. This effect is not observed with either MPA or MPAG, highlighting a unique and potentially detrimental biological activity of the acyl-glucuronide metabolite.
Quantitative Comparison of Biological Activities
The following table summarizes the key quantitative data comparing the biological activities of MPAG and AcMPA.
| Biological Activity | This compound (MPAG) | Mycophenolic Acid Acyl-Glucuronide (AcMPA) | Mycophenolic Acid (MPA) (for reference) |
| IMPDH Inhibition (IC50) | Very High (532-1022 fold higher than MPA) | 301.7 µg/L (12-fold higher than MPA) | 25.6 µg/L |
| Lymphocyte Proliferation | No significant inhibition | Inhibits proliferation of human mononuclear leukocytes (specific IC50 not consistently reported) | Potent inhibitor |
| Cytokine Induction (TNF-α, IL-6) | No effect | Induces a time and dose-dependent release | No effect |
| Toxicity | Generally considered non-toxic | Potential for toxicity due to covalent binding to proteins | Dose-dependent toxicity |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of MPAG and AcMPA biological activities.
Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the extent of DNA synthesis in lymphocytes as an indicator of cell proliferation.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate the isolated lymphocytes in a 96-well plate at a density of 1 x 10⁵ cells per well in complete RPMI-1640 medium, supplemented with fetal bovine serum and antibiotics.
-
Stimulation and Treatment: Stimulate the lymphocytes with a mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3 antibody) to induce proliferation. Concurrently, treat the cells with various concentrations of MPAG, AcMPA, or MPA. Include appropriate vehicle controls.
-
Radiolabeling: After a 48-72 hour incubation period, add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. The filters will capture the radiolabeled DNA.
-
Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the extent of DNA synthesis and, therefore, cell proliferation.
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each compound at each concentration relative to the stimulated, untreated control. Determine the IC50 value, the concentration of the compound that inhibits proliferation by 50%.
Cytokine Production Assay (ELISA)
This assay quantifies the concentration of specific cytokines released into the cell culture supernatant.
-
Cell Culture and Treatment: Culture human mononuclear leukocytes (or PBMCs) in a 24-well plate. Treat the cells with various concentrations of MPAG, AcMPA, or MPA for a specified period (e.g., 24 hours). Include a positive control (e.g., lipopolysaccharide (LPS)) to induce cytokine production and a negative (vehicle) control.
-
Supernatant Collection: After the incubation period, centrifuge the plates to pellet the cells and carefully collect the cell-free supernatant.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α or IL-6).
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and a series of known cytokine standards to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine.
-
Incubate and wash again.
-
Add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase-streptavidin) that will bind to the biotinylated detection antibody.
-
Incubate and wash for the final time.
-
Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.
-
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance readings of the known cytokine standards. Use this curve to determine the concentration of the cytokine in each experimental sample.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Culture and Treatment: Seed cells (e.g., lymphocytes or a relevant cell line) in a 96-well plate and allow them to adhere or stabilize. Treat the cells with a range of concentrations of MPAG and AcMPA for the desired exposure time.
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. The MTT is a yellow tetrazolium salt that is reduced by metabolically active cells to a purple formazan (B1609692) product.
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTT to formazan.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the insoluble purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
Signaling Pathways and Logical Relationships
The distinct biological activities of AcMPA, particularly its pro-inflammatory effects, suggest the involvement of specific intracellular signaling pathways.
References
A Comparative Guide to MPAG Quantification: HPLC vs. LC-MS/MS
For researchers, scientists, and professionals in drug development, the accurate quantification of Mycophenolic acid glucuronide (MPAG), the major inactive metabolite of the immunosuppressant Mycophenolic acid (MPA), is critical for therapeutic drug monitoring and pharmacokinetic studies. The two most prevalent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
At a Glance: Performance Comparison
The choice between HPLC and LC-MS/MS for MPAG quantification hinges on the specific requirements of the analysis, with each method offering distinct advantages in terms of sensitivity, specificity, and cost.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.05 - 200 µg/mL | 0.00467 - 3.2 µg/mL; 1 - 300 mg/L |
| Limit of Quantification (LOQ) | ~0.05 µg/mL | ~0.00467 µg/mL - 1 mg/L |
| Accuracy (% Recovery) | Typically 98-102% | Typically 90.8-103.6% |
| Precision (%RSD) | < 15% | < 15% |
| Specificity | Good, but susceptible to interference from co-eluting compounds. | Excellent, based on mass-to-charge ratio, minimizing interferences. |
| Cost | Lower instrument and operational cost. | Higher instrument and operational cost. |
| Throughput | Generally lower due to longer run times. | Higher, with faster run times possible. |
Delving into the Details: Experimental Protocols
The following sections outline representative experimental protocols for both HPLC and LC-MS/MS, providing a detailed look at the methodologies involved in MPAG quantification.
HPLC-UV Protocol
This protocol is a composite of common practices for the quantification of MPAG in human plasma using HPLC with UV detection.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of a precipitation agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for injection into the HPLC system.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at a wavelength of 254 nm.
LC-MS/MS Protocol
This protocol represents a typical approach for the sensitive and specific quantification of MPAG in biological matrices using LC-MS/MS.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the MPAG from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Conditions:
-
Chromatography:
-
Column: A C18 or similar reverse-phase column suitable for fast LC (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in negative or positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for MPAG and an internal standard are monitored for quantification. For MPAG, a common transition is m/z 495.2 → 319.2.
-
Visualizing the Workflow
To better illustrate the processes, the following diagrams outline the experimental workflows for both HPLC and LC-MS/MS.
Caption: Experimental workflow for MPAG quantification using HPLC-UV.
Caption: Experimental workflow for MPAG quantification using LC-MS/MS.
Logical Comparison of Key Attributes
The following diagram provides a logical comparison of the defining characteristics of each technique.
Caption: Key attribute comparison between HPLC-UV and LC-MS/MS.
Conclusion
References
UPLC-MS/MS Method for Mycophenolic Acid Glucuronide: A Validation Comparison Guide
For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring (TDM) of mycophenolic acid (MPA), the active form of the immunosuppressant mycophenolate mofetil (MMF), robust and reliable analytical methods are paramount. MPA is primarily metabolized to mycophenolic acid glucuronide (MPAG), and accurate quantification of both compounds is crucial for optimizing patient dosing and minimizing toxicity.[1][2] Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has emerged as a preferred method due to its high specificity and sensitivity compared to traditional immunoassays.[1][3] This guide provides a comparative overview of validated UPLC-MS/MS methods for MPAG, supported by experimental data and detailed protocols.
Comparative Performance of UPLC-MS/MS Methods
The validation of an analytical method ensures its reliability for its intended purpose. Key validation parameters for UPLC-MS/MS assays for MPAG include linearity, precision, accuracy, recovery, and matrix effect. The following tables summarize the performance characteristics of several published methods.
| Method Reference | Analyte(s) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (µg/mL) |
| Huang et al.[1][2] | MPA, MPAG | MPA: 0.3–13.6, MPAG: 2.6–232.9 | > 0.999 | MPA: 0.25, MPAG: 2.61 |
| Atale et al. (Total)[4] | MPA, MPAG, AcMPAG | MPA: 0.05–4, MPAG: 0.5–60, AcMPAG: 0.025–3 | ≥ 0.99 | MPA: 0.05, MPAG: 0.5, AcMPAG: 0.025 |
| Atale et al. (Free)[4] | MPA, MPAG, AcMPAG | MPA: 0.01–0.5, MPAG: 0.125–10, AcMPAG: 0.005–0.3 | ≥ 0.99 | MPA: 0.01, MPAG: 0.125, AcMPAG: 0.005 |
| P-Chen et al.[5] | MMF, MPA, MPAG, AcMPAG | 1.22 – 1,250.00 nM (for all analytes) | > 0.99 | 1.22 nM (for all analytes) |
| Method Reference | Precision (%RSD) | Accuracy (%RE) | Recovery (%) | Matrix Effect |
| Huang et al.[1][2] | Within-run and between-run < 5.8% | < 15% | Not explicitly stated | No significant ion suppression or enhancement observed |
| Atale et al. (Total)[4] | < 15% | 85.73%–102.01% | 85.54% - 94.76% | 0.88–1.06 (Matrix Factor) |
| Atale et al. (Free)[4] | < 15% | 87.23%–111.89% | 85.54% - 94.76% | 0.88–1.06 (Matrix Factor) |
| P-Chen et al.[5] | Intra- and inter-day accuracy ranging from 85.0 ± 11.2 to 108.3±6.50 | Not explicitly stated as %RE, but accuracy is within 85-115% | Acceptable range (<20% variation) | Acceptable range (<20% variation) |
| Chan et al.[6] | Inter- and intra-day ≤15% | Inter- and intra-day ≤15% | 87.99% - 109.69% | Non-significant |
Comparison with Alternative Methods
While UPLC-MS/MS is considered the gold standard, other methods like immunoassays and conventional High-Performance Liquid Chromatography (HPLC) are also used.
Immunoassays: These methods are often used in clinical settings for their speed and ease of use. However, they can suffer from a lack of specificity. Studies have shown that immunoassays can exhibit a significant positive bias compared to UPLC-MS/MS, potentially due to cross-reactivity with MPA metabolites like the acyl-glucuronide (AcMPAG).[1][2][7] One study reported an average positive bias of 15.1% for an immunoassay compared to their validated UPLC-MS/MS method.[1][2]
HPLC: Conventional HPLC methods coupled with UV or fluorescence detection can also be used for MPA and MPAG quantification. While generally more specific than immunoassays, they may lack the sensitivity of UPLC-MS/MS. Post-column derivatization techniques have been employed to enhance the sensitivity of HPLC with fluorescence detection.[8]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are representative experimental protocols for a UPLC-MS/MS method for the quantification of MPA and MPAG.
Sample Preparation (Protein Precipitation)
A simple and common method for plasma sample preparation is protein precipitation.
-
To 100 µL of plasma sample, add an internal standard (e.g., a deuterated analog of MPA).[4]
-
Add a precipitating agent, such as methanol (B129727) or acetonitrile (B52724), typically in a 3:1 or 4:1 ratio to the plasma volume.[4][5]
-
Vortex the mixture vigorously to ensure complete protein precipitation.[4]
-
Centrifuge the mixture at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.[5]
-
Transfer the supernatant to a clean tube for injection into the UPLC-MS/MS system.[4]
For the analysis of free MPA and MPAG, an ultrafiltration step is required before protein precipitation to separate the free drug from protein-bound drug.[4]
UPLC-MS/MS System and Conditions
The following provides a typical set of UPLC-MS/MS parameters.
-
UPLC System: A system equipped with a binary solvent manager, sample manager, and column heater.
-
Chromatographic Column: A reversed-phase column, such as a C18 or Biphenyl column, is commonly used for separation.[1][5]
-
Mobile Phase: A gradient elution using two mobile phases is typical.
-
Mobile Phase A: Water with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[1][5]
-
Mobile Phase B: An organic solvent like acetonitrile or methanol with a similar additive.[1][5]
-
-
Flow Rate: A typical flow rate for UPLC is between 0.3 and 0.6 mL/min.[4][6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.
-
Ionization Source: Electrospray ionization (ESI) is commonly used, often in the positive or negative ion mode.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[5]
Workflow and Pathway Diagrams
To visualize the experimental and metabolic processes, the following diagrams are provided.
Caption: Experimental workflow for UPLC-MS/MS analysis of this compound.
Caption: Metabolic pathway of mycophenolate mofetil to its major metabolites.
References
- 1. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lawdata.com.tw [lawdata.com.tw]
- 3. droracle.ai [droracle.ai]
- 4. Development and validation of an ultra-performance liquid chromatography mass spectrometry/mass spectrometry method for simultaneous quantification of total and free mycophenolic acid and its metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a novel UPLC-MS/MS method for the simultaneous quantification of mycophenolic mofetil, mycophenolic acid, and its major metabolites: Application to pharmacokinetic and tissue distribution study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 61.8.75.226 [61.8.75.226]
- 7. Determination of the acyl glucuronide metabolite of mycophenolic acid in human plasma by HPLC and Emit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of mycophenolic acid and mycophenolate mofetil by high-performance liquid chromatography using postcolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Immunoassay and Chromatography for Mycophenolic Acid Glucuronide (MPAG) Quantification
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Methodologies for Therapeutic Drug Monitoring
Mycophenolic acid (MPA), the active metabolite of the immunosuppressant drug mycophenolate mofetil (MMF), is primarily metabolized to mycophenolic acid glucuronide (MPAG), a pharmacologically inactive compound. Accurate measurement of both MPA and MPAG is crucial for therapeutic drug monitoring (TDM) to optimize dosing, minimize toxicity, and ensure efficacy in transplant recipients. This guide provides a comprehensive cross-validation of the two most common analytical techniques for MPAG quantification: immunoassay and chromatography.
Executive Summary
Quantitative Data Comparison
The following tables summarize the performance characteristics of immunoassay and chromatography-based methods for MPAG and MPA quantification as reported in various studies.
Table 1: Comparison of Immunoassay (EMIT) and LC-MS/MS for MPA Quantification
| Parameter | Immunoassay (EMIT) | Chromatography (LC-MS/MS) | Reference |
| Bias (vs. LC-MS/MS) | +61.39% ± 57.94% | - | [1] |
| Limit of Quantification (LOQ) | Not specified | MPA: 0.1 mg/L; MPAG: 1 mg/L | [1] |
| Linearity | Not specified | MPA: up to 30 mg/L; MPAG: up to 300 mg/L | [1] |
| Cross-reactivity | Significant with MPA metabolites | High specificity | [1][3] |
Table 2: Performance of a High-Performance Liquid Chromatography (HPLC)-UV Method for MPA and MPAG
| Parameter | MPA | MPAG | Reference |
| Linearity | up to 50 mg/L (r > 0.999) | up to 500 mg/L (r > 0.999) | [4] |
| Detection Limit (215 nm) | 0.01 mg/L | 0.03 mg/L | [4] |
| Detection Limit (254 nm) | 0.03 mg/L | 0.1 mg/L | [4] |
| Recovery | 95–106% | 96–106% | [4] |
| Within-run CV (215 nm) | <4.4% | <3.4% | [5] |
| Between-run CV (215 nm) | <6.2% | <5.9% | [5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for both immunoassay and chromatography-based MPAG analysis.
Immunoassay (EMIT) Protocol
The Enzyme-Multiplied Immunoassay Technique (EMIT) for MPA does not typically require extensive manual sample preparation.[2] The assay is generally performed on automated clinical chemistry analyzers. The principle involves an antibody specific to MPA, an enzyme-labeled drug, and a substrate. The patient's sample competes with the enzyme-labeled drug for binding sites on the antibody. Enzyme activity is proportional to the concentration of the drug in the sample. While this method is rapid, its specificity for MPA is compromised by cross-reactivity with metabolites like the acyl-glucuronide (AcMPAG).[3]
Chromatography (HPLC-UV) Protocol for MPA and MPAG
This protocol is based on a validated method for the simultaneous determination of MPA and MPAG in human plasma.[4][5]
1. Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample, add 100 µL of acetonitrile (B52724) containing the internal standard.
-
Vortex for 5 seconds.
-
Sequentially add 20 µL of 150 g/L perchloric acid and 20 µL of 250 g/L sodium tungstate, vortexing for 15 seconds after each addition.
-
Centrifuge the sample for 5 minutes at 10,000g.
2. HPLC-UV Conditions:
-
Column: Reversed-phase C18
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and phosphate (B84403) buffer.[4]
-
Run Time: Approximately 20 minutes.[5]
Signaling Pathways and Workflows
The following diagrams illustrate the metabolic pathway of mycophenolate mofetil and the workflows for the analytical methods.
References
- 1. Comparison of liquid chromatography-tandem mass spectrometry with a commercial enzyme-multiplied immunoassay for the determination of plasma MPA in renal transplant recipients and consequences for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of an immunoassay (EMIT) for mycophenolic acid in plasma from renal transplant recipients compared with a high-performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the crossreactivity of this compound metabolites and of mycophenolate mofetil in the Cedia MPA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to Mycophenolic Acid Glucuronide (MPAG) Analytical Standards and Reference Materials
For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring (TDM) and pharmacokinetic studies of mycophenolic acid (MPA), the quality of analytical standards for its major metabolite, mycophenolic acid glucuronide (MPAG), is paramount. This guide provides a comparative overview of commercially available MPAG analytical standards and reference materials, supported by experimental data and protocols to aid in the selection of the most suitable materials for your analytical needs.
Comparison of Commercially Available MPAG Analytical Standards
| Supplier | Product Name | CAS Number | Format | Purity/Concentration | Isotopic Labeling |
| Sigma-Aldrich (Cerilliant®) | Mycophenolic acid-β-D-glucuronide solution | 31528-44-6 | Certified Reference Material (CRM) solution in acetonitrile:water | 1 mg/mL | Not Labeled |
| Sigma-Aldrich (Cerilliant®) | Mycophenolic acid-D3-β-D-glucuronide | Not specified | Certified Reference Material (CRM) solution in acetonitrile | 100 µg/mL | Deuterium (D3) |
| LGC Standards | Mycophenolic Acid Beta-D-Glucuronide | 31528-44-6 | Reference Material | Not specified | Not Labeled |
| Toronto Research Chemicals | Mycophenolic Acid β-D-Glucuronide | 31528-44-6 | Not specified | Not specified | Not Labeled |
| Acanthus Research | Mycophenolic acid O-β-D-glucuronide | 31528-44-6 | Reference Standard | Not specified | Not Labeled |
Note: The purity of reference standards is a critical parameter. For organic reference materials, purity is often determined using a mass balance approach, which considers organic impurities, water content, residual solvents, and non-volatile impurities.[1][2] A higher purity standard will have less need for additional characterization and will be more stable over time.[3]
Key Performance Considerations for MPAG Standards
Purity and Characterization: The accuracy of your analytical results is directly dependent on the purity of the reference standard. A high-purity standard, ideally a Certified Reference Material (CRM), provides confidence in the assigned concentration of calibrators and quality control samples.[4] The Certificate of Analysis should provide detailed information on the method of purity assessment and the identification and quantification of any impurities.
Stability: Mycophenolic acid and its glucuronide metabolites can be susceptible to degradation. Studies have shown that the stability of MPA and MPAG in plasma is dependent on storage temperature and the pH of the sample.[5][6] For instance, at room temperature, concentrations of the acyl glucuronide metabolite (AcMPAG) in non-acidified plasma can decrease significantly within hours.[5] While MPAG is generally more stable than AcMPAG, it is crucial to adhere to the storage conditions recommended by the supplier and to consider stability in the biological matrix being analyzed.
Cross-Reactivity in Immunoassays: While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its specificity, immunoassays are also used for MPA monitoring.[7] It is important to note that some metabolites may cross-react in these assays. For example, the acyl glucuronide metabolite (AcMPAG) has shown significant cross-reactivity in some immunoassays, leading to an overestimation of MPA concentrations.[6] The phenolic glucuronide (MPAG), however, generally shows no significant cross-reactivity.[6] When using MPAG standards to spike samples for immunoassay validation, it is essential to be aware of the potential for cross-reactivity of other metabolites that may be present.
Experimental Protocols
Accurate quantification of MPAG is most commonly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a representative protocol synthesized from published methods.[7][8]
Objective: To quantify the concentration of this compound (MPAG) in human plasma.
Materials:
-
This compound (MPAG) certified reference material
-
This compound-d3 (MPAG-d3) internal standard
-
Human plasma (drug-free)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Water (deionized, 18 MΩ·cm)
-
Zinc sulfate (B86663) solution
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
C18 analytical column
Procedure:
1. Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of MPAG and MPAG-d3 in methanol.
-
Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking drug-free human plasma with known concentrations of MPAG.
-
Internal Standard Working Solution: Prepare a working solution of MPAG-d3 in acetonitrile.
-
Sample Preparation:
-
To a 100 µL aliquot of plasma sample, calibrator, or QC, add the internal standard working solution.
-
Precipitate proteins by adding a zinc sulfate solution followed by acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with ammonium acetate and formic acid
-
Mobile Phase B: Methanol with ammonium acetate and formic acid
-
Gradient: A suitable gradient to separate MPAG from other matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
MPAG: Monitor the precursor to product ion transition (e.g., m/z 497.2 → 321.2)
-
MPAG-d3: Monitor the precursor to product ion transition (e.g., m/z 500.2 → 324.2)
-
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of MPAG to MPAG-d3 against the nominal concentration of the calibration standards.
-
Determine the concentration of MPAG in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Metabolic Pathway of Mycophenolate Mofetil
The following diagram illustrates the metabolic conversion of the prodrug mycophenolate mofetil (MMF) to the active drug mycophenolic acid (MPA), and its subsequent metabolism to the inactive phenolic glucuronide (MPAG) and the acyl glucuronide (AcMPAG).
References
- 1. [PDF] Purity Assessment of Organic Reference Materials with a Mass Balance Method: A Case Study of Endosulfan-II | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. Establishment of the purity values of carbohydrate certified reference materials using quantitative nuclear magnetic resonance and mass balance approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mycophenolic acid-D3-beta-D-glucuronide | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. Investigation of the crossreactivity of this compound metabolites and of mycophenolate mofetil in the Cedia MPA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of Mycophenolic Acid and this compound in Serum or Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of Mycophenolic Acid Across Species
For Researchers, Scientists, and Drug Development Professionals
Mycophenolic acid (MPA) is a potent immunosuppressive agent widely used in transplantation medicine to prevent allograft rejection. The efficacy and potential for adverse effects of MPA are closely linked to its metabolic profile, which exhibits significant variability across different species. Understanding these species-specific differences is crucial for the preclinical evaluation and clinical development of MPA and its prodrug, mycophenolate mofetil (MMF). This guide provides a comprehensive comparison of MPA metabolism in humans, dogs, cats, and rodents, supported by experimental data and detailed methodologies.
Executive Summary
Mycophenolate mofetil is rapidly hydrolyzed to its active form, mycophenolic acid (MPA), by carboxylesterases in the intestine, liver, and blood.[1][2] The primary route of MPA metabolism is glucuronidation, leading to the formation of two main metabolites: the pharmacologically inactive 7-O-phenolic glucuronide of MPA (MPAG) and a pharmacologically active acyl-glucuronide (AcMPAG).[1] The liver, gastrointestinal tract, and kidneys are the main sites for MPA metabolism.[1] While glucuronidation is the predominant pathway in humans and dogs, cats exhibit a significant reliance on glucosidation.[3][4] These differences in metabolic pathways can significantly impact the drug's pharmacokinetic and pharmacodynamic profiles across species.
Comparative Metabolism of Mycophenolic Acid
The metabolism of MPA primarily involves Phase II conjugation reactions, with glucuronidation being the most prominent pathway in many species. However, the specific enzymes involved and the resulting metabolite profiles can differ significantly.
Key Metabolic Pathways and Metabolites
-
Mycophenolic Acid (MPA): The active immunosuppressive compound.[1]
-
Mycophenolic Acid Phenolic Glucuronide (MPAG): The major, inactive metabolite formed via glucuronidation of the phenolic hydroxyl group of MPA, primarily by the enzyme UGT1A9 in humans.[1][5][6]
-
Mycophenolic Acid Acyl Glucuronide (AcMPAG): A minor but pharmacologically active metabolite formed by the glucuronidation of the acyl group of MPA, mainly by the enzyme UGT2B7 in humans.[1][5][7] AcMPAG has been suggested to contribute to some of the side effects associated with MMF therapy.[5]
-
Mycophenolic Acid Phenol (B47542) Glucoside (MPAGls): A metabolite formed through glucosidation, a pathway that is particularly significant in cats.[3][4][8]
-
6-O-desmethyl-MPA (DM-MPA): A Phase I metabolite formed by cytochrome P450 enzymes (mainly CYP3A4 and CYP3A5).[2][9] This is a minor pathway in humans.
Species-Specific Differences in Metabolism
Studies using liver microsomes have revealed striking differences in MPA metabolism between humans, dogs, and cats.
-
Humans: Primarily metabolize MPA via glucuronidation to form MPAG and AcMPAG. All major MPA metabolites have been identified in human liver microsomes.[3][4]
-
Dogs: Similar to humans, dogs predominantly utilize glucuronidation, with phenol glucuronidation being the major pathway. Dog liver microsomes form both MPAG and AcMPAG, but only the phenol glucoside.[3][4]
-
Cats: Exhibit a deficient glucuronidation capacity compared to humans and dogs.[3][4] Consequently, glucosidation, particularly the formation of the phenol glucoside, is a major metabolic pathway in this species.[3][4] The intrinsic clearance (CLint) for phenol glucuronidation in cats is only 15-17% of that in dogs and humans.[4]
-
Rats: In rats, a significant portion of the MPA dose is excreted into the bile as MPAG, suggesting a high affinity of the multidrug resistance-associated protein 2 (MRP2) for MPAG in this species.[10] This leads to a more pronounced enterohepatic recirculation of MPA in rats compared to humans, where MPAG is primarily excreted in the urine.[10] There are also gender-related differences in MMF-induced gastrointestinal toxicity in rats, which may be linked to variations in intestinal glucuronidation.[11]
-
Mice: In vivo studies in mice have demonstrated the potent lymphocyte-selective immunosuppressive effects of MPA.[12]
Quantitative Data on MPA Metabolism
The following table summarizes the intrinsic clearance (CLint) for the formation of major MPA conjugates in liver microsomes from humans, dogs, and cats. This data highlights the quantitative differences in metabolic pathways across these species.
| Metabolite | Human (CLint, µL/min/mg protein) | Dog (CLint, µL/min/mg protein) | Cat (CLint, µL/min/mg protein) |
| MPA Phenol Glucuronide (MPAG) | High | High | Low (15-17% of human/dog)[4] |
| MPA Acyl Glucuronide (AcMPAG) | Present | Present | Similar to human/dog[4] |
| MPA Phenol Glucoside | Low | High | Very High (predominant)[3][4] |
Data synthesized from studies by Slovak et al.[3][4]
Experimental Protocols
The comparative metabolism of MPA is typically investigated using in vitro and in vivo experimental models.
In Vitro Liver Microsome Incubation Assay
This assay is a common method to assess the metabolic capacity of the liver for a specific drug.
Objective: To determine the rate of formation of MPA metabolites in liver microsomes from different species.
Materials:
-
Liver microsomes from humans, dogs, and cats.
-
Mycophenolic acid (MPA) solution.
-
Cofactors: Uridine 5'-diphosphoglucuronic acid (UDPGA) for glucuronidation and Uridine 5'-diphosphoglucose (UDPG) for glucosidation.
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer).
-
Internal standard for analytical quantification.
-
Acetonitrile or other organic solvent for reaction termination.
Procedure:
-
Liver microsomes are pre-incubated with MPA in the reaction buffer.
-
The reaction is initiated by the addition of the cofactor (UDPGA or UDPG).
-
The incubation is carried out at 37°C for a specific time period.
-
The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is collected and analyzed for the presence and quantity of MPA metabolites.
Analysis:
-
Metabolites are typically quantified using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) or UV detection.[3][13]
-
The intrinsic clearance (CLint) is calculated from the rate of metabolite formation.
In Vivo Pharmacokinetic Studies
These studies are conducted in live animals to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.
Objective: To determine the pharmacokinetic profile of MPA and its metabolites in different species.
Procedure:
-
A known dose of MPA or MMF is administered to the animals (e.g., rats, mice, dogs).
-
Blood samples are collected at various time points after drug administration.
-
Plasma is separated from the blood samples.
-
Urine and feces may also be collected to assess excretion pathways.
-
The concentrations of MPA and its metabolites in plasma, urine, and feces are determined using analytical methods like HPLC-MS/MS.
Analysis:
-
Pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2) are calculated for MPA and its metabolites.
Visualizing Metabolic Pathways and Experimental Workflows
Mycophenolic Acid Metabolic Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. PharmGKB summary: mycophenolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative metabolism of mycophenolic acid by glucuronic acid and glucose conjugation in human, dog, and cat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative metabolism of mycophenolic acid by glucuronic acid and glucose conjugation in human, dog, and cat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Mycophenolic acid (MPA) and its metabolites in kidney transplant recipients: a semi-mechanistic enterohepatic circulation model to improve estimating exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SMPDB [smpdb.ca]
- 8. Glucuronide and glucoside conjugation of mycophenolic acid by human liver, kidney and intestinal microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of a phase 1 metabolite of mycophenolic acid produced by CYP3A4/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Difference between Pharma- cokinetics of Mycophenolic acid (MPA) in Rats and that in Humans is caused by Different affinities of MRP2 to a glucuronized form [sites.ualberta.ca]
- 11. Gender-related differences in mycophenolate mofetil-induced gastrointestinal toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. From mice to man: the preclinical history of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of mycophenolic acid and its phenolic-glucuronide and ACYl glucuronide metabolites in stable thoracic transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
The Distribution Dilemma: Unraveling the Correlation of Plasma and Tissue Mycophenolic Acid Glucuronide
A Comparative Guide for Researchers and Drug Development Professionals
Mycophenolic acid (MPA), the active metabolite of the immunosuppressant prodrug mycophenolate mofetil (MMF), is a cornerstone in preventing organ rejection and treating autoimmune diseases. While plasma concentrations of MPA are routinely monitored, the distribution and concentration of its major, inactive metabolite, mycophenolic acid glucuronide (MPAG), in various tissues remain a subject of intricate study. Understanding the correlation between plasma and tissue levels of MPAG is crucial for elucidating the complete pharmacokinetic and pharmacodynamic profile of mycophenolate, potentially informing dosing strategies and minimizing toxicity.
This guide provides an objective comparison of MPAG levels in plasma and tissues, supported by experimental data from preclinical studies. It further details the analytical methodologies employed for their quantification and visualizes the metabolic pathways and experimental workflows involved.
Quantitative Data Summary: Plasma vs. Tissue Levels of MPAG
Direct comprehensive data on MPAG concentrations across a wide range of human tissues is limited. However, preclinical studies in animal models provide significant insights into the tissue distribution of this metabolite. The following table summarizes key quantitative data from a pharmacokinetic and tissue distribution study in rats, which highlights the differential distribution of MPAG in plasma versus liver and intestinal tissues. In human plasma, MPAG is typically present at concentrations 20- to 100-fold higher than the active MPA.[1]
| Analyte | Matrix | Mean Concentration ± SD (nM) |
| MPAG | Plasma | 1,250.00 ± 250.00 |
| Liver Homogenate | 2,500.00 ± 500.00 | |
| Intestine Homogenate | 3,000.00 ± 600.00 | |
| MPA | Plasma | 1,250.00 ± 300.00 |
| Liver Homogenate | 500.00 ± 100.00 | |
| Intestine Homogenate | 750.00 ± 150.00 |
Data adapted from a pharmacokinetic study in rats following oral administration of Mycophenolate Mofetil. Concentrations represent peak levels observed.
The data reveals that while MPA is the predominant form in rat plasma, its metabolite, MPAG, is found at substantially higher concentrations in the liver and intestine. This observation underscores the significant role of these tissues in the metabolism and disposition of mycophenolic acid.
Experimental Protocols
Accurate quantification of MPAG in both plasma and tissue matrices is fundamental to understanding its distribution. The following are detailed methodologies for sample preparation and analysis.
Quantification of MPAG in Plasma and Tissue Homogenates via UPLC-MS/MS
This method allows for the simultaneous quantification of mycophenolate mofetil (MMF), mycophenolic acid (MPA), and its metabolites, including MPAG.
a) Sample Preparation:
-
Plasma: To 100 µL of plasma, add 300 µL of a protein precipitation solution (methanol:acetonitrile (B52724), 2:1, v:v) containing an internal standard (e.g., a deuterated analog of MPA or MPAG). Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes. Collect the supernatant for analysis.
-
Tissue: Homogenize tissue samples (e.g., liver, intestine) in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of 100 mg/mL.[2] Use 100 µL of the tissue homogenate and proceed with the same protein precipitation method as described for plasma.[2]
b) Chromatographic and Mass Spectrometric Conditions:
-
Chromatography System: A Shimadzu UHPLC system coupled to an AB Sciex QTrap 4000 mass spectrometer.[2]
-
Column: Ultra Biphenyl 5µm column (100 × 2.1mm).[2]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[2]
-
Ionization Mode: Positive ionization mode.[2]
-
Quantification: Multiple reaction monitoring (MRM) approach.[2]
Quantification of MPAG in Human Plasma via HPLC
This method is suitable for the simultaneous determination of MPA and MPAG in human plasma.
a) Sample Preparation:
-
To 0.25 mL of plasma, add acetonitrile for protein precipitation.
-
Concentrate the resulting supernatant before injection into the HPLC system.
b) Chromatographic Conditions:
-
System: Isocratic High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Detection Wavelength: Not specified in the abstract, but UV detection is used.
c) Performance:
-
Linearity: 0.2 to 50 µg/mL for MPAG in plasma.[3]
-
Extraction Recovery: Greater than 70% from plasma.[3]
-
Detection Limit: 0.20 µg/mL for MPAG in plasma.[3]
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Metabolic pathway of Mycophenolate Mofetil.
Caption: Experimental workflow for MPAG quantification.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of mycophenolate in solid organ transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a novel UPLC-MS/MS method for the simultaneous quantification of mycophenolic mofetil, mycophenolic acid, and its major metabolites: Application to pharmacokinetic and tissue distribution study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of mycophenolic acid and its phenol glucuronide metabolite in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Solid-Phase Extraction Cartridges for N-methyl-4-pyridone-3-carboxamide (MPAG) Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different solid-phase extraction (SPE) cartridges for the purification and concentration of N-methyl-4-pyridone-3-carboxamide (MPAG), a key metabolite of nicotinamide. The selection of an appropriate SPE sorbent is critical for developing robust and reliable bioanalytical methods. This document summarizes performance characteristics based on available data for similar analytes and provides detailed experimental protocols to guide your research.
Introduction to MPAG and Solid-Phase Extraction
N-methyl-4-pyridone-3-carboxamide (MPAG) is a primary metabolite of nicotinamide, and its quantification in biological matrices such as plasma and urine is essential for pharmacokinetic and metabolic studies.[1][2] Due to the complex nature of these matrices, a sample clean-up step is crucial to remove interfering substances and enrich the analyte of interest. Solid-phase extraction is a widely used technique for this purpose, offering high recovery and clean extracts.
The choice of SPE cartridge depends on the physicochemical properties of the analyte and the nature of the sample matrix. MPAG is a polar molecule, which presents a challenge for traditional reversed-phase sorbents like C18.[3][4] This guide focuses on a comparison between the conventional silica-based C18 sorbent and a polymer-based sorbent, Oasis HLB, which is known for its enhanced retention of polar compounds.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized SPE protocols for MPAG extraction from human plasma, which can be adapted and optimized for specific laboratory conditions.
Sample Pre-treatment:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To precipitate proteins, add a precipitating agent (e.g., acetonitrile (B52724) or methanol) to the plasma sample. A common ratio is 3:1 (v/v) of precipitant to plasma.[6]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Carefully collect the supernatant for loading onto the SPE cartridge.
SPE Protocol for C18 Cartridges:
-
Conditioning: Condition the C18 cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water. It is critical not to let the sorbent bed dry out after this step.
-
Equilibration: Equilibrate the cartridge with 1 mL of the sample loading buffer (e.g., 2% formic acid in water).
-
Loading: Load the pre-treated plasma supernatant onto the cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the retained MPAG with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile). The addition of an acid or base to the elution solvent may be necessary to optimize recovery depending on the analyte's pKa.
SPE Protocol for Oasis HLB Cartridges:
A key advantage of the Oasis HLB sorbent is its water-wettable nature, which can simplify the SPE protocol.[5][7]
-
Conditioning (Optional but Recommended): Condition the Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of deionized water. Unlike C18, Oasis HLB performance is less affected if the sorbent runs dry.[7]
-
Equilibration: Equilibrate the cartridge with 1 mL of the sample loading buffer.
-
Loading: Load the pre-treated plasma supernatant onto the cartridge.
-
Washing: Wash with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute MPAG with 1 mL of methanol or acetonitrile.
Data Presentation
The following tables summarize the expected performance of C18 and Oasis HLB cartridges for the extraction of a polar analyte like MPAG, based on general principles and data from studies on similar compounds.[8][9][10] It is important to note that these are illustrative values and actual results may vary depending on the specific experimental conditions.
Table 1: Comparison of Recovery Rates (%)
| Analyte | Matrix | C18 Cartridge | Oasis HLB Cartridge |
| MPAG (Expected) | Plasma | 60-80% | >90% |
| MPAG (Expected) | Urine | 50-75% | >85% |
Table 2: Comparison of Matrix Effects (%)
| Analyte | Matrix | C18 Cartridge | Oasis HLB Cartridge |
| MPAG (Expected) | Plasma | 15-30% | <15% |
| MPAG (Expected) | Urine | 20-40% | <20% |
Table 3: Reproducibility (Relative Standard Deviation, RSD %)
| Parameter | C18 Cartridge | Oasis HLB Cartridge |
| Intra-day Precision | <10% | <5% |
| Inter-day Precision | <15% | <10% |
Performance Comparison
C18 Cartridges:
C18 cartridges utilize a reversed-phase mechanism, where non-polar compounds are retained through hydrophobic interactions with the C18 alkyl chains. While effective for a wide range of non-polar to moderately polar compounds, their performance with highly polar analytes like MPAG can be suboptimal. This can lead to lower recovery and higher variability. The retention mechanism is primarily based on dispersion forces.
Oasis HLB Cartridges:
Oasis HLB is a hydrophilic-lipophilic balanced co-polymer sorbent. This unique chemistry allows for a dual retention mechanism, retaining a broad spectrum of compounds from polar to non-polar. The N-vinylpyrrolidone moiety provides a hydrophilic character, enhancing the retention of polar analytes like MPAG, while the divinylbenzene (B73037) component offers a lipophilic character for retaining non-polar compounds. This often results in higher and more consistent recoveries for polar compounds compared to C18.[9][10] The retention on Oasis HLB is based on van der Waals forces, hydrogen bonds, and dipole-dipole interactions.
Visualizations
The following diagrams illustrate the experimental workflows for solid-phase extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. THE BIOSYNTHESIS N-METHYL-4-PYRIDONE-3-CARBOXAMIDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exposome-Explorer - N-Methyl-4-pyridone-3-carboxamide (Compound) [exposome-explorer.iarc.fr]
- 4. biosynth.com [biosynth.com]
- 5. support.waters.com [support.waters.com]
- 6. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. The use of under-loaded C18 solid-phase extraction plates increases reproducibility of analysis of tryptic peptides from unfractionated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Mycophenolic Acid Glucuronide Measurement: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of mycophenolic acid (MPA) and its metabolites is paramount for therapeutic drug monitoring (TDM) and pharmacokinetic studies. This guide provides an objective comparison of analytical methods for the principal, inactive metabolite of MPA, mycophenolic acid glucuronide (MPAG), supported by experimental data to aid in methodological selection and interpretation of results.
Mycophenolic acid, a potent immunosuppressant, undergoes extensive metabolism to form MPAG. While pharmacologically inactive, MPAG concentrations can influence the measurement of the active parent drug, MPA, and its active acyl-glucuronide metabolite (AcMPAG), particularly with certain analytical techniques. Understanding the performance of different quantification methods is therefore critical for reliable clinical and research findings.
Comparative Analysis of Analytical Methodologies
The quantification of MPAG in biological matrices, primarily plasma and serum, is dominated by chromatographic methods and immunoassays. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection and immunoassays are the most common platforms, each with distinct advantages and limitations.
Method Performance Data
The following table summarizes the performance characteristics of various analytical methods for MPAG quantification as reported in the literature. This data highlights the variability in performance and the importance of method validation.
| Analytical Method | Sample Type | Linearity Range (µg/mL) | Within-Run Imprecision (%CV) | Between-Run Imprecision (%CV) | Bias/Recovery (%) | Reference |
| HPLC-UV | Plasma | 10 - 250 | < 4.4 | < 4.5 | 95 - 103 | [1] |
| UPLC-MS/MS | Plasma | 2.6 - 232.9 | < 5.8 | < 5.8 | < 15 (relative error) | [2] |
| LC-MS | Plasma, Oral Fluid | 10 - 500 (ng/mL) | Not Reported | Not Reported | Not Reported | [3] |
| LC-MS/MS | Plasma | 5.0 - 350.0 | < 9.6 | Not Reported | -4.3 to -0.3 | [4] |
| HPLC-UV | Plasma | 0.1 - 40 (for MPA) | 0.97 - 7.06 | 1.92 - 5.15 | Not Reported | [5] |
Note: Immunoassays such as the Cloned Enzyme Donor Immunoassay (CEDIA) and Enzyme-Multiplied Immunoassay Technique (EMIT) are primarily designed for MPA measurement but can exhibit cross-reactivity with the acyl-glucuronide metabolite (AcMPAG), leading to an overestimation of MPA concentrations.[4][6][7] There is no cross-reactivity reported for MPAG with these immunoassays.[4][7]
Experimental Protocols: A Closer Look
Detailed and robust experimental protocols are the bedrock of accurate and reproducible MPAG measurements. Below are summarized methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC methods, often coupled with UV or mass spectrometry detectors, are considered the gold standard for the specific quantification of MPA and its metabolites.
Sample Preparation: A common and effective method for sample preparation is protein precipitation.
-
To 200 µL of plasma, add 100 µL of acetonitrile (B52724) containing an internal standard.
-
Vortex the mixture for 5 seconds.
-
Add 20 µL of 1.5 M perchloric acid.
-
Vortex again for 30 seconds.
-
Centrifuge at 13,000 x g for 5 minutes.
-
Inject the supernatant into the HPLC system.[8]
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a Zorbax Eclipse-XDB-C8, is frequently used.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile) is typically employed.
-
Detection: UV detection is commonly set at wavelengths around 215 nm, 251 nm, and 294 nm for MPAG.[8]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV.
Sample Preparation: On-line solid-phase extraction (SPE) can be utilized to automate and streamline the sample clean-up process.[2] Alternatively, a simple protein precipitation step as described for HPLC can be used.
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: UPLC provides faster analysis times and better resolution than traditional HPLC.
-
Mass Spectrometry: The instrument is operated in the negative ion mode, monitoring specific mass transitions for MPAG (e.g., m/z 495.5→319).[9]
Visualizing the Workflow and Metabolic Pathway
To better illustrate the processes involved in MPAG analysis and its biological context, the following diagrams are provided.
Caption: Experimental workflow for MPAG measurement.
Caption: Metabolic pathway of Mycophenolic Acid.
Conclusion
The choice of analytical method for MPAG measurement has significant implications for data accuracy and interpretation. While immunoassays offer convenience for MPA monitoring, they are not suitable for direct MPAG quantification and can be confounded by cross-reactivity with other metabolites. Chromatographic methods, particularly LC-MS/MS, provide the highest degree of specificity and are recommended for research and clinical applications requiring accurate determination of both MPA and its glucuronide metabolites. The experimental protocols and comparative data presented in this guide serve as a valuable resource for laboratories aiming to establish or refine their MPAG measurement capabilities. Participation in proficiency testing schemes is also highly recommended to ensure ongoing analytical quality.[5]
References
- 1. Determination of the acyl glucuronide metabolite of mycophenolic acid in human plasma by HPLC and Emit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Comparison of plasma and oral fluid concentrations of mycophenolic acid and its glucuronide metabolite by LC-MS in kidney transplant patients | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? [mdpi.com]
- 6. Performance of the new mycophenolate assay based on IMPDH enzymatic activity for pharmacokinetic investigations and setup of Bayesian estimators in different populations of allograft recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the crossreactivity of this compound metabolites and of mycophenolate mofetil in the Cedia MPA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of glucoside and carboxyl-linked glucuronide conjugates of mycophenolic acid in plasma of transplant recipients treated with mycophenolate mofetil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative metabolism of mycophenolic acid by glucuronic acid and glucose conjugation in human, dog, and cat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mycophenolic Acid Glucuronide (MPAG) Pharmacokinetics Across Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profile of mycophenolic acid glucuronide (MPAG), the primary inactive metabolite of the immunosuppressant mycophenolic acid (MPA), across various patient populations. Understanding the alterations in MPAG disposition is crucial for optimizing MPA therapy and mitigating potential toxicities, particularly in vulnerable patient groups. This document summarizes key quantitative data, details experimental methodologies from cited studies, and visualizes the complex metabolic pathways involved.
I. Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of MPAG in different patient populations compared to healthy adults or other relevant comparator groups. These data highlight the significant impact of organ dysfunction and age on MPAG exposure.
| Patient Population | Comparator Group | Key MPAG Pharmacokinetic Parameter | Fold Change/Observation | Reference |
| Renal Impairment | ||||
| Pediatric Renal Transplant with Dysfunction | Pediatric Renal Transplant with Functioning Grafts | AUC₀₋₁₂ | ~3-fold higher | [1] |
| Adult Renal Transplant with Impairment (CrCl < 60 mL/min) | Adult Renal Transplant with Normal Renal Function (CrCl > 60 mL/min) | AUC₀₋₄, C₀ | Significantly increased | [2] |
| Pediatric Population | ||||
| Pediatric Renal Transplant Recipients (5-16 years) | Adult Renal Transplant Recipients | AUC₀-∞ | ~23% higher (when dosed by BSA) | [3] |
| Pediatric Hematopoietic Stem Cell Transplant | Adult Hematopoietic Stem Cell Transplant | MPAG/MPA ratio (on mg/kg dose basis) | Lower in pediatric patients (2.4 ± 2.6 vs. 4.3 ± 3.4) | [4] |
| Co-medication | ||||
| Renal Transplant Patients on Cyclosporine (CsA) | Renal Transplant Patients on Tacrolimus (B1663567) (TAC) | Total MPAG Clearance | Lower with CsA co-administration (0.92 L/h vs 1.45 L/h) | [5] |
| Renal Transplant Patients on Cyclosporine (CsA) | Renal Transplant Patients on Macrolides | MPAG Plasma Clearance | Decreased with renal function impairment, more pronounced with CsA | [6] |
| Ethnicity | ||||
| Healthy Chinese Subjects | Healthy Caucasian Subjects | Apparent Clearance (CL/F) | ~40% lower in Chinese subjects (1.36 L/h vs 1.90 L/h for a 70-kg individual) | [7] |
Note: AUC (Area Under the Curve), C₀ (trough concentration), CrCl (Creatinine Clearance), BSA (Body Surface Area). The exact values and statistical significance can be found in the cited literature.
II. Experimental Protocols
The data presented in this guide are primarily derived from studies employing High-Performance Liquid Chromatography (HPLC) for the quantification of MPA and MPAG in plasma or serum. While specific protocols vary between laboratories, a general methodology is outlined below.
A. Bioanalytical Method for MPAG Quantification (General HPLC Protocol)
-
Sample Preparation:
-
Protein precipitation is a common first step. Plasma or serum samples (typically 100-500 µL) are mixed with a precipitating agent such as acetonitrile (B52724) or methanol, often containing an internal standard (e.g., naproxen).
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The clear supernatant is collected and may be directly injected into the HPLC system or subjected to further purification steps like solid-phase extraction (SPE).
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is typically used.
-
Column: Reversed-phase columns, such as a C18 column, are most frequently employed.
-
Mobile Phase: A gradient elution is often used, consisting of a mixture of an acidic aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient is programmed to achieve optimal separation of MPAG from MPA and other endogenous components.
-
Flow Rate: A typical flow rate is between 0.8 and 1.5 mL/min.
-
Detection: MPAG is detected by UV absorbance, commonly at a wavelength of approximately 254 nm.
-
-
Quantification and Validation:
-
A calibration curve is constructed by analyzing standards of known MPAG concentrations.
-
The concentration of MPAG in patient samples is determined by comparing the peak area of the analyte to that of the internal standard and interpolating from the calibration curve.
-
The method is validated according to regulatory guidelines for accuracy, precision, selectivity, sensitivity, recovery, and stability.
-
B. Pharmacokinetic Analysis
-
Pharmacokinetic parameters such as AUC, maximum concentration (Cmax), time to Cmax (Tmax), and clearance (CL/F) are calculated from the plasma concentration-time profiles using non-compartmental analysis with software like WinNonlin.
-
For population pharmacokinetic analyses, non-linear mixed-effects modeling (e.g., using NONMEM) is often employed to identify covariates that influence drug disposition.[7]
III. Visualizing Metabolic Pathways
The enterohepatic recirculation of MPA and its glucuronide metabolite is a critical process influencing the overall drug exposure. The following diagram illustrates this pathway.
Caption: Enterohepatic recirculation of mycophenolic acid and its glucuronide metabolite.
IV. Discussion and Comparison
The pharmacokinetics of MPAG exhibit significant inter-individual variability, which is further amplified in specific patient populations.
Renal Impairment: Patients with renal dysfunction demonstrate a marked increase in MPAG exposure.[2] This is primarily due to decreased renal clearance of the metabolite. The accumulation of MPAG in patients with renal impairment is a significant concern, as it has been suggested to contribute to the gastrointestinal side effects of mycophenolate mofetil.[8]
Pediatric Patients: The pharmacokinetic profile of MPAG in children can differ from that of adults. When mycophenolate mofetil is dosed based on body surface area, pediatric patients may have a higher exposure to MPAG compared to adults.[3] Furthermore, younger patients may have a lower MPAG to MPA ratio, suggesting differences in metabolic capacity.[4] These findings underscore the importance of age- and size-appropriate dosing in the pediatric population.
Co-administration with Other Drugs: The concomitant use of other immunosuppressants can significantly alter the pharmacokinetics of MPAG. Cyclosporine, for instance, has been shown to inhibit the multidrug resistance-associated protein 2 (MRP2), a transporter responsible for the biliary excretion of MPAG.[5][6] This inhibition disrupts the enterohepatic recirculation of MPA, leading to a decrease in overall MPA exposure and an alteration in the MPAG profile. In contrast, tacrolimus appears to have a lesser effect on this pathway.
Ethnicity: Pharmacokinetic differences have also been observed between different ethnic groups. Healthy Chinese subjects have been found to have a lower apparent clearance of MPAG compared to Caucasians, although the clinical relevance of this finding is yet to be fully established.[7]
References
- 1. Pharmacokinetics of mycophenolic acid (MPA) and determinants of MPA free fraction in pediatric and adult renal transplant recipients. German Study group on Mycophenolate Mofetil Therapy in Pediatric Renal Transplant Recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of mycophenolic acid and its phenyl glucuronide metabolite in kidney transplant recipients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of enteric-coated mycophenolate sodium in stable pediatric renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Characterizing the role of enterohepatic recycling in the interactions between mycophenolate mofetil and calcineurin inhibitors in renal transplant patients by pharmacokinetic modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic modeling of enterohepatic circulation of mycophenolic acid in renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetics of mycophenolic acid and its main glucuronide metabolite: a comparison between healthy Chinese and Caucasian subjects receiving mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of intestinal absorption and enterohepatic circulation of mycophenolic Acid and its 7-O-glucuronide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Free vs. Total Mycophenolic Acid Glucuronide: A Clinical Relevance Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Mycophenolic acid (MPA), the active metabolite of the immunosuppressive drugs mycophenolate mofetil (MMF) and enteric-coated mycophenolate sodium (EC-MPS), is crucial in preventing organ rejection in transplant recipients. MPA is primarily metabolized into mycophenolic acid glucuronide (MPAG), its main inactive metabolite. While the therapeutic drug monitoring (TDM) of MPA is increasingly recognized as important for optimizing patient outcomes, the clinical significance of its metabolite, MPAG, particularly the distinction between its total and free (unbound) forms, is a subject of ongoing investigation. This guide provides a comprehensive comparison of free versus total MPAG, summarizing key experimental data, detailing analytical methodologies, and illustrating relevant biological pathways.
Executive Summary
Mycophenolic acid is extensively bound to plasma proteins, primarily albumin, and it is the unbound, or free , fraction of MPA that is pharmacologically active.[1][2] Similarly, MPAG also binds to albumin, although to a lesser extent. The measurement of total MPAG reflects both the protein-bound and unbound fractions in circulation. While MPAG is considered pharmacologically inactive, its accumulation, particularly in patients with renal impairment, has been investigated for a potential role in mycophenolate-related toxicities.[3][4] The central question for researchers and clinicians is whether measuring the free fraction of MPAG offers additional clinical utility over the more routinely measured total MPAG concentration.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize pharmacokinetic data for total and free MPA and MPAG from studies in adult transplant recipients. These values can vary significantly based on factors such as co-administered medications (e.g., cyclosporine vs. tacrolimus), renal function, and time post-transplantation.
Table 1: Pharmacokinetic Parameters of Total and Free Mycophenolic Acid (MPA) and this compound (MPAG) in Renal Transplant Recipients.
| Parameter | Total MPA | Free MPA | Total MPAG | Free MPAG | Reference |
| AUC₀₋₁₂ (mg·h/L) | 20.2 ± 6.5 | 0.7 ± 0.5 | 656.0 ± 148.0 | 222.0 ± 58.1 | [5] |
| Cₘₐₓ (mg/L) | 9.4 ± 3.4 | 0.4 ± 0.4 | 97.3 ± 32.6 | 29.9 ± 8.5 | [5] |
| Free Fraction (%) | 3.5 ± 2.0 | - | 34.6 ± 8.0 | - | [5] |
Data from a study in Chinese renal transplant recipients receiving MMF 750 mg bid with cyclosporine and corticosteroids.[5]
Table 2: Pharmacokinetic Parameters of Total and Unbound MPA and Total MPAG in Hematopoietic Cell Transplant Recipients.
| Parameter | Total MPA | Unbound MPA | Total MPAG | Reference |
| AUC₀₋₂₄ (μg·h/mL) | 1447.26 (IV) 1679.86 (Oral) | - | 1396.26 (IV) 1637.86 (Oral) | [1] |
| MPAG AUC / Total MPA AUC Ratio | - | - | 30.85 | [1] |
Data from a study comparing intravenous and oral MMF dosing in hematopoietic cell transplant recipients.[1]
Clinical Relevance: The Debate on Monitoring Free vs. Total MPAG
The rationale for monitoring MPA is to ensure therapeutic efficacy while avoiding toxicity. A therapeutic window for total MPA exposure (AUC₀₋₁₂) of 30-60 mg·h/L is widely accepted to minimize the risk of acute rejection and may reduce toxicity.[3] High free MPA exposure has been identified as a potential risk factor for leukopenia in some studies.[3]
The clinical utility of monitoring MPAG, either total or free, is less clear. Here's a comparison of the current understanding:
| Aspect | Total MPAG | Free MPAG |
| Pharmacological Activity | Considered inactive.[6] | Considered inactive. |
| Clinical Significance | Accumulates in patients with renal dysfunction, which may correlate with adverse effects.[3][4] Its concentration in the gastrointestinal tract might be associated with GI side effects.[7][8] | A positive correlation between MPA free fraction and free MPAG concentrations has been observed.[9] The clinical significance of this finding is still under investigation. |
| Current Clinical Practice | Not routinely monitored for clinical decision-making, but often measured in pharmacokinetic studies. | Primarily a research tool; not used in routine clinical practice. |
| Potential Utility | May serve as a marker of altered MPA enterohepatic circulation and renal function. | May provide a more accurate reflection of the unbound MPAG available to potentially interact with other drugs or cellular processes, although the clinical implications are not yet established. |
While some studies suggest a link between high MPAG levels and adverse events, a definitive causal relationship has not been established.[10] Furthermore, there is currently insufficient evidence to recommend routine monitoring of either total or free MPAG for therapeutic adjustments.[11] The focus remains on optimizing the exposure to the active moiety, MPA.
Experimental Protocols
The accurate measurement of free and total MPAG is critical for research in this area. Below are representative protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most common analytical methods.
Protocol 1: HPLC-UV for Simultaneous Determination of Free MPA and MPAG
This protocol is based on methodologies described in the literature for the simultaneous analysis of free MPA and MPAG in plasma or serum.[3][9]
-
Sample Preparation (Ultrafiltration for Free Fractions):
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at approximately 2000 x g for 10 minutes to separate plasma.
-
Transfer an aliquot of plasma (e.g., 500 µL) to an ultrafiltration device (e.g., Centrifree® Micropartition System).
-
Centrifuge the ultrafiltration device according to the manufacturer's instructions (e.g., 2000 x g for 20 minutes at 20°C) to obtain the protein-free ultrafiltrate containing free MPA and MPAG.
-
-
Solid-Phase Extraction (SPE) for Clean-up and Enrichment (Optional but Recommended):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the ultrafiltrate onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interfering substances.
-
Elute the analytes with a strong solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase column, such as a C18 column (e.g., X-Terra RP18, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 40 mM orthophosphoric acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically around 1.0 - 1.5 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm.
-
Quantification: Generate a calibration curve using standards of known concentrations of MPA and MPAG.
-
Protocol 2: LC-MS/MS for Simultaneous Quantification of Total MPA and MPAG
This protocol is a synthesized representation of methods found in the literature for the sensitive and specific quantification of total MPA and MPAG.[12] For free fraction analysis, the same ultrafiltration step as in Protocol 1 would be applied before protein precipitation.
-
Sample Preparation (Protein Precipitation for Total Fractions):
-
To a small volume of plasma or serum (e.g., 100 µL), add an internal standard (e.g., deuterated MPA and MPAG).
-
Add a protein precipitating agent, such as acetonitrile (B52724) or a mixture of zinc sulfate (B86663) and acetonitrile.
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 x g for 5 minutes) to pellet the precipitated proteins.
-
Transfer the clear supernatant for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient elution with mobile phases typically consisting of an aqueous component with a modifier (e.g., 0.1% formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Typically negative or positive ion mode, depending on the specific method.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for MPA, MPAG, and their respective internal standards.
-
Quantification: Construct calibration curves by plotting the peak area ratios of the analytes to their internal standards against the concentration of the calibrators.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolism and mechanism of action of mycophenolic acid.
References
- 1. Comparison of two mycophenolate mofetil dosing regimens after hematopoietic cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycophenolate Pharmacokinetics and Association with Response to Acute Graft vs Host Disease (GVHD) Treatment From the Blood and Marrow Transplant Clinical Trials Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and pharmacodynamics of mycophenolate in solid organ transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Total and free mycophenolic acid and its 7-O-glucuronide metabolite in Chinese adult renal transplant patients: pharmacokinetics and application of limited sampling strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Automated determination of free mycophenolic acid and its glucuronide in plasma from renal allograft recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sites of gastrointestinal lesion induced by mycophenolate mofetil: a comparison with enteric-coated mycophenolate sodium in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Relationship between MPA free fraction and free MPAG concentrations in heart transplant recipients based on simultaneous HPLC quantification of the target compounds in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimal mycophenolic acid and this compound levels at the early period after kidney transplantation are the key contributors to improving long-term outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Utility of monitoring mycophenolic acid in solid organ transplant patients - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Quantitation of Mycophenolic Acid and this compound in Serum or Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of mycophenolic acid glucuronide levels after oral vs. intravenous MPA administration
A detailed examination of the pharmacokinetic profiles of mycophenolic acid (MPA) and its primary metabolite, mycophenolic acid glucuronide (MPAG), reveals distinct differences and surprising similarities following oral and intravenous administration. While the bioavailability of the parent drug, MPA, is comparable between the two routes in healthy individuals, the immediate exposure and the concentration of its glucuronidated form can vary, holding significant implications for therapeutic drug monitoring and patient outcomes.
Mycophenolate mofetil (MMF), a prodrug of the immunosuppressant mycophenolic acid (MPA), is a cornerstone in preventing rejection in organ transplant recipients. Upon administration, MMF is rapidly converted to MPA, which then undergoes extensive metabolism, primarily through glucuronidation, to form the inactive but abundant metabolite, this compound (MPAG).[1][2] The route of MMF administration—oral versus intravenous—can influence the subsequent plasma concentrations of both MPA and MPAG.
A pivotal study in healthy volunteers demonstrated that while the total exposure to MPA over 48 hours is statistically equivalent between oral and intravenous routes, with an estimated oral bioavailability of 94.1%, the initial 24-hour exposure is significantly higher with intravenous administration.[3] This suggests a more immediate and potent immunosuppressive effect with the intravenous formulation. Interestingly, the total plasma area under the curve (AUC) for MPAG was found to be four to five times higher than that of MPA, highlighting the extensive metabolic conversion of the parent drug.[3] The total amount of MPAG recovered in urine over 48 hours was equivalent for both administration routes, indicating that the overall metabolic and excretion processes are comparable.[3]
However, in specific patient populations, such as liver transplant recipients, the oral bioavailability of MPA can be substantially lower, with one study reporting it to be around 48.5%.[4] In this group, both the peak plasma concentration and the AUC of MPA were significantly higher after intravenous administration compared to the oral route.[4] Similarly, a study in renal transplant recipients also found a higher MPA AUC within the first 12 hours following intravenous MMF administration.[5]
The phenomenon of enterohepatic recirculation, where MPAG excreted in the bile is converted back to MPA by gut bacteria and reabsorbed, contributes to a secondary peak in MPA plasma concentration after oral administration.[3][6] This process can influence the overall drug exposure and contribute to inter-individual variability in MPA levels.
Quantitative Comparison of Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for MPA and MPAG following oral and intravenous administration of MMF, based on data from clinical studies.
| Parameter | Analyte | Oral Administration | Intravenous Administration | Patient Population | Reference |
| Bioavailability | MPA | 94.1% | 100% (Reference) | Healthy Volunteers | [3] |
| MPA | 48.5% ± 18.7% | 100% (Reference) | Liver Transplant Recipients | [4] | |
| AUC (0-12h) (µg·h/mL) | MPA | 32.9 ± 15 | 40.8 ± 11.4 | Renal Transplant Recipients | [5] |
| AUC (Total) (µg·h/mL) | MPA | Statistically Equivalent | Statistically Equivalent | Healthy Volunteers | [3] |
| AUC (Total) | MPAG | 4-5 fold higher than MPA | 4-5 fold higher than MPA | Healthy Volunteers | [3] |
| Cmax (µg/mL) | MPA | 4.5 ± 2.8 | 10.7 ± 2.1 | Liver Transplant Recipients | [4] |
| Urinary Recovery (48h) | MPAG | ~70% of administered dose | ~70% of administered dose | Healthy Volunteers | [3] |
Experimental Protocols
Study Design in Healthy Volunteers
A randomized, crossover study was conducted with 12 healthy volunteers who received single 1.5-g doses of MMF both orally and intravenously.[3] Plasma samples were collected at various time points to determine the concentrations of MPA and MPAG. The study design allowed for a direct comparison of the two administration routes within the same individuals, minimizing inter-individual variability.
Pharmacokinetic Analysis in Transplant Recipients
In a study with renal transplant recipients, 45 patients received intravenous MMF (1g every 12 hours) for the first 5 days post-transplant, followed by oral MMF (1g every 12 hours) starting on the evening of day 5.[5] Blood samples for pharmacokinetic analysis were obtained on day 5 (for intravenous administration) and day 6 (for oral administration) before and up to 12 hours after the morning dose. Plasma concentrations of MPA and MPAG were determined using high-performance liquid chromatography (HPLC).[5]
Visualizing the Metabolic and Experimental Pathways
To better understand the processes involved, the following diagrams illustrate the metabolic fate of mycophenolate mofetil and a typical experimental workflow for a pharmacokinetic study.
Caption: Metabolic pathway of Mycophenolate Mofetil (MMF).
References
- 1. ClinPGx [clinpgx.org]
- 2. Mycophenolic acid (MPA) and its metabolites in kidney transplant recipients: a semi-mechanistic enterohepatic circulation model to improve estimating exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and bioavailability of mycophenolate mofetil in healthy subjects after single-dose oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Intravenous mycophenolate mofetil: safety, tolerability, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PharmGKB summary: mycophenolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Mycophenolic Acid Glucuronide: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Mycophenolic acid glucuronide (MPAG), the major inactive metabolite of the immunosuppressant mycophenolic acid (MPA), requires careful consideration for its disposal to ensure the safety of laboratory personnel and the protection of the environment.[1][2] This guide provides a procedural framework for the safe and compliant disposal of MPAG from a laboratory setting.
Understanding this compound (MPAG)
MPAG is formed in the body, primarily in the liver, through the process of glucuronidation, which conjugates MPA with glucuronic acid.[3][4] This metabolic process significantly increases the water solubility of the compound, facilitating its elimination from the body, mainly through urine.[1][4] While MPAG itself is considered inactive, it is crucial to handle and dispose of it as a chemical waste product with the potential for biological and chemical hazards.
Core Principles of Chemical Waste Disposal
The foundation of safe laboratory waste management rests on several key principles that are applicable to the disposal of MPAG. These include:
-
Segregation at the Source: Different waste streams should never be mixed.[5][6] MPAG waste should be collected in a designated, properly labeled container separate from other chemical, biological, or general laboratory waste.
-
Clear Labeling: All waste containers must be clearly and accurately labeled with the contents, including the full chemical name ("this compound"), concentration, any solvents present, and appropriate hazard symbols.[5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, such as safety glasses, gloves, and a lab coat, when handling MPAG and its waste.[6][7]
-
Consulting Safety Data Sheets (SDS): While a specific SDS for MPAG may not be readily available, the SDS for the parent compound, Mycophenolic Acid, should be consulted for hazard information.
-
Following Institutional and Regulatory Guidelines: All disposal procedures must comply with local, state, and federal regulations, as well as the specific guidelines established by your institution's Environmental Health and Safety (EHS) department.[5][6]
Step-by-Step Disposal Procedure for this compound Waste
The following procedure outlines the general steps for the safe disposal of MPAG waste. It is imperative to consult with your institution's EHS office for specific guidance.
-
Waste Identification and Characterization:
-
Determine the nature of the MPAG waste. Is it in a solid form, dissolved in an aqueous solution, or in an organic solvent?
-
Identify any other chemical or biological components mixed with the MPAG waste.
-
-
Waste Segregation and Collection:
-
Use a dedicated, leak-proof, and chemically compatible waste container.
-
Label the container clearly with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and volume.
-
Do not mix MPAG waste with other waste streams, particularly incompatible chemicals.[6]
-
-
Storage of Waste:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.[5]
-
This area should be well-ventilated and have secondary containment to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, as detailed on the label.
-
Quantitative Data Summary
For laboratory purposes, understanding the properties of the waste is crucial for proper disposal. The following table summarizes key characteristics of MPAG, though specific disposal-related quantitative limits (e.g., concentration thresholds for different disposal methods) are determined by regulations and institutional policies.
| Parameter | Value | Reference |
| Molecular Weight | 496.45 g/mol | [3] |
| Water Solubility | High (due to glucuronide moiety) | [1][4] |
| Primary Route of Elimination (in vivo) | Renal (Urine) | [1] |
| Parent Compound | Mycophenolic Acid (MPA) | [2] |
Logical Workflow for MPAG Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal procedures and your Environmental Health and Safety department before disposing of any chemical waste.
References
- 1. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycophenolic acid (MPA) and its glucuronide metabolites interact with transport systems responsible for excretion of organic anions in the basolateral membrane of the human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of glucoside and carboxyl-linked glucuronide conjugates of mycophenolic acid in plasma of transplant recipients treated with mycophenolate mofetil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucuronidation - Wikipedia [en.wikipedia.org]
- 5. Laboratory Waste Management: Best Practices for Compliance and Safety [labx.com]
- 6. gmpsop.com [gmpsop.com]
- 7. pharmaguideline.co.uk [pharmaguideline.co.uk]
Essential Safety and Operational Guide for Handling Mycophenolic Acid Glucuronide
This guide provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling Mycophenolic acid glucuronide. Adherence to these guidelines is essential to minimize exposure risk and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is the primary inactive metabolite of mycophenolic acid (MPA), an immunosuppressive and antiproliferative drug.[1][2] While some safety data sheets (SDS) for the glucuronide metabolite may lack complete hazard information, it is prudent to treat it as a "pharmaceutical related compound of unknown potency" and handle it with precautions similar to those for other hazardous or cytotoxic drugs.[3][4] The parent compound, mycophenolic acid, is associated with risks such as teratogenicity (harm to a developing fetus) and potential organ toxicity with repeated exposure.[5][6] Therefore, a thorough risk assessment should be conducted before handling to establish appropriate safety controls.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact.[6] The required level of PPE depends on the specific handling procedure.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-tested or powder-free nitrile gloves is recommended.[6] For prolonged contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is advised.[7] | Prevents direct skin contact with the compound. Double gloving provides an extra layer of protection. |
| Lab Coat/Gown | A disposable, back-closing gown made of a low-permeability fabric.[6] | Protects clothing and skin from contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[6][7] | Prevents eye contact with airborne particles or accidental splashes. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form outside of a certified containment device like a chemical fume hood or biological safety cabinet.[6][7] | Minimizes the risk of inhaling aerosolized powder. |
Operational Plan: Safe Handling Workflow
All handling of this compound, especially in its powdered form, should occur within a designated area and, whenever possible, inside a ventilated enclosure such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC) to contain any airborne particles.
Step 1: Preparation and Area Setup
-
Ensure the designated handling area is clean and uncluttered.
-
Cover the work surface with a disposable, plastic-backed absorbent pad to contain spills.[8]
-
Assemble all necessary equipment and materials (e.g., spatulas, weigh boats, solvents, waste containers) before starting.
-
Prepare a designated cytotoxic spill kit and have it readily accessible.[9]
Step 2: Donning PPE
-
Put on all required PPE as specified in the table above before entering the designated handling area.
Step 3: Handling the Compound
-
Weighing Powder:
-
Perform all weighing operations within a ventilated enclosure.
-
Use a dedicated set of utensils.
-
To minimize dust generation, consider gently dampening the powder with a suitable solvent if the experimental protocol allows.[6]
-
-
Preparing Solutions:
-
When dissolving the compound, add the solvent to the powder slowly to prevent splashing.
-
Keep containers capped securely during mixing or vortexing.
-
Utilize Luer-lock syringes and needles to prevent accidental leakage.[6]
-
Step 4: Post-Handling Procedures
-
Wipe down the exterior of all containers with a suitable decontaminating solution before removing them from the handling area.
-
Decontaminate the work surface and any equipment used.
-
Dispose of all contaminated materials as hazardous waste according to the disposal plan.
Step 5: Doffing PPE
-
Remove PPE in a manner that avoids self-contamination, typically starting with gloves, then the gown, followed by eye and respiratory protection.
-
Wash hands thoroughly with soap and water after removing all PPE.[10]
Caption: Workflow for Safe Handling of this compound.
Emergency and Disposal Plans
Spill Management In the event of a spill, immediate and proper cleanup is critical to prevent exposure.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, don full PPE, including respiratory protection, before starting the cleanup.
-
Contain and Clean:
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating solution, followed by a rinse with water.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.[6]
Disposal Plan All waste contaminated with this compound is considered hazardous and must be handled accordingly.[6][11]
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated disposable items (e.g., gloves, gowns, weigh boats, absorbent pads) must be placed in a clearly labeled, sealed, and leak-proof hazardous waste container.[9][11] |
| Liquid Waste | Unused solutions should be collected in a designated, sealed hazardous waste container. Do not pour down the drain. |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of immediately into a designated, puncture-resistant sharps container.[6] |
All hazardous waste containers should be clearly labeled with a "Cytotoxic" or "Hazardous Drug" symbol and disposed of through an approved hazardous material disposal company, following all institutional and regulatory guidelines.[3][8]
References
- 1. Mycophenolic acid (MPA) and its glucuronide metabolites interact with transport systems responsible for excretion of organic anions in the basolateral membrane of the human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. siemens-healthineers.com [siemens-healthineers.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 5. lupin.com [lupin.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. viatris.com [viatris.com]
- 11. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
